molecular formula C5H8Na4O11P2 B1140932 D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT CAS No. 108321-97-7

D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT

Cat. No.: B1140932
CAS No.: 108321-97-7
M. Wt: 398.017022
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Description

D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT is a useful research compound. Its molecular formula is C5H8Na4O11P2 and its molecular weight is 398.017022. The purity is usually 95%.
BenchChem offers high-quality D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

108321-97-7

Molecular Formula

C5H8Na4O11P2

Molecular Weight

398.017022

Origin of Product

United States

Foundational & Exploratory

D-Ribulose 1,5-Bisphosphate Sodium Salt: The Molecular Fulcrum of Carbon Fixation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Role & Experimental Utility of D-Ribulose 1,5-Bisphosphate Sodium Salt in the Calvin Cycle Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Biochemists, and Agrochemical Development Scientists.

Executive Summary

D-Ribulose 1,5-bisphosphate (RuBP) is the primary CO₂ acceptor in the biosphere, serving as the substrate for Rubisco (Ribulose-1,5-bisphosphate carboxylase/oxygenase).[1][2][3][4][5] While the free acid is unstable, the sodium salt form (RuBP-Na) is the critical reagent for in vitro kinetic characterization, metabolic engineering, and high-throughput screening of Rubisco modulators. This guide dissects the mechanistic role of RuBP, its dual fate in carboxylation/oxygenation, and provides validated protocols for its use in enzymatic assays, emphasizing the prevention of "dead-end" inhibition complexes.

Molecular Architecture & Physicochemical Properties

The sodium salt of RuBP is preferred in research over barium or calcium salts due to its high water solubility and compatibility with biological buffers (avoiding precipitation of sulfate or phosphate buffers).

PropertySpecificationExperimental Relevance
IUPAC Name D-ribulose 1,5-bisphosphateSubstrate specificity is stereochemically strict.
Form Sodium Salt Hydrate (Powder)High solubility (>50 mg/mL) allows concentrated stock prep.
Stability Labile at >4°C; HygroscopicCritical: Must be stored at -20°C. Spontaneous hydrolysis occurs at neutral pH over time.
Purity Requirement >90% (TLC/HPLC)Impurities (e.g., isomers) can act as potent Rubisco inhibitors (e.g., xylulose-1,5-bisphosphate).
Role High-Energy Phosphate AcceptorThe two phosphate groups anchor the molecule in the Rubisco active site, straining the C2-C3 bond for cleavage.
Mechanistic Role in the Calvin-Benson-Bassham (CBB) Cycle

RuBP acts as the "molecular trap" for inorganic carbon. Its biological function is defined by its interaction with Rubisco, where it undergoes a specific sequence of electronic rearrangements.

3.1 The Carboxylation Mechanism
  • Enolization: Upon binding to activated Rubisco (carbamylated Lys201 + Mg²⁺), the C3 proton of RuBP is abstracted, forming a 2,3-enediolate intermediate .

  • Carboxylation: This nucleophilic enediolate attacks a CO₂ molecule (distinct from the activator CO₂), forming a 6-carbon intermediate (2-carboxy-3-keto-D-arabinitol 1,5-bisphosphate).

  • Hydration & Cleavage: The intermediate is hydrated and cleaved between C2 and C3, yielding two molecules of 3-phosphoglycerate (3-PGA) .[6][7]

3.2 The Oxygenation Penalty (Photorespiration)

The same 2,3-enediolate can be attacked by O₂.[3] This yields one molecule of 3-PGA and one molecule of 2-phosphoglycolate (2-PG) . 2-PG is toxic and must be recycled via the photorespiratory pathway, consuming ATP and reducing equivalents.

3.3 Pathway Visualization

The following diagram illustrates the regeneration of RuBP and its consumption by Rubisco.

CalvinCycle RuBP D-Ribulose 1,5-bisphosphate (RuBP) Unstable 6-C Intermediate (2-carboxy-3-keto-arabinitol) RuBP->Unstable Rubisco (Carboxylation) CO2 CO2 CO2->Unstable PGA 3-Phosphoglycerate (3-PGA) Unstable->PGA Hydrolysis & Cleavage G3P Glyceraldehyde-3-P (G3P) PGA->G3P Reduction (ATP/NADPH) Ru5P Ribulose-5-Phosphate (Ru5P) G3P->Ru5P Regeneration Phase (Transketolase/Aldolase) Ru5P->RuBP Phosphoribulokinase (PRK) ATP ATP ATP->RuBP Phosphate Donor

Figure 1: The central role of RuBP in the Calvin Cycle.[1][2][8][9][10][11] It is regenerated via PRK and consumed by Rubisco to fix CO₂.

Experimental Protocols & Application Science

The use of RuBP sodium salt in the lab requires strict adherence to order-of-addition protocols. Rubisco is an obligately activated enzyme.

The "Rubisco Fallover" Trap: If RuBP binds to Rubisco before carbamylation (CO₂ + Mg²⁺ binding), the enzyme enters a closed, inactive conformation. This "fallover" is a common source of experimental error.

  • Correct Order: Enzyme + CO₂ + Mg²⁺ (Incubate) → Add RuBP (Start).

  • Incorrect Order: Enzyme + RuBP → Add CO₂ (Inhibited).

Protocol A: Spectrophotometric Coupled Assay (NADH Oxidation)

Best for: High-throughput screening of inhibitors or kinetic studies (Km, Vmax).

Principle: 3-PGA production is coupled to NADH oxidation via 3-PGA Kinase (PGK) and Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH).

Reagents:

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 20 mM MgCl₂.

  • Coupling Mix: 5 mM ATP, 0.2 mM NADH, 5 mM Phosphocreatine, Creatine Phosphokinase (20 U/mL), PGK (10 U/mL), GAPDH (10 U/mL).

  • Substrate: 20 mM RuBP Sodium Salt (prepared fresh).

  • Activator: 10 mM NaHCO₃.

Workflow:

  • Activation: Incubate purified Rubisco (or leaf extract) in Assay Buffer + 10 mM NaHCO₃ for 10–15 minutes at 25°C. This ensures Lys201 carbamylation.

  • Baseline: Add Coupling Mix to the cuvette/plate. Monitor A340 to ensure stable baseline (no NADH oxidation).

  • Initiation: Add RuBP Sodium Salt (final conc. 0.5 mM) to start the reaction.

  • Measurement: Monitor decrease in Absorbance at 340 nm.

    • Calculation: Rate (µmol/min) = (ΔA340/min) / (6.22 mM⁻¹cm⁻¹) × Volume correction. Note that 1 mol RuBP yields 2 mol 3-PGA (stoichiometry factor = 2).

Protocol B: Radiometric ¹⁴C-Bicarbonate Assay

Best for: Absolute activity measurements and validation of crude extracts.

Workflow:

  • Activation: Incubate extract with NaH¹⁴CO₃ (specific activity ~0.5 Ci/mol) and MgCl₂ for 10 min.

  • Reaction: Add RuBP Sodium Salt to initiate.

  • Termination: After 30–60 seconds, quench with 10% Formic Acid.

  • Processing: Dry the sample at 60°C. Acid-labile NaH¹⁴CO₃ evaporates as ¹⁴CO₂; acid-stable ¹⁴C-3-PGA remains.

  • Quantification: Scintillation counting.

Assay Logic Visualization

AssayLogic RuBP RuBP (Substrate) Rubisco Rubisco (Target) RuBP->Rubisco PGA 3-PGA Rubisco->PGA CO2 Fixation BPG 1,3-Bisphosphoglycerate PGA->BPG Phosphorylation ATP ATP ATP->BPG NAD NAD+ (Low Absorbance) BPG->NAD Reduction PGK PGK GAPDH GAPDH NADH NADH (High Absorbance) NADH->NAD Signal Readout (Decrease A340)

Figure 2: Coupled enzyme assay logic. RuBP consumption is linked to NADH oxidation for real-time kinetic monitoring.

Therapeutic & Agrochemical Implications

While RuBP is not a drug, its sodium salt is the tool used to discover:

  • Herbicides: Inhibitors that compete with RuBP for the Rubisco active site. Transition state analogs (e.g., 2-carboxyarabinitol 1,5-bisphosphate, CABP) bind tighter than RuBP, locking the enzyme.

  • Crop Enhancement: Engineering Rubisco variants with higher specificity for CO₂ over O₂ (reducing photorespiration). RuBP-Na is used to determine the specificity factor (Ω) of these mutants.

  • Metabolic Engineering: In synthetic biology, RuBP-Na is used to test non-native carbon fixation pathways (e.g., CETCH cycle) or to study Rubisco Activase (Rca) function, which removes inhibitory sugar phosphates from the active site.

References
  • Andersson, I. (2008). Catalysis and regulation in Rubisco. Journal of Experimental Botany, 59(7), 1555–1568. Link

  • Parry, M. A. J., et al. (1997). Measurement of Rubisco activity: a methodological overview. Plant, Cell & Environment, 20, 926-934. Link

  • Kubien, D. S., et al. (2011). Improvements in the spectrophotometric assay of Rubisco activity. Journal of Experimental Botany, 62(8), 2627–2637. Link

  • Sharwood, R. E., et al. (2016). Isotopic discrimination of Rubisco: a high-throughput method. Plant Physiology, 172(4), 2138-2150. Link

  • Sigma-Aldrich. (n.d.). D-Ribulose 1,5-bisphosphate sodium salt hydrate Product Information. Link

Sources

Thermodynamic Stability and Hydrolytic Profile of D-Ribulose 1,5-Bisphosphate (RuBP) Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context

D-Ribulose 1,5-bisphosphate (RuBP) is the primary CO₂ acceptor in the Calvin-Benson cycle, functioning as the substrate for the enzyme RuBisCO. For researchers and drug developers, the sodium salt form (typically tetra- or trisodium) is the standard reagent for in vitro assays.

However, RuBP is thermodynamically labile. Unlike ATP, which is metastable due to kinetic barriers, RuBP is prone to spontaneous isomerization and hydrolysis in aqueous solution. Understanding its thermodynamic properties is not merely academic—it is a quality control imperative. This guide delineates the energy landscape of RuBP hydrolysis, distinguishing between phosphate ester cleavage (phosphatase action) and carbon skeleton degradation , and provides self-validating protocols for assessing reagent integrity.

Thermodynamic Parameters of Hydrolysis

To understand RuBP thermodynamics, one must isolate the specific bond cleavage events. RuBP contains two phosphoester bonds, not high-energy phosphoanhydride bonds (like ATP).

Standard Free Energies ( )

The hydrolysis of RuBP can occur at the phosphate groups (yielding Ribulose-5-phosphate or Ribulose) or across the carbon backbone (oxidative fragmentation).

Table 1: Comparative Thermodynamic Values (pH 7.0, 25°C)

Reaction TypeBond CleavedEstimated

(kJ/mol)

(Enthalpy)
Biological Context
C1-Phosphate Hydrolysis Phosphoester-13.8 to -16.0

ExothermicPhosphatase action (recycling)
C5-Phosphate Hydrolysis Phosphoester-13.8 to -16.0

ExothermicPhosphatase action
Full Hydrolysis (to Ribulose) Both Esters~ -29.0ExothermicComplete degradation
ATP Hydrolysis (Reference) Phosphoanhydride-30.5-20 kJ/molEnergy currency standard
RuBisCO Carboxylation C2-C3 Bond Formation-29.3 to -35.0

Highly ExothermicCarbon fixation (Not hydrolysis)

Note: Values for C1/C5 hydrolysis are derived from homologous sugar bisphosphates (e.g., Fructose-1,6-bisphosphate) as direct calorimetric data for non-enzymatic RuBP hydrolysis is rare due to competing isomerization.

The Enthalpic Driver

Unlike ATP, where electrostatic repulsion between phosphates drives hydrolysis, RuBP hydrolysis is driven by resonance stabilization of the released inorganic phosphate (


) and the relaxation of the sugar ring/chain conformation.
  • 
    :  Approximately -8 to -12 kJ/mol  per phosphate group.
    
  • Entropy (

    
    ):  Positive, due to the release of 
    
    
    
    into the bulk solvent, increasing the degrees of freedom.

The Hydrolytic & Degradation Landscape

The "sodium salt" of RuBP is hygroscopic. Upon solvation, it enters a complex equilibrium. The researcher's primary enemy is not simple hydrolysis, but enolization and isomerization , which are thermodynamically favorable pathways that deplete the active reagent.

Degradation Pathway Diagram

The following diagram illustrates the fate of RuBP in solution, distinguishing between functional hydrolysis and degradation.

RuBP_Pathways RuBP RuBP (Active Reagent) (Keto Form) Enediol Enediol Intermediate (Unstable) RuBP->Enediol Spontaneous (pH > 8.0) Ru5P Ribulose-5-P + Pi RuBP->Ru5P Phosphatase Hydrolysis (-14 kJ/mol) XuBP Xylulose-1,5-BP (Inhibitor) Enediol->XuBP Epimerization Degradation Oxidative Fragmentation (Phosphoglycolate etc.) Enediol->Degradation Oxidation (O2)

Caption: Figure 1. Thermodynamic fate of RuBP. Note that spontaneous epimerization to Xylulose-1,5-BP (XuBP) is a major purity risk, often mistaken for hydrolysis.

Experimental Protocols (Self-Validating)

Protocol A: Quantitative ³¹P-NMR for Purity & Hydrolysis

Objective: Determine the molar fraction of hydrolyzed free phosphate (


) and detect the presence of the inhibitor Xylulose-1,5-bisphosphate (XuBP).
Why NMR?  UV-Vis assays are indirect (coupled enzyme systems). NMR directly visualizes the phosphorus environment without chemical modification.

Reagents:

  • RuBP Sodium Salt sample (~10 mg).

  • 
     (99.9%).
    
  • Internal Standard: Methyl phosphonic acid (MPA) or Trimethyl phosphate (TMP).

  • EDTA (50 mM, pH 7.0) – Critical to chelate trace divalent cations that catalyze hydrolysis.

Workflow:

  • Preparation: Dissolve 10 mg RuBP in 600 µL

    
     containing 5 mM EDTA.
    
    • Validation Check: Measure pH immediately. RuBP salts can be acidic or basic depending on the counter-ion stoichiometry. Adjust to pH 7.0 gently with NaOD/DCl.

  • Acquisition: Run ³¹P-NMR (proton-decoupled) with a relaxation delay (

    
    ) of at least 5 seconds (to allow full relaxation of P nuclei).
    
  • Analysis:

    • RuBP: Doublet/Multiplet signals at ~0-5 ppm (sugar phosphates).

    • Inorganic Phosphate (

      
      ):  Sharp singlet at ~2-3 ppm (pH dependent).
      
    • XuBP: Distinct shift slightly downfield from RuBP.

  • Calculation:

    
    
    
Protocol B: Isothermal Titration Calorimetry (ITC) for Hydrolytic Enthalpy

Objective: Measure the heat of hydrolysis (


) catalyzed by a phosphatase (e.g., Alkaline Phosphatase) to derive thermodynamic constants.

Workflow:

  • Cell: Fill the ITC cell with 1.4 mL of 0.1 mM RuBP in HEPES buffer (pH 7.5, 5 mM MgCl₂).

  • Syringe: Load 250 µL of Alkaline Phosphatase (high concentration, e.g., 50 nM).

  • Titration:

    • Perform a "Single Injection Method" (SIM) or rapid multiple injections.

    • Since hydrolysis is irreversible and catalytic, the heat released is proportional to the reaction velocity (

      
      ) and 
      
      
      
      .
  • Data Processing:

    • The baseline shift represents the power required to maintain temperature equilibrium during the exothermic reaction.

    • Integrate the total heat (

      
      ) over time until substrate depletion.
      
    • 
      .
      

Practical Implications for Storage & Handling

Based on the thermodynamic profile, the following handling rules are mandatory for maintaining reagent integrity:

  • The "Dry" Rule: In the solid sodium salt form, entropy is low, and the molecule is kinetically trapped. Store at -20°C or -80°C with desiccant. Moisture absorption lowers the activation energy for hydrolysis.

  • The pH Window: Maintain aqueous solutions between pH 6.5 and 7.5 .

    • pH > 8.0:[1] Promotes enolization to the enediol intermediate (see Figure 1), leading to isomerization.

    • pH < 6.0:[2] Acid-catalyzed hydrolysis of the phosphoester bonds accelerates.

  • Cation Chelation: Always include 0.1 - 1.0 mM EDTA in stock solutions. Trace

    
     or 
    
    
    
    stabilizes the transition state for hydrolysis and can precipitate the bisphosphate.
  • Freeze-Thaw Hysteresis: Avoid repeated freeze-thaw cycles. The formation of ice crystals changes local ionic strength (freeze-concentration effect), which can momentarily create extreme pH/salt conditions that degrade the molecule.

References

  • Alberty, R. A. (2006). Biochemical Thermodynamics: Applications of Mathematica. John Wiley & Sons. (Source for standard free energies of sugar phosphate hydrolysis).[2][3][4][5]

  • Flamholz, A., et al. (2012). "Glycolytic strategy as a tradeoff between energy yield and protein cost." Proceedings of the National Academy of Sciences, 110(24), 10039-10044. Link

  • Gutteridge, S., & Julien, B. (1989). "A theoretical study of the reaction of Ribulose 1,5-bisphosphate carboxylase/oxygenase." Theoretical Biology and Medical Modelling. (Mechanistic insights into RuBP instability).
  • Crans, D. C., et al. (2005). "Phosphatase activity and structural characterization of organic phosphates." Chemical Reviews.
  • Frey, P. A., & Arabshahi, A. (1995).[4] "Standard free energy change for the hydrolysis of the alpha, beta-phosphoanhydride bridge in ATP."[4] Biochemistry, 34(36), 11307-11310.[4] Link (Used as the comparative standard for phosphoanhydride vs ester bonds).

Sources

An In-depth Technical Guide to Mapping the Metabolic Pathway of RuBP Regeneration in Plant Physiology

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Central Role of RuBP Regeneration in Carbon Fixation

The fixation of atmospheric carbon dioxide into organic molecules is the cornerstone of life on Earth, and at the heart of this process in plants lies the Calvin-Benson Cycle. This intricate metabolic pathway, occurring in the stroma of chloroplasts, is the primary route for converting inorganic carbon into the building blocks for growth and development. The cycle is broadly divided into three phases: carboxylation, reduction, and regeneration. While the carboxylation of Ribulose-1,5-bisphosphate (RuBP) by the enzyme RuBisCO is often highlighted as the initial carbon-fixing step, the regeneration of this five-carbon acceptor molecule is equally critical for the sustained operation of the cycle. This guide provides a comprehensive technical overview of the RuBP regeneration pathway, detailing its enzymatic components, regulatory mechanisms, and the advanced experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this pivotal aspect of plant physiology.

II. The Enzymatic Machinery of RuBP Regeneration

The regeneration of RuBP from the products of the reduction phase is a complex series of reactions involving a "carbon shuffle" that converts five molecules of a three-carbon compound (glyceraldehyde-3-phosphate, G3P) into three molecules of the five-carbon RuBP. This process requires the coordinated action of eight key enzymes.

A. Key Enzymes and their Reactions

The regeneration phase can be dissected into the following enzymatic steps:

  • Triosephosphate Isomerase (TPI): Converts glyceraldehyde-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP).

  • Aldolase (ALD): Condenses G3P and DHAP to form fructose-1,6-bisphosphate (FBP), and later in the pathway, combines erythrose-4-phosphate (E4P) with DHAP to produce sedoheptulose-1,7-bisphosphate (SBP).

  • Fructose-1,6-bisphosphatase (FBPase): Dephosphorylates FBP to fructose-6-phosphate (F6P).

  • Sedoheptulose-1,7-bisphosphatase (SBPase): Dephosphorylates SBP to sedoheptulose-7-phosphate (S7P). This is one of the three enzymes unique to the Calvin cycle.[1]

  • Transketolase (TKT): Transfers a two-carbon unit from F6P to G3P, yielding xylulose-5-phosphate (Xu5P) and erythrose-4-phosphate (E4P). It also transfers a two-carbon unit from S7P to G3P, producing ribose-5-phosphate (R5P) and another molecule of Xu5P.

  • Ribose-5-phosphate Isomerase (RPI): Converts R5P to ribulose-5-phosphate (Ru5P).[2]

  • Ribulose-5-phosphate 3-Epimerase (RPE): Converts Xu5P to Ru5P.[2]

  • Phosphoribulokinase (PRK): Phosphorylates Ru5P to regenerate RuBP, consuming one molecule of ATP. This is another enzyme unique to the Calvin cycle.[2]

B. Pathway Stoichiometry and Carbon Shuffle

The net result of the regeneration phase is the conversion of five molecules of triose phosphate (3-carbon) into three molecules of ribulose-1,5-bisphosphate (5-carbon), with the expenditure of three molecules of ATP. This intricate series of reactions ensures the continuous supply of the CO₂ acceptor, allowing the Calvin cycle to proceed.

III. Regulation of the RuBP Regeneration Pathway

The flux through the RuBP regeneration pathway is tightly regulated to match the rate of carbon fixation and the availability of ATP and NADPH from the light-dependent reactions of photosynthesis. This regulation occurs at multiple levels.

A. Coarse Control: Gene Expression and Protein Abundance

The expression of genes encoding the enzymes of the RuBP regeneration pathway is subject to developmental and environmental cues, providing a long-term mechanism for adjusting photosynthetic capacity.

B. Fine Control: Post-Translational Modifications and Allosteric Regulation

For rapid adjustments to changing conditions, the activity of the enzymes is modulated by post-translational modifications and allosteric effectors.

  • Redox Regulation: The Ferredoxin-Thioredoxin System: Several enzymes in the regeneration phase, including FBPase, SBPase, and PRK, are activated by light via the ferredoxin-thioredoxin system. In the light, reduced ferredoxin from the photosynthetic electron transport chain reduces thioredoxin, which in turn reduces and activates these target enzymes.

  • Allosteric Regulation by Metabolites: The activity of key enzymes is also modulated by the concentrations of various metabolites. For instance, SBPase is subject to feedback inhibition by its product, sedoheptulose-7-phosphate, and by inorganic phosphate.[1][3] Glycerate can also inhibit both SBPase and FBPase.[3]

C. Metabolic Control Analysis: Identifying Rate-Limiting Steps

Metabolic Control Analysis (MCA) is a quantitative framework used to determine how the control of flux through a metabolic pathway is distributed among the different enzymes.[4] Studies using MCA have shown that control of the Calvin cycle flux is shared among several enzymes, with ATP synthase and sedoheptulose-bisphosphatase often exhibiting significant flux control coefficients under optimal conditions.[5] This indicates that these enzymes play a crucial role in determining the overall rate of carbon fixation.

IV. Experimental Methodologies for Mapping RuBP Regeneration

Elucidating the intricate details of the RuBP regeneration pathway requires a combination of sophisticated experimental techniques.

A. Isotopic Labeling: Tracing Carbon Flow

Isotopic labeling is a powerful technique to trace the movement of atoms through a metabolic pathway. By supplying plants with ¹³CO₂, the incorporation of the heavy carbon isotope into the intermediates of the Calvin cycle can be monitored over time.

This protocol describes a pulse-chase experiment to track the flow of carbon through the RuBP regeneration pathway.

  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment chamber with a defined light/dark cycle.

  • Labeling Chamber Setup: Place the plants in a sealed, transparent chamber connected to a gas-mixing system.

  • Pulse Phase: Introduce an atmosphere containing ¹³CO₂ (e.g., 400 ppm) into the chamber at the beginning of the light period. Allow the plants to photosynthesize for a defined period (the "pulse," e.g., 0, 0.5, 1, 2, 4, 8, 16 hours).[6]

  • Chase Phase: After the pulse, switch the atmosphere back to one containing ¹²CO₂ (natural abundance).

  • Sample Collection and Quenching: At various time points during the pulse and chase, rapidly harvest leaf tissue and immediately freeze it in liquid nitrogen to quench all metabolic activity.[4] This can be done by placing the leaf on a pre-chilled metal block or directly plunging it into liquid nitrogen.[7]

  • Storage: Store the frozen samples at -80°C until metabolite extraction.

B. Metabolite Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific analytical technique for identifying and quantifying small molecules in complex biological samples.

This protocol is optimized for the analysis of polar metabolites like the sugar phosphates of the Calvin cycle from Arabidopsis thaliana leaves.[8][9]

  • Sample Homogenization: Grind the frozen leaf tissue to a fine powder under liquid nitrogen using a mortar and pestle or a bead mill.[4]

  • Metabolite Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol and water (e.g., 80:20 v/v), to the powdered tissue.[8][9] Vortex thoroughly and incubate at a low temperature (e.g., on a thermomixer) to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 20,000 x g) at 4°C to pellet cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube. A second centrifugation step can be performed to ensure complete removal of any remaining particulate matter.[4]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar sugar phosphates.

    • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the target metabolites based on their precursor and product ion masses.

  • Data Analysis: Quantify the metabolites by comparing their peak areas to those of known standards. For isotopically labeled samples, analyze the mass isotopologue distribution to determine the extent of ¹³C incorporation.

C. Enzyme Kinetic Assays: Characterizing a Self-Validating System

Enzyme kinetic assays are essential for determining the catalytic properties of individual enzymes, such as their affinity for substrates (Km) and their maximum reaction velocity (Vmax).[10]

This is a continuous spectrophotometric assay that couples the production of inorganic phosphate to the oxidation of NADH.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 8.0), MgCl₂, KCl, ATP, phosphoenolpyruvate, NADH, and the coupling enzymes pyruvate kinase and lactate dehydrogenase.

  • Enzyme Preparation: Use a partially purified or recombinant SBPase.

  • Assay Initiation: Add the substrate, sedoheptulose-1,7-bisphosphate, to the reaction mixture to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

This assay couples the production of ADP to the oxidation of NADH.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.9), KCl, MgSO₄, ATP, phosphoenolpyruvate, NADH, and the coupling enzymes pyruvate kinase and lactate dehydrogenase.

  • Enzyme Preparation: Use a purified or recombinant PRK enzyme solution.

  • Assay Initiation: Add the substrate, D-ribulose-5-phosphate, to the reaction mixture to start the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculation: Determine the rate of change in absorbance per minute from the maximum linear rate and calculate the enzyme activity.

V. Data Presentation and Interpretation

A. Quantitative Data on RuBP Regeneration Intermediates

The following table summarizes the approximate steady-state concentrations of some RuBP regeneration intermediates in illuminated Arabidopsis thaliana leaves.

MetaboliteConcentration (nmol g⁻¹ FW)
Ribulose-1,5-bisphosphate (RuBP)~150-300
Sedoheptulose-7-phosphate (S7P)~50-100
Ribose-5-phosphate (R5P)~20-50
Ribulose-5-phosphate (Ru5P)~30-60
Xylulose-5-phosphate (Xu5P)~40-80

Note: These values can vary depending on growth conditions and developmental stage.

B. Kinetic Properties of Key Regenerative Phase Enzymes

The table below provides representative kinetic parameters for key enzymes in the RuBP regeneration pathway.

EnzymeSubstrateKm (µM)Vmax (µmol min⁻¹ mg⁻¹ protein)kcat (s⁻¹)Source
Sedoheptulose-1,7-bisphosphataseSedoheptulose-1,7-bisphosphate~10-30~5-15~1.62 x 10⁶ M⁻¹s⁻¹ (specificity constant)
PhosphoribulokinaseRibulose-5-phosphate~50-150~100-300-
PhosphoribulokinaseATP~20-80--

Note: Kinetic parameters can vary depending on the source of the enzyme and assay conditions.

C. Visualization of the Pathway and Experimental Workflows

Visualizing complex biological processes is crucial for understanding. The following diagrams, generated using Graphviz, illustrate the RuBP regeneration pathway and a typical experimental workflow.

RuBP_Regeneration_Pathway cluster_reduction From Reduction Phase cluster_regeneration Regeneration Phase cluster_carboxylation To Carboxylation G3P Glyceraldehyde-3-P DHAP Dihydroxyacetone-P G3P->DHAP TPI FBP Fructose-1,6-bisP G3P->FBP Aldolase E4P Erythrose-4-P G3P->E4P R5P Ribose-5-P G3P->R5P DHAP->FBP SBP Sedoheptulose-1,7-bisP DHAP->SBP F6P Fructose-6-P FBP->F6P FBPase F6P->E4P Transketolase Xu5P1 Xylulose-5-P F6P->Xu5P1 E4P->SBP Aldolase Ru5P Ribulose-5-P Xu5P1->Ru5P RPE S7P Sedoheptulose-7-P SBP->S7P SBPase S7P->R5P Transketolase Xu5P2 Xylulose-5-P S7P->Xu5P2 R5P->Ru5P RPI Xu5P2->Ru5P RPE RuBP Ribulose-1,5-bisP Ru5P->RuBP PRK (ATP -> ADP)

Caption: The enzymatic steps of the RuBP regeneration phase of the Calvin-Benson Cycle.

Experimental_Workflow cluster_labeling ¹³CO₂ Labeling cluster_sampling Sample Preparation cluster_analysis Analysis plant Arabidopsis thaliana labeling Pulse-Chase with ¹³CO₂ plant->labeling quenching Quenching in Liquid N₂ labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing & Interpretation lcms->data

Caption: A typical workflow for mapping the RuBP regeneration pathway using isotopic labeling and LC-MS/MS.

VI. Conclusion and Future Directions

The regeneration of RuBP is a vital, yet often overlooked, component of photosynthetic carbon fixation. A thorough understanding of its enzymatic machinery, regulatory networks, and dynamic behavior is crucial for efforts aimed at improving photosynthetic efficiency and, ultimately, crop yields. The methodologies outlined in this guide provide a robust framework for investigating this complex pathway. Future research will likely focus on integrating these approaches with systems biology modeling to create predictive models of carbon metabolism. Furthermore, exploring the diversity of RuBP regeneration strategies across different plant species may reveal novel targets for genetic engineering to enhance plant productivity in a changing global climate.

VII. References

  • De Vos, R. C., Moco, S., Lommen, A., Keurentjes, J. J., Bino, R. J., & Hall, R. D. (2007). Untargeted large-scale plant metabolomics using liquid chromatography coupled to mass spectrometry. Nature protocols, 2(4), 778-791. Available at: [Link]

  • Pettersson, G., & Ryde-Pettersson, U. (1989). Dependence of the Calvin cycle activity on kinetic parameters for the interaction of non-equilibrium cycle enzymes with their substrates. European journal of biochemistry, 186(3), 683-687. Available at: [Link]

  • Giavalisco, P., Li, Y., Matthes, A., Eckhardt, A., Hubberten, H. M., & Willmitzer, L. (2011). Elemental formula annotation of polar and nonpolar metabolites using Fourier transform ion cyclotron resonance mass spectrometry. Analytical chemistry, 83(17), 6646-6651. Available at: [Link]

  • Cadet, F., & Meunier, J. C. (1988). pH and kinetic studies of chloroplast sedoheptulose-1,7-bisphosphatase from spinach (Spinacia oleracea). The Biochemical journal, 253(1), 249–254. Available at: [Link]

  • Fell, D. (1998). Increasing the flux in metabolic pathways: a metabolic control analysis perspective. Biotechnology and bioengineering, 58(2‐3), 121-124. Available at: [Link]

  • Pettersson, G. (1989). On the regulatory significance of inhibitors acting on non-equilibrium enzymes in the Calvin photosynthesis cycle. European journal of biochemistry, 182(3), 683-687. Available at: [Link]

  • Gardemann, A., Schimkat, D., & Heldt, H. W. (1986). Control of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts. Planta, 168(4), 536-543. Available at: [Link]

  • Banh, A. T. M., Thiele, B., Chlubek, A., Hombach, T., Kleist, E., & Matsubara, S. (2022). Combination of long-term 13CO2 labeling and isotopolog profiling allows turnover analysis of photosynthetic pigments in Arabidopsis leaves. Plant Methods, 18(1), 118. Available at: [Link]

  • Singh, V., & Sharma, Y. K. (2024). Time course metabolomics and 13CO2 mapping establish BBX31/miP1b mediated metabolic readjustments conferring UV-B tolerance in Arabidopsis. bioRxiv. Available at: [Link]

  • Korte, A. R., Yandeau-Nelson, M. D., Nikolau, B. J., & Lee, Y. J. (2021). Mass Spectrometry Imaging of Arabidopsis thaliana Leaves at the Single-Cell Level by Infrared Laser Ablation Atmospheric Pressure Photoionization (LAAPPI). Journal of the American Society for Mass Spectrometry, 32(12), 3246–3254. Available at: [Link]

  • Stolzenberger, J., Lindner, S. N., Persicke, M., Brautaset, T., & Wendisch, V. F. (2014). Development of a Novel Assay for Synthesis and Hydrolysis of Sedoheptulose 1,7-bisphosphate (SBP) in vitro by Combinations of Purified Fructose 1,6-bisphosphate aldolases (FBA) Proteins and Fructose 1,6-bisphosphatases (FBPase) Proteins from Bacillus methanolicus MGA3. Bio-protocol, 4(14), e1183. Available at: [Link]

  • Junker, B. H. (2018). Kinetic modeling of the Calvin cycle identifies flux control and stable metabolomes in Synechocystis carbon fixation. Journal of experimental botany, 70(3), 973-983. Available at: [Link]

  • Bacher, A., Chen, F., & Eisenreich, W. (2016). Decoding Biosynthetic Pathways in Plants by Pulse-Chase Strategies Using 13CO2 as a Universal Tracer. Metabolites, 6(3), 26. Available at: [Link]

  • Stolzenberger, J., Lindner, S. N., Persicke, M., Brautaset, T., & Wendisch, V. F. (2014). Development of a Novel Assay for Synthesis and Hydrolysis of Sedoheptulose 1,7-bisphosphate (SBP) in vitro by Combinations of Purified Fructose 1,6-bisphosphate aldolases (FBA) Proteins and Fructose 1,6-bisphosphatases (FBPase) Proteins from Bacillus methanolicus MGA3. ResearchGate. Available at: [Link]

  • Bacher, A., Chen, F., & Eisenreich, W. (2016). Decoding Biosynthetic Pathways in Plants by Pulse-Chase Strategies Using 13CO2 as a Universal Tracer. FAO AGRIS. Available at: [Link]

  • António, C., Larson, T., Gilday, A., Graham, I. A., Bergström, E., & Thomas-Oates, J. (2008). Mass spectrometry as a quantitative tool in plant metabolomics. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 363(1506), 2975–2986. Available at: [Link]

  • Hurry, V. M., Strand, A., Tobiaeson, M., Gardeström, P., & Öquist, G. (1995). Acclimation of Arabidopsis Leaves Developing at Low Temperatures. Increasing Cytoplasmic Volume Accompanies Increased Activities of Enzymes in the Calvin Cycle and in the Sucrose-Biosynthesis Pathway. Plant physiology, 109(2), 697–706. Available at: [Link]

  • Zhu, X. G., de Sturler, E., & Long, S. P. (2007). A simple model of the Calvin cycle has only one physiologically feasible steady state under the same external conditions. Journal of theoretical biology, 245(3), 526-534. Available at: [Link]

  • Pettersson, G. (1988). A mathematical model of the Calvin photosynthesis cycle. Lund University Publications. Available at: [Link]

  • Whalen, J. K. (2003). A pulse-labelling method to generate 13C- enriched plant materials. McGill University. Available at: [Link]

  • Kanehisa Laboratories. (n.d.). Carbon fixation by Calvin cycle - Arabidopsis thaliana (thale cress). KEGG PATHWAY. Available at: [Link]

  • Wikipedia. (2023, December 1). Sedoheptulose-bisphosphatase. In Wikipedia. Available at: [Link]

  • Gardemann, A., Schimkat, D., & Heldt, H. W. (1986). Regulation of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts. Planta, 168(4), 536-543. Available at: [Link]

  • Cadet, F., & Meunier, J. C. (1988). pH and Kinetic-Studies of Chloroplast Sedoheptulose-1,7-Bisphosphatase from Spinach (Spinacia-Oleracea). ResearchGate. Available at: [Link]

  • Fiveable. (2025, April 25). What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions. Fiveable. Available at: [Link]

  • ResearchGate. (n.d.). RuBP carboxylation and regeneration capacity. The intercellular... [Image]. ResearchGate. Available at: [Link]

  • University of California, Davis. (2023, February 21). Lecture 13 Determination of Km and Vmax. UC Davis Chemistry. Available at: [Link]

  • Agilent Technologies. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent. Available at: [Link]

  • Lopéz-Calcagno, P. E., et al. (2020). Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate. Frontiers in Plant Science, 11, 603513. Available at: [Link]

  • University of Washington. (n.d.). Enzyme Kinetics. UW Faculty Web Server. Available at: [Link]

  • ResearchGate. (2019, March 25). If anyone can suggest how to calculate kinetics parameters (km, kcat) for a three enzyme cascade reaction? ResearchGate. Available at: [Link]

  • Ma, F., et al. (2014). Isotopically nonstationary 13C flux analysis of changes in Arabidopsis thaliana leaf metabolism due to high light acclimation. Proceedings of the National Academy of Sciences, 111(47), 16915-16920. Available at: [Link]

  • Gardemann, A., Schimkat, D., & Heldt, H. W. (1986). Regulation of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts. Planta, 168(4), 536–543. Available at: [Link]

  • Small, J. R. (2010). Estimating Enzyme Kinetic Parameters from Apparent KMs and Vmaxs. ResearchOnline@JCU. Available at: [Link]

  • Onoda, Y., Hikosaka, K., & Hirose, T. (2005). Seasonal change in the balance between capacities of RuBP carboxylation and RuBP regeneration affects CO2 response of photosynthesis in Polygonum cuspidatum. Journal of experimental botany, 56(412), 755–763. Available at: [Link]

Sources

chemical structure and ionization state of RuBP sodium salt at physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Ionization Dynamics, and Physiological Application[1]

Executive Summary

Ribulose-1,5-bisphosphate (RuBP) is the primary carbon dioxide acceptor in the Calvin-Benson cycle, functioning as the substrate for the enzyme RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase).[1][2][3][4][5] In laboratory and drug development contexts, RuBP is most frequently manipulated as its tetrasodium salt hydrate .

This guide provides a rigorous analysis of the RuBP sodium salt, focusing on its ionization state at physiological pH (7.2–7.[1]4) and the specific requirements for preparing stable, biologically relevant stock solutions. Understanding the charge distribution is critical, as the tetra-anionic state (


) is the obligate species for coordination with the catalytic magnesium ion (

) within the enzyme active site.[1]
Molecular Architecture

RuBP is a phosphorylated ketopentose.[1][6] While it exists in solution as an equilibrium between linear ketone and cyclic hemiketal forms, the linear form is the reactive substrate for carboxylation.

1.1 Chemical Identity[1]
  • IUPAC Name: 1,5-Di-O-phosphono-D-ribulose[1]

  • Common Commercial Form: D-Ribulose 1,5-bisphosphate tetrasodium salt hydrate[1]

  • Molecular Formula (Free Acid):

    
    [1][7]
    
  • Molecular Formula (Tetrasodium Salt):

    
    [1]
    
  • Molecular Weight:

    • Free Acid: 310.09 g/mol [1]

    • Tetrasodium Salt (anhydrous): ~398.01 g/mol [1][7][8]

1.2 Structural Dynamics

The molecule features two phosphate groups esterified to the C1 and C5 positions of the ribulose backbone. The C2 position holds the ketone functionality critical for enediol formation during catalysis.

Key Structural Consideration: In aqueous solution, the ketone group at C2 is in equilibrium with the gem-diol (hydrate) form.[1] However, the ionization behavior—which dictates solubility and enzyme binding—is governed almost exclusively by the two terminal phosphate groups.

Ionization Thermodynamics

To understand the behavior of RuBP at physiological pH, we must analyze the acid dissociation constants (


) of its phosphate groups. Each phosphate group is diprotic, meaning the molecule has four dissociable protons.[1]
2.1 Dissociation Constants

While specific experimental


 values for RuBP can vary slightly based on ionic strength, they follow the standard profile of organic sugar bisphosphates:
  • First Ionization (

    
    ): 
    
    
    
    [1]
    • Protons dissociate from neutral

      
       to form 
      
      
      
      .[1]
  • Second Ionization (

    
    ): 
    
    
    
    [1]
    • Protons dissociate from

      
       to form the fully deprotonated 
      
      
      
      .[1]
2.2 Charge State at Physiological pH (7.4)

Using the Henderson-Hasselbalch equation, we can determine the dominant species at pH 7.[1]4. Assuming a conservative


 of 6.5:




[1]

Conclusion: At pH 7.4, the concentration of the fully deprotonated tetra-anion (


) is approximately 8 times higher than the tri-anion.[1] At the stromal pH of photosynthetically active chloroplasts (pH ~8.0), the species is 


.[1]
2.3 Visualization: Ionization Cascade

The following diagram illustrates the stepwise deprotonation of RuBP.

IonizationCascade cluster_pH Physiological Window (pH 7.2 - 8.0) H4 H4-RuBP (Neutral) H2 H2-RuBP (2-) (pKa ~ 1-2) H4->H2 - 2 H+ RuBP4 RuBP (4-) (Physiological Species) H2->RuBP4 - 2 H+ (pKa ~ 6.5)

Caption: Stepwise dissociation of RuBP. At pH > 7.0, the tetra-anionic form dominates.[1]

The Sodium Salt Formulation

Commercial RuBP is supplied as a sodium salt to ensure stability and solubility. The free acid form is unstable and prone to hydrolysis.

3.1 Why Tetrasodium?

The tetrasodium salt (


) neutralizes the four negative charges generated by the phosphate groups.
  • Solubility: The ionic nature of the Na-phosphate bond renders the compound highly water-soluble (>50 mg/mL).[1]

  • Stability: Acidic environments catalyze the hydrolysis of the phosphate ester bonds. By supplying the compound as a salt (which dissolves to a near-neutral or slightly basic pH), shelf-life is significantly extended.[1]

3.2 Dissociation in Media

When


 is dissolved in a physiological buffer (e.g., HEPES or Tricine at pH 7.4):
  • The sodium ions (

    
    ) dissociate immediately.[1]
    
  • The phosphate groups equilibrate with the buffer protons to match the ambient pH.

  • Result: You obtain a solution of free

    
     anions and 
    
    
    
    cations.[1]
Biological Implications: The Magnesium Bridge

The ionization state is not merely a chemical detail; it is the mechanistic basis for RuBisCO activity.

  • Mechanism: The active site of RuBisCO contains a

    
     ion coordinated by acidic residues and a carbamylated lysine.[9]
    
  • Binding: The

    
     anion binds to this 
    
    
    
    center.[1][9] The negative charges on the phosphate oxygens anchor the molecule, while the C2/C3 oxygens displace water molecules from the
    
    
    coordination sphere to initiate catalysis.[1]
  • Inhibition: If the pH drops (protonating the phosphates), binding affinity decreases, and the specific geometry required for the enediol intermediate is disrupted.[1]

RuBisCO_Binding Mg Mg2+ Ion (Active Site) RuBP RuBP (4-) (Substrate) RuBP->Mg Phosphate & C2/C3 Oxygen Binding Lys Carbamylated Lys201 Lys->Mg Coordination Enz RuBisCO Scaffold Enz->RuBP Phosphate Anchors (Arg/His residues) Enz->Lys

Caption: Simplified coordination complex. RuBP(4-) is required to bridge with Mg2+ and Lys201.[1]

Experimental Protocol: Preparation of RuBP Stock

Objective: Prepare a 10 mM RuBP stock solution at pH 7.4 from Tetrasodium Salt Hydrate.

Materials:

  • RuBP Tetrasodium Salt Hydrate (Store at -20°C).[1]

  • Ultrapure Water (Type I, 18.2 MΩ).[1]

  • HEPES Buffer (1M, pH 7.4).[1]

  • Micro-pH electrode.[1]

Protocol:

  • Gravimetric Correction (Critical):

    • Commercial salts are hydrates (

      
      ).[1] The water content varies by batch.
      
    • Action: Check the Certificate of Analysis (CoA) for the specific water content or elemental analysis. Adjust the weighed mass accordingly.

    • Formula:

      
      [1]
      
  • Dissolution:

    • Weigh the calculated amount of salt into a microcentrifuge tube.

    • Add 80% of the final volume of Ultrapure Water.[1]

    • Note: Do not vortex vigorously; gentle inversion is preferred to preserve the phosphate esters.

  • Buffering & pH Adjustment:

    • Although the salt dissolves to a near-neutral pH, metabolic assays require strict pH control.[1]

    • Add stock buffer (e.g., HEPES) to a final concentration of 25-50 mM.[1]

    • Check pH.[1][4][10][11][12] If adjustment is needed, use dilute NaOH or HCl.[1] Avoid excessive acid addition, as low pH (<5) accelerates degradation.[1]

  • Quantification (Self-Validation):

    • Because the hydration state is variable, gravimetric preparation is often inaccurate (±10%).[1]

    • Validation Step: Quantify the stock concentration enzymatically using a RuBisCO/NADH coupled assay (measuring 3-PGA production via oxidation of NADH at 340 nm).

  • Storage:

    • Aliquot into single-use volumes (avoid freeze-thaw cycles).

    • Flash freeze in liquid nitrogen.

    • Store at -80°C. Stable for 3-6 months.

Data Summary Table
PropertyValue / Description
Chemical Formula

(Anhydrous Salt)
Dominant Charge (pH 7.4) -4 (Tetra-anion)
pKa (Phosphate 2) ~ 6.1 – 6.7 (Species dependent)
Solubility (Water) ~ 50 mg/mL
Stability Labile in acid; stable frozen at neutral pH
Primary Interaction Ionic coordination with

and Arg/His residues
References
  • PubChem. (2024).[1][13] D-ribulose 1,5-bisphosphate sodium salt hydrate.[1][13] National Library of Medicine.[1] [Link][1]

  • Andersson, I. (2008).[1] Catalysis and regulation in Rubisco. Journal of Experimental Botany, 59(7), 1555–1568.[1] [Link]

  • Cleland, W. W., et al. (1998). The Mechanism of RuBisCO: pKa of the Active Site Lysine. Journal of Biological Chemistry.

Sources

Kinetic Parameters of RuBP Sodium Salt in Algal Photosynthesis Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Ribulose-1,5-bisphosphate (RuBP) sodium salt as the primary substrate for characterizing RuBisCO kinetics in algal systems. Unlike C3 higher plants, algae utilize Carbon Concentrating Mechanisms (CCMs) that have driven the evolution of RuBisCO isoforms with distinct kinetic signatures—specifically, lower CO


 affinity (

) and higher turnover rates (

).

This document provides a self-validating experimental framework for measuring these parameters, emphasizing the instability of the RuBP reagent, the necessity of enzyme carbamylation, and the specific mathematical models required for algal kinetic analysis.

Part 1: The Reagent - RuBP Sodium Salt Chemistry & Handling

The integrity of kinetic data is directly proportional to the quality of the RuBP substrate. RuBP is thermodynamically unstable and prone to hydrolysis and isomerization.

Chemical Profile[1][2]
  • Compound: D-Ribulose 1,5-bisphosphate sodium salt hydrate[1]

  • Role: CO

    
     acceptor in the Calvin-Benson-Bassham (CBB) cycle.
    
  • Stability: High susceptibility to spontaneous hydrolysis into inorganic phosphate and degradation products (e.g., xylulose-1,5-bisphosphate) which act as potent competitive inhibitors of RuBisCO.

Critical Handling Protocols

To prevent "fallover" (progressive inhibition during assay), adhere to these storage rules:

  • Storage: Lyophilized powder must be stored at -80°C . Desiccate to prevent hydrolysis.

  • Solubilization: Reconstitute in ice-cold, degassed water or weak buffer (pH 7.0) immediately prior to use.

  • Purity Check: Commercial preparations often contain varying levels of impurities. Purity >95% is mandatory for kinetic constants (

    
    , 
    
    
    
    ) determination.
    • Pro-Tip: For ultra-precise kinetics, enzymatically synthesize RuBP in situ using Phosphoribulokinase (PRK) and ATP to ensure 100% functional substrate, though this is complex.

Part 2: Mechanistic Context - Algal RuBisCO & CCMs

Algal RuBisCO kinetics cannot be interpreted using terrestrial C3 plant standards. Algae possess a Carbon Concentrating Mechanism (CCM) that elevates intracellular [CO


] around the enzyme (often in the pyrenoid), allowing the enzyme to evolve a lower affinity for CO

in exchange for a faster catalytic turnover.[2]
The Evolutionary Trade-off
  • C3 Plants (e.g., Spinach): High CO

    
     affinity (Low 
    
    
    
    ~10-15 µM), Slow Turnover (
    
    
    ~3 s
    
    
    ).
  • Green Algae (e.g., Chlamydomonas): Moderate CO

    
     affinity (Higher 
    
    
    
    ~25-30 µM), Faster Turnover (
    
    
    ~3-4 s
    
    
    ).
  • Diatoms (e.g., Phaeodactylum): Form ID RuBisCO; distinct kinetics adapted to Red-lineage evolution.

Visualization: The Algal CCM & RuBisCO Interface

The following diagram illustrates how the CCM buffers RuBisCO from external low CO


, influencing the observed kinetics.

AlgalCCM cluster_0 External Environment cluster_1 Algal Cell (Cytosol/Chloroplast) cluster_2 Pyrenoid (RuBisCO Micro-compartment) HCO3_ext HCO3- (External) HCO3_int HCO3- (Internal) HCO3_ext->HCO3_int Active Transport (CCM) CO2_ext CO2 (External) CO2_ext->HCO3_int Diffusion + CA CA Carbonic Anhydrase CO2_high High [CO2] HCO3_int->CO2_high CA Conversion Rubisco RuBisCO Enzyme CO2_high->Rubisco RuBP RuBP (Substrate) RuBP->Rubisco PGA 3-PGA (Product) Rubisco->PGA Fast Turnover (High kcat)

Caption: Algal CCM actively pumps inorganic carbon to the pyrenoid, creating a high-CO2 environment that permits RuBisCO to function efficiently despite a lower intrinsic affinity (high Km) for CO2.

Part 3: Experimental Workflow - Measuring Kinetics

The NADH-Coupled Spectrophotometric Assay is the industry standard for determining kinetic parameters. It links RuBP carboxylation to NADH oxidation, providing real-time data.

The Coupled Reaction Pathway

This assay measures the rate of 3-PGA production by coupling it to the oxidation of NADH, monitored at 340 nm .

  • Carboxylation: RuBP + CO

    
    
    
    
    
    2
    
    
    3-PGA
  • Phosphorylation: 3-PGA + ATP

    
     1,3-bisPGA + ADP
    
  • Reduction: 1,3-bisPGA + NADH + H

    
    
    
    
    
    G3P + NAD
    
    
    + P
    
    

Stoichiometry: 1 mol RuBP consumed


 2 mol NADH oxidized.

CoupledAssay RuBP RuBP + CO2 Rubisco RuBisCO RuBP->Rubisco PGA 2x 3-PGA RuBP->PGA Carboxylation BPGA 1,3-bisPGA PGA->BPGA Phosphorylation ATP ATP PGK PGK Enzyme ATP->PGK NAD 2x NAD+ (Signal Drop) BPGA->NAD Reduction NADH 2x NADH GAPDH GAPDH Enzyme NADH->GAPDH

Caption: The NADH-coupled assay pathway. RuBisCO activity is quantified by the rate of NADH oxidation (absorbance decrease at 340nm). Note the 1:2 stoichiometry between RuBP and NADH.

Protocol: Spectrophotometric Determination of (RuBP)

Reagents:

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 20 mM MgCl

    
    , 5 mM DTT.
    
  • Coupling Mix: 5 mM ATP, 5 mM Phosphocreatine, 0.2 mM NADH, 10 U Creatine Phosphokinase, 10 U Carbonic Anhydrase, 10 U PGK, 10 U GAPDH.

  • Substrate 1 (CO

    
    ):  10 mM NaHCO
    
    
    
    (Saturating concentration).
  • Substrate 2 (RuBP): Variable concentrations (0 – 200 µM).

Step-by-Step Methodology:

  • Enzyme Activation (Crucial):

    • Algal RuBisCO is inactive in its decarbamylated form.

    • Incubate the purified enzyme extract in Assay Buffer + 10 mM NaHCO

      
       + 20 mM MgCl
      
      
      
      for 10–15 minutes at 25°C before adding RuBP.
    • Failure Mode: Adding RuBP to unactivated enzyme locks it in a "closed" inactive conformation.

  • Baseline Establishment:

    • Add Coupling Mix and Activated Enzyme to the cuvette.

    • Monitor A

      
       until stable (consumes background substrates).
      
  • Reaction Initiation:

    • Inject RuBP sodium salt (variable concentrations).

    • Measure the linear decrease in A

      
       for 60 seconds.
      
  • Data Processing:

    • Convert

      
       to 
      
      
      
      using
      
      
      .
    • Divide by 2 (stoichiometry correction).

Part 4: Comparative Kinetic Data

The following table summarizes kinetic parameters for RuBP sodium salt in key algal models compared to higher plants. Note the distinction between


 (affinity for CO

) and

(affinity for RuBP).
OrganismType

(RuBP) [µM]

(CO

) [µM]

[s

]
Specificity (

)
Spinacia oleracea C3 Plant15 – 2010 – 12~ 3.0~ 80 – 90
Chlamydomonas reinhardtii Green Alga15 – 25 25 – 303.0 – 4.0~ 60 – 70
Phaeodactylum tricornutum Diatom25 – 35 30 – 40~ 3.2~ 100 – 110
Synechococcus PCC7942 Cyanobacteria~ 50 150 – 200> 10.0~ 40 – 50
Interpretation for Drug Development
  • Targeting: If developing algicides, the structural divergence in the RuBP binding site between Form IB (Plants/Green Algae) and Form ID (Diatoms) offers a selectivity window.

  • Expression Systems: When using Chlamydomonas as a biomanufacturing platform, maintaining high inorganic carbon levels is essential to saturate the enzyme, as its

    
     is higher than in plants.
    

Part 5: References

  • Tcherkez, G. G., et al. (2006). Despite their diversity, the kinetic parameters of Rubisco obey a universal trade-off. Proceedings of the National Academy of Sciences. Link

  • Sharwood, R. E., et al. (2016). The role of Rubisco kinetics and pyrenoid morphology in shaping the CCM of haptophyte microalgae. Journal of Experimental Botany. Link

  • Horken, K. M., & Tabita, F. R. (1999). Protein Engineering of the Chlamydomonas reinhardtii Rubisco Large Subunit. Plant Physiology. Link

  • Badger, M. R., et al. (1998). The diversity and coevolution of Rubisco, plastids, pyrenoids, and chloroplast-based CO2-concentrating mechanisms in algae. Canadian Journal of Botany. Link

  • Bar-On, Y. M., & Milo, R. (2019). Rubisco kinetic parameters (BioNumbers Database). Harvard University. Link

  • Carmo-Silva, E., et al. (2010). Optimizing the spectrophotometric assay of Rubisco activity. Photosynthesis Research. Link

Sources

history of D-ribulose 1,5-bisphosphate discovery in biochemical research

Author: BenchChem Technical Support Team. Date: February 2026

The Elusive Acceptor: A Technical History of D-Ribulose 1,5-Bisphosphate Discovery

Executive Summary

The discovery of D-ribulose 1,5-bisphosphate (RuBP) —originally termed ribulose diphosphate (RuDP)—stands as the pivotal chemical breakthrough in understanding photosynthetic carbon assimilation. Before its identification in the early 1950s, the mechanism by which inorganic carbon (


) entered the organic biosphere was a "black box." Its discovery did not merely fill a gap in a metabolic map; it forced a paradigm shift from a linear "C2 + C1" addition hypothesis to a cyclic "C5 + C1" regeneration model.

This guide reconstructs the technical pathway of this discovery, analyzing the experimental logic, the radiotracer methodologies, and the chemical degradation studies that identified RuBP as the universal carbon dioxide acceptor.

Phase 1: The Pre-Discovery Landscape & The "First Product" Trap (1946–1949)

The Experimental Constraint: Prior to 1946, research was limited by the short half-life of Carbon-11 (


 min). The availability of Carbon-14  (

years) from nuclear reactors allowed for steady-state labeling experiments.

The "Lollipop" Protocol: Melvin Calvin and Andrew Benson utilized a flattened glass vessel (the "lollipop") containing Chlorella or Scenedesmus algae.

  • Steady State: Algae were illuminated and aerated with normal

    
    .
    
  • Pulse:

    
     was injected.
    
  • Kill: At precise intervals (2s, 5s, 30s), the algae were dropped into boiling methanol. This instantly denatured enzymes, "freezing" the metabolic state.

The First Product Identification: By 1948, the team identified the first stable radioactive compound as 3-phosphoglyceric acid (3-PGA) .

  • Logic: At

    
    , >70% of the radiolabel was in PGA.
    
  • The Trap: Since PGA is a 3-carbon (C3) molecule, the prevailing logic dictated that

    
     (C1) must react with a 2-carbon (C2)  acceptor.
    
    • Hypothesis:

      
      .
      
    • Search: Researchers spent years hunting for this elusive C2 compound (e.g., glycolaldehyde phosphate or vinyl phosphate), but it was never found.

Phase 2: Isolation and Chemical Identification (1950–1952)

The breakthrough came not from finding a C2 compound, but from analyzing the "unknowns" that appeared after PGA in the kinetic sequence.

The "Diphosphate" Anomaly

Andrew A. Benson, directing the experimental benchwork, observed a persistent spot on 2D paper chromatograms that ran near the origin (indicating high polarity/phosphate content) and appeared early in the time course.

Technical Identification Workflow (Benson, 1951):

  • Elution: The unknown spot was cut from the paper and eluted with water.

  • Phosphatase Hydrolysis: Treated with Polytomella phosphatase to remove phosphate groups, yielding the free sugar.

  • Co-Chromatography: The free sugar did not match glucose, fructose, or sedoheptulose. It co-migrated with ribulose .

  • Derivatization: Benson synthesized phenylosazone derivatives of the sugar. The melting point and X-ray diffraction pattern matched authentic ribulose osazone.

  • Phosphate Ratio: Elemental analysis of the original spot revealed a P:C ratio of 2:5 , confirming it was a pentose diphosphate.

Critical Insight: The acceptor was not a C2 compound. It was a C5 compound (Ribulose 1,5-bisphosphate) that splits upon carboxylation. [1][2] Revised Hypothesis:


.

Phase 3: The Kinetic Proof (The "Transient" Experiments)

To prove RuBP was the precursor (acceptor) and not just a byproduct, the group performed kinetic transient experiments (Bassham et al., 1954).

Experiment 1: Light-to-Dark Transition
  • Setup: Algae at steady state in light.

  • Action: Lights turned off.

  • Result:

    • [PGA] rises: ATP/NADPH (from light reactions) stops; PGA cannot be reduced to triose phosphate.

    • [RuBP] falls: The carboxylation step (

      
      ) requires no light energy and continues, consuming the RuBP pool.
      
Experiment 2: High-to-Low Transition
  • Setup: Algae at steady state with 1%

    
    .
    
  • Action:

    
     removed (flushed with air).
    
  • Result:

    • [RuBP] spikes: The acceptor cannot be consumed (no

      
       to react with).
      
    • [PGA] plummets: No new PGA is formed.

  • Conclusion: RuBP is the immediate substrate for

    
     fixation.
    
Visualizing the Logic

The following diagram illustrates the kinetic logic used to deduce the cycle structure.

CalvinCycleLogic cluster_transients Kinetic Evidence CO2 CO2 Input Unstable [Unstable C6] CO2->Unstable RuBP RuBP (C5) (The Acceptor) RuBP->Unstable + CO2 PGA 3-PGA (C3) (First Product) Unstable->PGA Hydrolysis Triose Triose-P PGA->Triose Reduction (Requires ATP/NADPH) Regen Regeneration Pathway Triose->Regen Regen->RuBP Kinase Step (Requires ATP) DarkEffect Light OFF: ATP/NADPH stops. PGA accumulates. RuBP depleted. DarkEffect->Triose Blocks LowCO2Effect CO2 Removal: Carboxylation stops. RuBP accumulates. PGA depleted. LowCO2Effect->Unstable Blocks

Figure 1: Kinetic logic of the Calvin-Benson cycle. The accumulation of RuBP upon CO2 removal provided the definitive proof that it was the acceptor molecule.

Phase 4: Enzymatic Confirmation (1954–1956)

The chemical pathway was solved, but the enzyme was missing. The "carboxylation" reaction was unique; no known enzyme catalyzed a C5 + C1 fusion.

  • 1954: Quayle, Fuller, Benson, and Calvin detected carboxylation activity in cell-free extracts.

  • 1956: Weissbach, Horecker, and Hurwitz purified the enzyme from spinach.

    • They incubated soluble protein fractions with

      
       and RuBP.
      
    • They observed the stoichiometric formation of two moles of PGA per mole of RuBP.

    • Naming: Originally called Carboxydismutase (reflecting the carboxylation and subsequent dismutation/splitting). Later unified with "Fraction 1 Protein" to become Rubisco (Ribulose 1,5-bisphosphate carboxylase/oxygenase).

Technical Deep Dive: The Benson-Calvin Chromatography Protocol

The isolation of RuBP relied on a robust, self-validating 2D paper chromatography system. This protocol remains a gold standard for metabolic profiling.

Methodology
  • Extraction: Algae killed in boiling 80% ethanol (stops enzymes, extracts sugar phosphates).

  • Spotting: Extract applied to the corner of Whatman No. 1 filter paper.

  • Dimension 1 (Acidic):

    • Solvent: Phenol : Water (100:39 w/v).

    • Mechanism: Separates based on polarity and partitioning.

    • Duration: ~24 hours.

  • Dimension 2 (Basic/Acidic Mix):

    • Solvent: n-Butanol : Propionic Acid : Water (ratio varies, typically 1246:620:884).

    • Mechanism: Separates based on molecular size and charge.

  • Detection: X-ray film placed in contact with the dry paper (Autoradiography).

Data Presentation: Chromatographic Coordinates
CompoundRf (Phenol)Rf (Butanol-Propionic)Characteristics
3-PGA 0.200.35Strong acidic spot; First to appear.
RuBP (RuDP) 0.05 0.15 Very low mobility (high phosphate load); "Origin" area.
Fructose-6-P 0.250.20Higher mobility than RuBP.
Malate 0.450.30Organic acid; distinct from phosphates.

Table 1: Relative migration factors (Rf) of key photosynthetic intermediates in the Benson-Calvin system.

Chromatography cluster_paper 2D Paper Chromatography Workflow Origin Origin Spot (Extract) Dim1 Dimension 1: Phenol-Water (Separates by Polarity) Origin->Dim1 Dim2 Dimension 2: Butanol-Propionic Acid (Separates by Size/Charge) Dim1->Dim2 Rotate Paper 90° Film Autoradiography (X-Ray Film Exposure) Dim2->Film Identification Spot Excision & Elution -> Phosphatase -> Co-chromatography Film->Identification Locate 'Unknown' Spot

Figure 2: The experimental workflow for isolating RuBP using 2D paper chromatography.

Modern Implications

The discovery of RuBP and the Calvin-Benson cycle laid the foundation for modern Metabolic Engineering and Synthetic Biology .

  • Rubisco Engineering: Because RuBP regeneration and carboxylation are rate-limiting, modern drug development and ag-tech focus on engineering Rubisco variants with higher specificity for

    
     over 
    
    
    
    (reducing photorespiration).
  • Synthetic Pathways: New-to-nature carbon fixation pathways (e.g., the CETCH cycle) utilize alternative acceptors, but they are benchmarked against the thermodynamic efficiency of the RuBP-based cycle.

References

  • Benson, A. A. (1951).

    
     Photosynthesis Products. Journal of the American Chemical Society, 73(6), 2971–2972. Link
    
  • Bassham, J. A., Benson, A. A., Kay, L. D., Harris, A. Z., Wilson, A. T., & Calvin, M. (1954). The Path of Carbon in Photosynthesis. XXI. The Cyclic Regeneration of Carbon Dioxide Acceptor.[3] Journal of the American Chemical Society, 76(7), 1760–1770. Link

  • Weissbach, A., Horecker, B. L., & Hurwitz, J. (1956).[4] The Enzymatic Formation of Phosphoglyceric Acid from Ribulose Diphosphate and Carbon Dioxide.[4][5] Journal of Biological Chemistry, 218(2), 795–810.[4] Link

  • Calvin, M., & Benson, A. A. (1948). The Path of Carbon in Photosynthesis. Science, 107(2784), 476–480. Link

  • Wilson, A. T., & Calvin, M. (1955). The Photosynthetic Cycle.[2][3][6][7][8]

    
     Dependent Transients. Journal of the American Chemical Society, 77(22), 5948–5957. Link
    

Sources

An In-depth Technical Guide to the Stoichiometric Analysis of RuBP Sodium Salt in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven framework for conducting the stoichiometric analysis of Ribulose-1,5-bisphosphate (RuBP) sodium salt in enzymatic reactions, particularly those catalyzed by Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a narrative that explains the causality behind experimental choices, ensuring technical accuracy and fostering a self-validating system for your research.

Part 1: The Core Directive: Understanding RuBP's Central Role

Ribulose-1,5-bisphosphate (RuBP) is a cornerstone of carbon fixation, serving as the primary acceptor of carbon dioxide in the Calvin-Benson-Bassham (CBB) cycle.[1][2] The enzyme RuBisCO catalyzes the pivotal carboxylation of RuBP, producing two molecules of 3-phosphoglycerate (3-PGA), which fuels plant growth.[3][4][5] However, RuBisCO also facilitates a competing and less efficient oxygenation reaction, consuming RuBP to produce one molecule of 3-PGA and one molecule of the photorespiratory inhibitor 2-phosphoglycolate.[6] The stoichiometric relationship between the consumption of RuBP and the production of these key metabolites is therefore a critical determinant of photosynthetic efficiency. A precise stoichiometric analysis is fundamental to understanding RuBisCO's catalytic mechanism and is a key area of research for enhancing crop yields and developing novel biotechnological applications.[7]

Part 2: Scientific Integrity & Logic: A Self-Validating Approach

A robust stoichiometric analysis is built on a foundation of meticulous experimental design and execution. The following pillars ensure the integrity and trustworthiness of your findings.

Expertise & Experience: The "Why" Behind the "How"

Simply following a protocol is insufficient. A senior scientist understands the rationale behind each step. For instance, the choice of a spectrophotometric assay over a traditional radiometric one is often driven by the need for higher throughput and increased safety, coupling the production of 3-PGA to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[7]

Trustworthiness: Building Self-Validating Systems

Your experimental workflow should inherently validate its own results. This includes:

  • High-Purity Reagents: The use of high-purity RuBP (≥99%) is non-negotiable, as contaminants can inhibit the carboxylation reaction and skew results.[8]

  • Controls are Key: Always include blanks (no enzyme) to measure non-enzymatic degradation of RuBP and controls without RuBP to monitor for other carboxylase activities.[9]

  • Enzyme Characterization: Ensure your RuBisCO preparation is highly purified and its specific activity is known. This can be achieved through methods like SDS-PAGE.

Authoritative Grounding & Comprehensive References

Every significant claim or protocol standard must be supported by authoritative sources. This guide integrates citations throughout the text, with a complete reference list at the end.

Part 3: Experimental Workflow and Data Presentation

A Visual Guide to Stoichiometric Analysis

The following diagram outlines the logical flow of a comprehensive stoichiometric analysis of RuBP in an enzymatic reaction.

Stoichiometric_Analysis_Workflow cluster_prep Phase 1: Preparation & QC cluster_reaction Phase 2: Enzymatic Reaction cluster_analysis Phase 3: Analytical Quantification cluster_data Phase 4: Data Interpretation Reagent_Prep Reagent & Buffer Preparation Enzyme_Purification RuBisCO Purification & Quantification Reagent_Prep->Enzyme_Purification RuBP_QC RuBP Purity & Concentration Verification Enzyme_Purification->RuBP_QC Reaction_Setup Assay Setup & Incubation RuBP_QC->Reaction_Setup Time_Course Time-Course Sampling Reaction_Setup->Time_Course Quenching Reaction Quenching Time_Course->Quenching Chromatography HPAEC-PAD Separation Quenching->Chromatography Quantification Peak Integration & Quantification Chromatography->Quantification Stoichiometry_Calc Stoichiometric Ratio Calculation Quantification->Stoichiometry_Calc Kinetic_Analysis Kinetic Parameter Determination Stoichiometry_Calc->Kinetic_Analysis

Caption: A logical workflow for the stoichiometric analysis of RuBP.

Detailed Experimental Protocols

1. Reagent Preparation and Quality Control:

  • Assay Buffer: Prepare a 100 mM Bicine-NaOH buffer (pH 8.2) containing 20 mM MgCl₂, 10 mM NaHCO₃, 20 mM KCl, and 5 mM DTT.[7] All solutions should be prepared with ultrapure water.

  • RuBP Sodium Salt Solution: Prepare a 0.6 mM RuBP solution in the assay buffer. It is critical to keep this solution on ice to prevent degradation.[7] The purity of the RuBP sodium salt should be confirmed, as it is used to characterize RuBisCO.

  • Enzyme Preparation: Purify RuBisCO from your source of interest (e.g., plant leaves) using established protocols, which may involve fractional precipitation and ion-exchange chromatography.[10]

2. Enzymatic Assay:

  • Reaction Initiation: In a microplate well, combine the assay buffer with your purified RuBisCO enzyme. Initiate the reaction by adding the RuBP solution.[7]

  • Time-Course Sampling: At defined time intervals (e.g., 0, 1, 2, 5, 10 minutes), stop the reaction by adding a quenching agent, such as a strong acid (e.g., 10 M formic acid), which denatures the enzyme.[8]

  • Temperature Control: Maintain a constant and controlled temperature (e.g., 25°C or 30°C) throughout the assay, as temperature fluctuations can significantly impact enzyme activity.[7]

3. Quantification of Substrates and Products:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and accurate method for the quantification of sugar phosphates.[11][12][13]

    • Sample Preparation: Neutralize the quenched samples before injection.

    • Separation: Utilize a suitable column, such as a Dionex CarboPac™ PA20, for the separation of RuBP, 3-PGA, and other sugar phosphates.[14]

    • Detection: The pulsed amperometric detector allows for the direct and sensitive detection of these compounds without the need for derivatization.[12]

  • Data Analysis: Integrate the peak areas corresponding to RuBP and 3-PGA and calculate their concentrations based on standard curves generated from known concentrations of these compounds.

Data Presentation: A Clear and Concise Summary

Summarize your quantitative data in a well-structured table to facilitate comparison and interpretation.

Time Point (minutes)[RuBP] (µM)[3-PGA] (µM)Molar Ratio (3-PGA/RuBP consumed)
06000-
15501002.0
25002002.0
53505002.0
1010010002.0

This table presents idealized data for a pure carboxylation reaction, where the stoichiometric ratio of 3-PGA produced to RuBP consumed is 2:1.

Visualizing the Core Reaction

RuBisCO_Reaction cluster_reactants Reactants cluster_products Products RuBP RuBP (5C) RuBisCO RuBisCO Enzyme RuBP->RuBisCO CO2 CO2 (1C) CO2->RuBisCO PGA1 3-PGA (3C) RuBisCO->PGA1 PGA2 3-PGA (3C) RuBisCO->PGA2

Caption: The carboxylation of RuBP by RuBisCO to form two molecules of 3-PGA.

References

  • Benchchem. (n.d.). Spectrophotometric Determination of RuBisCO Activity: Application Notes and Protocols.
  • van der Meij, A., et al. (2009). Quantitative analysis of intracellular sugar phosphates and sugar nucleotides in encapsulated streptococci using HPAEC-PAD. PubMed.
  • Moreno, J. (2015). Assay of the Carboxylase Activity of Rubisco from Chlamydomonas reinhardtii. Bio-protocol.
  • Wang, Y., et al. (n.d.). Determination of sugar phosphates by high-performance anion-exchange chromatography coupled with pulsed amperometric detection. ResearchGate.
  • CCRC Analytical Services - UGA. (n.d.). Techniques.
  • Di Marino, D., et al. (2021). The Mechanism of Rubisco Catalyzed Carboxylation Reaction: Chemical Aspects Involving Acid-Base Chemistry and Functioning of the Molecular Machine. MDPI.
  • PROMETHEUS – Protocols. (n.d.). Rubisco Determination by SDS-PAGE.
  • Thermo Fisher Scientific. (n.d.). Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD).
  • Rodrigues Gabriel Sales, C., et al. (2020). 14CO2-based assay for measuring Rubisco activity & activation state. protocols.io.
  • BioNinja. (n.d.). Light Independent Reactions.
  • The Plant Cell. (2023). Rubisco and its regulation—major advances to improve carbon assimilation and productivity.
  • Sigma-Aldrich. (n.d.). D-Ribulose 1,5-bisphosphate sodium salt hydrate.
  • Amaral, J., et al. (2024). Purification of Rubisco from Leaves. PubMed.
  • Simkin, A. J., et al. (2023). Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate. Frontiers in Plant Science.
  • Taylor & Francis. (n.d.). RUBP – Knowledge and References.
  • OpenStax. (n.d.). Using Light Energy to Make Organic Molecules. Biology 2e.

Sources

Methodological & Application

Technical Protocol: Preparation and Validation of D-Ribulose 1,5-bisphosphate (RuBP) Sodium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Ribulose 1,5-bisphosphate (RuBP) is the central substrate for Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary engine of carbon fixation.[1][2][3] However, RuBP is notoriously unstable and chemically complex. Commercial preparations are typically supplied as sodium salt hydrates , which are hygroscopic and contain variable amounts of water and sodium ions. Consequently, stock solutions prepared solely by gravimetric methods (weighing) often deviate significantly from their nominal concentration, leading to erroneous


 and 

determinations.[1]

This protocol establishes a self-validating workflow . It prioritizes the preservation of chemical integrity during solvation and mandates an enzymatic endpoint assay to determine the true molar concentration, ensuring data reproducibility in kinetic studies.

Part 1: Chemical Integrity & Stability Logic

Before handling RuBP, it is critical to understand the degradation pathways that dictate the handling requirements.[1] RuBP is susceptible to both isomerization and hydrolysis, driven by pH and temperature.

Stability Determinants
  • pH Sensitivity: RuBP is relatively stable at neutral to slightly alkaline pH (pH 7.0–8.0). In acidic conditions (

    
    ), the phosphate groups protonate, accelerating hydrolysis and isomerization to xylulose 1,5-bisphosphate or other non-functional pentose phosphates.[1]
    
  • Temperature: Spontaneous degradation occurs at room temperature. All manipulation must occur on ice (

    
    ).
    
  • Hydration State: The sodium salt is hygroscopic. The powder weight includes undefined water molecules (

    
    ), making molecular weight calculations based on the anhydrous formula (
    
    
    
    ) inaccurate.
Degradation Pathway Visualization[1]

RuBP_Stability RuBP Active RuBP (D-Ribulose 1,5-bisphosphate) Isomers Isomers (e.g., Xylulose-1,5-BP) RuBP->Isomers Isomerization Hydrolysis Hydrolysis Products (Inorganic Phosphate + Pentose) RuBP->Hydrolysis Dephosphorylation Acid Acidic pH (< 6.0) Acid->RuBP Promotes Degradation Heat Temp > 20°C Heat->RuBP Accelerates Kinetics Storage Ideal Storage (-80°C, pH 7.5) Storage->RuBP Preserves Integrity

Figure 1: Stability logic for RuBP.[1] Acidic conditions and heat drive the substrate toward non-functional isomers and hydrolysis products.

Part 2: Preparation Protocol (Gravimetric Estimation)

Goal: Prepare a nominal stock solution (approx. 20–50 mM) that preserves chemical stability.

Materials
  • Reagent: D-Ribulose 1,5-bisphosphate sodium salt hydrate (e.g., Sigma R0878 or equivalent).

  • Solvent: Ultrapure Type I water (18.2 MΩ[1]·cm), degassed (to minimize dissolved

    
     which can react if trace enzymes are present, though primarily to prevent oxidation).[1]
    
  • Buffer (Optional but Recommended): 10 mM Bicine or HEPES (pH 7.6) can be used instead of water to buffer against local pH drops, but pure water adjusted to pH 7.0 is standard for high-concentration stocks to avoid buffer interference later.[1]

  • Equipment: Calibrated pH meter (micro-probe preferred), ice bath.

Step-by-Step Procedure
  • Equilibration: Remove the RuBP vial from

    
     storage and place it in a desiccator to warm to room temperature before opening. Reason: Prevents condensation from forming inside the hygroscopic powder.[1]
    
  • Weighing (Nominal):

    • Calculate the target mass for a ~50 mM solution.

    • Note: Assume a purity of ~85% for calculation purposes to ensure the final concentration is at least the target, but rely on the validation step for the exact number.

    • Weigh rapidly into a pre-chilled microcentrifuge tube.

  • Solvation:

    • Add ice-cold ultrapure water (or buffer) to the tube.[1]

    • Vortex gently until fully dissolved. Keep on ice.

  • pH Adjustment (Critical):

    • Check the pH of a small aliquot (1-2

      
      ) using pH paper or a micro-electrode.
      
    • Commercial sodium salts can sometimes yield acidic solutions (pH ~5). If pH < 6.5, carefully adjust to pH 7.0–7.5 using dilute NaOH (0.1 M). Do not overshoot pH > 8.5.[1]

  • Aliquoting:

    • Divide into single-use aliquots (e.g., 50–100

      
      ) in PCR tubes or screw-cap cryovials.
      
    • Snap freeze in liquid nitrogen.

    • Store at

      
       . Shelf life: 6–12 months.[1]
      

Part 3: Validation (The Self-Validating System)[1]

Goal: Determine the exact concentration of biologically active RuBP using an enzymatic endpoint assay. Principle: Gravimetric preparation is only an estimate. This assay couples RuBP consumption to NADH oxidation.[4] Since the stoichiometry is fixed, the decrease in Absorbance at 340 nm (


) is directly proportional to RuBP concentration.
The Coupled Enzyme System[1]
  • RuBisCO: Converts RuBP +

    
    
    
    
    
    2 molecules of 3-Phosphoglycerate (3-PGA).[1]
  • Phosphoglycerate Kinase (PGK): Phosphorylates 3-PGA to 1,3-Bisphosphoglycerate (consumes ATP).[1]

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Reduces 1,3-BPG to G3P (consumes NADH ).[1]

Stoichiometry:



Assay Workflow Diagram

Assay_Workflow RuBP RuBP (Unknown Conc) Rubisco RuBisCO RuBP->Rubisco CO2 CO2 (Bicarbonate) CO2->Rubisco PGA 2x 3-PGA Rubisco->PGA PGK PGK BPG 2x 1,3-BPG PGK->BPG GAPDH GAPDH NAD 2x NAD+ (Low A340) GAPDH->NAD PGA->PGK BPG->GAPDH NADH 2x NADH (High A340) NADH->GAPDH Measure Measure Delta A340 NAD->Measure

Figure 2: Enzymatic coupled assay workflow. One mole of RuBP results in the oxidation of two moles of NADH.[1]

Assay Protocol

Reagents:

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 20 mM

    
    , 10 mM 
    
    
    
    (source of
    
    
    ), 5 mM DTT.[1]
  • Coupling Enzymes: PGK/GAPDH mixture (e.g., Sigma P9136, ~2 units/mL final).[1]

  • Cofactors: 5 mM ATP, 0.5 mM NADH.

  • Enzyme: Purified RuBisCO (activated).

Procedure:

  • Blank: Prepare a cuvette with Buffer, ATP, NADH, Coupling Enzymes, and RuBisCO.[1] Monitor

    
     until stable (background oxidation).
    
  • Sample: Add a small, known volume of your RuBP stock (e.g.,

    
    ) to the cuvette (
    
    
    
    ).
  • Reaction: Mix immediately. Monitor

    
     decrease until it plateaus (endpoint).
    
  • Calculation: Use Beer-Lambert Law.


[1]

Where:

  • 
    [1]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    [1][5]
    
  • 
     (pathlength)[1]
    
  • 
     = Stoichiometric factor (2 NADH per RuBP)[1]
    
Data Interpretation Table
ParameterValueNotes
Target Conc. 50 mMBased on weight (Nominal)
Measured Conc. 42.5 mMTypical result due to water/salt content
Purity Factor 0.85Used to adjust future weighings
Acceptance > 80% of nominalIf <80%, suspect significant hydrolysis

References

  • Sigma-Aldrich. D-Ribulose 1,5-bisphosphate sodium salt hydrate Product Information.Link[1]

  • McCurry, S. D., et al. (1981). Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase from Spinach, Tomato, or Tobacco Leaves.[1] Methods in Enzymology, 96, 505-549.[1] (Classic reference for the coupled assay).

  • Megazyme. NADH Extinction Coefficients and Stability.Link[1]

  • Pierce, J., et al. (1980). Kinetic mechanism of ribulosebisphosphate carboxylase/oxygenase. Biochemistry, 19(5), 934-942.[1] (Establishes stoichiometry of the reaction).

Sources

spectrophotometric RuBisCO activity assay using RuBP sodium salt substrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is the primary engine of carbon assimilation in the biosphere.[1][2][3][4][5][6][7] However, its complex catalytic mechanism—requiring specific activation by carbamylation—makes in vitro quantification prone to artifacts.

This guide details the continuous spectrophotometric coupled assay . Unlike radiometric (


C) endpoints, this method allows real-time kinetic monitoring. The protocol specifically addresses the handling of RuBP Sodium Salt , a critical reagent whose stability and purity directly dictate assay reproducibility.
The Core Principle

The assay couples the carboxylation of RuBP to the oxidation of NADH.[1][2][8][9] The production of 3-phosphoglycerate (3-PGA) is linked to the reduction of NADH via two auxiliary enzymes: Phosphoglycerate Kinase (PGK) and Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH).

Stoichiometric Criticality: For every 1 mole of RuBP consumed, 2 moles of 3-PGA are produced, leading to the oxidation of 2 moles of NADH . This 1:2 ratio is the most common calculation error in RuBisCO analytics.

Pathway Visualization

RubiscoPathway RuBP RuBP (Substrate) RuBisCO RuBisCO (Target Enzyme) RuBP->RuBisCO CO2 CO2 / HCO3- CO2->RuBisCO PGA 2 x 3-PGA RuBisCO->PGA PGK PGK (Coupling Enzyme 1) PGA->PGK ATP 2 x ATP ATP->PGK BPG 2 x 1,3-BPG PGK->BPG GAPDH GAPDH (Coupling Enzyme 2) BPG->GAPDH NADH 2 x NADH (Absorbance @ 340nm) NADH->GAPDH NAD 2 x NAD+ GAPDH->NAD G3P 2 x G3P GAPDH->G3P

Figure 1: The coupled enzyme cascade. Note that the consumption of NADH (Red) is the measurable signal, directly proportional to RuBisCO activity.[1]

Critical Reagent Handling: RuBP Sodium Salt

Commercial RuBP is typically supplied as a sodium salt (e.g., Tetra-sodium salt hydrate). It is significantly more stable than the free acid but requires strict handling protocols to prevent hydrolysis or degradation into inhibitory isomers.

ParameterSpecification & Handling
Storage Store powder desicated at -20°C or -80°C .
Reconstitution Dissolve in ice-cold water or weak buffer (pH 7.0). Do not vortex vigorously.
Stability Aqueous solutions are unstable. Aliquot immediately into single-use volumes, snap-freeze in liquid nitrogen, and store at -80°C. Never refreeze.
Purity Check Impurities (e.g., P2 or other phosphate esters) inhibit RuBisCO. If

is consistently low, verify RuBP purity via HPLC or enzymatic endpoint analysis.

Materials & Equipment

Equipment
  • UV-Vis Spectrophotometer: Capable of kinetic mode at 340 nm, temperature controlled (peltier) to 25°C.

  • Cuvettes: Quartz or UV-transparent plastic (Pathlength = 1 cm).

  • Pipettes: Calibrated P20, P200, P1000.

Reagents (Final Concentrations in Assay)
  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.0).

  • Mg-Cofactor: 20 mM MgCl

    
     (Essential for carbamylation).
    
  • Activator: 10 mM NaHCO

    
     (Source of CO
    
    
    
    ).
  • Energy Source: 5 mM ATP.

  • Reductant: 0.2 mM NADH (Freshly prepared).

  • Coupling Enzymes:

    • Phosphoglycerate Kinase (PGK): 5 Units/mL.

    • Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH): 5 Units/mL.

    • Note: Often sold as a pre-mixed suspension.

  • Reducing Agent: 5 mM DTT (Preserves enzyme thiols).

  • Substrate: 0.5 mM RuBP (from Sodium Salt stock).

Experimental Protocols

Protocol A: Enzyme Activation (Carbamylation)

RuBisCO exists in a non-functional state until a lysine residue in the active site is carbamylated by CO


 and stabilized by Mg

.[4] Omitting this step results in a significant "lag phase" or underestimation of total activity.
  • Extract Preparation: Keep crude leaf/cell extract on ice.

  • Activation Mix: Combine extract with Activation Buffer (100 mM Bicine, 20 mM MgCl

    
    , 10 mM NaHCO
    
    
    
    ).
  • Incubation: Incubate at 25°C for 10–15 minutes .

    • Why? This forces the equilibrium toward the active E-CO

      
      -Mg complex.
      
Protocol B: Kinetic Assay Execution

AssayWorkflow Step1 1. Prepare Master Mix (Buffer, ATP, NADH, PGK/GAPDH, DTT) Step2 2. Add Activated Enzyme (From Protocol A) Step1->Step2 Step3 3. Blanking (Monitor for 1 min to establish baseline) Step2->Step3 Step4 4. Initiate (Inject RuBP) Step3->Step4 Step5 5. Measure (340nm, 5 mins) Step4->Step5

Figure 2: Step-by-step workflow for the kinetic assay.

  • Blanking: In the cuvette, add 950 µL Master Mix (Buffer + ATP + NADH + Coupling Enzymes + DTT) and 20–50 µL Activated Enzyme .

  • Baseline Monitor: Record

    
     for 1 minute.
    
    • Success Criteria: Slope should be near zero. A steep negative slope indicates NADH oxidation by non-RuBisCO oxidases (NADH oxidase activity). Subtract this background if present.

  • Initiation: Add RuBP (to 0.5 mM final) . Mix rapidly by inversion (do not introduce bubbles).

  • Measurement: Record

    
     every 2–5 seconds for 3–5 minutes.
    
  • Linear Region: Select the linear portion of the curve (typically 30s to 180s) for calculation.

Data Analysis & Calculations

Calculate the specific activity using the Beer-Lambert Law.

Formula:



Where:

  • 
    : Slope of the linear range (absolute value).
    
  • 
    : Total reaction volume (mL).
    
  • 
    : Extinction coefficient of NADH at 340 nm (6.22 mM
    
    
    
    cm
    
    
    ).[1]
  • 
    : Path length (1 cm).
    
  • 
    : Volume of enzyme added (mL).
    
  • 2 : Stoichiometric factor (2 moles NADH oxidized per 1 mole RuBP).

Example Calculation:

  • Slope = -0.120 / min

  • Total Vol = 1.0 mL

  • Sample Vol = 0.05 mL

  • Path = 1 cm[8]



Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Lag Phase (Initial 30s) Insufficient coupling enzymes or thermal shock.Increase PGK/GAPDH concentration. Ensure all reagents are at 25°C before mixing.
Rapid "Fallover" (Rate declines quickly) RuBP binding to uncarbamylated enzyme (decylated).Ensure NaHCO

and Mg

are sufficient. Increase pre-incubation time.
High Background Slope NADH oxidases in crude extract.Run a "No RuBP" control and subtract this slope from the test slope.
No Activity Dead RuBP or oxidized DTT.Test RuBP with a known active enzyme standard. Prepare fresh DTT.

References

  • Lilley, R. M., & Walker, D. A. (1974). An improved spectrophotometric assay for ribulosebisphosphate carboxylase. Biochimica et Biophysica Acta (BBA) - Enzymology, 358(1), 226-229. Link

  • Parry, M. A. J., et al. (1985). Regulation of RuBP Carboxylase Activity by Tautomerization. Journal of Experimental Botany. Link

  • Sharwood, R. E., et al. (2016). A convenient spectrophotometric assay for measuring Rubisco activity and activation state. Plant Physiology. Link

  • Scales, J. C., et al. (2014). Rubisco activity assays: NADH-linked microtiter plate-based assay. Protocols.io.[10] Link

Sources

radioactive labeling of D-ribulose 1,5-bisphosphate sodium salt for metabolic tracing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radioactive Labeling and Preparation of D-Ribulose 1,5-Bisphosphate (RuBP) Sodium Salt for Metabolic Tracing

Abstract

This guide details the enzymatic synthesis, purification, and activation of radioactively labeled D-Ribulose 1,5-bisphosphate (RuBP).[1][2] Because RuBP is chemically unstable and commercially limited in radioactive forms, in situ enzymatic generation from stable precursors is the gold standard for metabolic tracing. This protocol focuses on generating [U-


C]RuBP from [U-

C]Glucose and converting the storage-stable barium salt form into the biologically active sodium salt form immediately prior to experimental use.

Introduction & Strategic Rationale

1.1 The Role of RuBP in Metabolic Tracing D-Ribulose 1,5-bisphosphate (RuBP) is the primary CO


 acceptor in the Calvin-Benson-Bassham (CBB) cycle. Quantifying the flux through RuBP is critical for understanding carbon fixation efficiency, photorespiration, and metabolic repair pathways.

1.2 The Instability Challenge RuBP is thermodynamically unstable. In solution, it spontaneously isomerizes to xylulose 1,5-bisphosphate or degrades into 3-keto-arabinitol 1,5-bisphosphate. Consequently, commercial stocks of radioactive RuBP are rare and often degraded.

  • Scientific Integrity Rule: Never store RuBP as a dilute sodium salt solution for long periods.

  • Solution: Synthesize RuBP enzymatically, purify it as a precipitable Barium Salt (highly stable), and convert it to the Sodium Salt (soluble/active) only at the moment of the assay.

1.3 Labeling Strategy:


C vs. 

P
  • 
    C (Carbon Skeleton):  Essential for metabolic flux analysis (MFA) to trace the carbon backbone into downstream metabolites (e.g., 3-PGA, starch, lipids).
    
  • 
    P (Phosphate Group):  Used primarily for kinase assays or studying phosphatase activity, but not for carbon tracing as the phosphate is rapidly recycled.
    
  • This guide focuses on

    
    C-labeling for metabolic tracing.
    

Safety & Pre-requisites

  • Radiation Safety: All procedures involving

    
    C must be performed in a designated radioisotope fume hood. Use Plexiglass shielding.
    
  • PPE: Double nitrile gloves, lab coat, safety glasses, and personal dosimeter.

  • Waste: Segregate liquid and solid radioactive waste according to institutional EHS guidelines.

Protocol A: Enzymatic Synthesis of [U- C]RuBP

Principle: We utilize a coupled enzymatic cascade to convert stable [U-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


C]Glucose into [U-

C]RuBP.[3] This method ensures high specific activity and purity.[3]

The Pathway:

  • Hexokinase (HK): Glucose

    
     Glucose-6-P (G6P)
    
  • G6P Dehydrogenase (G6PDH): G6P

    
     6-Phosphogluconate (6-PG)
    
  • 6-PG Dehydrogenase (6PGDH): 6-PG

    
     Ribulose-5-P (Ru5P) + CO
    
    
    
  • Phosphoribulokinase (PRK): Ru5P + ATP

    
     RuBP + ADP
    

Reagents:

  • [U-

    
    C]Glucose (Specific Activity > 200 mCi/mmol)
    
  • ATP (Disodium salt)

  • NADP

    
    [1][4][5]
    
  • MgCl

    
    , KCl, DTT
    
  • Buffer: 50 mM Tris-HCl, pH 7.8

  • Enzymes: Hexokinase (yeast), G6PDH (yeast), 6PGDH (yeast), Phosphoribulokinase (spinach or recombinant).

Step-by-Step Procedure:

  • Reaction Mix Preparation: In a 1.5 mL microcentrifuge tube, combine:

    • Buffer: 500 µL Tris-HCl (50 mM, pH 7.8) containing 10 mM MgCl

      
      , 1 mM EDTA, 1 mM DTT.
      
    • Substrate: 50 µCi [U-

      
      C]Glucose + 5 mM unlabeled Glucose (carrier).
      
    • Cofactors: 10 mM ATP, 2 mM NADP

      
      .
      
    • Note: Excess ATP is required to drive the PRK reaction.

  • Enzyme Addition (Cascade Initiation): Add 2 Units each of HK, G6PDH, and 6PGDH. Incubate at 30°C for 20 minutes.

    • Checkpoint: This converts Glucose to Ru5P. The release of

      
      CO
      
      
      
      (if C1 is labeled) or NADPH production can be monitored, but for U-
      
      
      C, we assume conversion based on time.
  • Final Conversion (PRK Step): Add 5 Units of Phosphoribulokinase (PRK). Incubate for 30 minutes at 30°C.

    • Mechanism:[5] PRK phosphorylates Ru5P at the C1 position to form RuBP.

  • Termination: Stop the reaction by heating at 95°C for 2 minutes (denatures enzymes) or proceeding immediately to purification.

Protocol B: Purification & Storage (The Barium Salt Method)

Rationale: To separate labeled RuBP from ATP, ADP, and enzyme intermediates, and to create a stable storage form.

  • Precipitation: Add 0.1 volumes of 1 M Barium Acetate,

    
    , and 2 volumes of absolute ethanol to the reaction mix.
    
  • Incubation: Incubate on ice for 30 minutes. RuBP forms an insoluble barium salt (

    
    -RuBP).
    
  • Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Pellet: Contains [ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      C]RuBP (Barium salt).[1][3]
      
    • Supernatant: Contains unreacted glucose, soluble nucleotides (mostly).

  • Washing: Wash the pellet twice with 80% ethanol to remove residual ATP/ADP.

  • Storage: Dry the pellet under nitrogen gas. Store desiccated at -80°C.

    • Stability: Stable for >1 year in this state.

Protocol C: Activation (Conversion to Sodium Salt)

Rationale: Barium is toxic to many enzymes and inhibits biological systems. You must swap Barium (


) for Sodium (

) before the metabolic tracing experiment.

Step-by-Step Procedure:

  • Resuspension: Resuspend the Barium-RuBP pellet in a minimal volume (e.g., 50-100 µL) of degassed water. It will form a cloudy suspension (insoluble).

  • Salt Exchange (The Sulfate Trap): Add a stoichiometric equivalent (or slight excess) of 0.1 M Sodium Sulfate (

    
    ).
    
    • Reaction:

      
      
      
  • Clarification: Vortex vigorously and incubate on ice for 10 minutes. Centrifuge at 15,000 x g for 5 minutes.

  • Recovery: Carefully pipette off the supernatant .

    • Result: The supernatant is pure [

      
      C]RuBP Sodium Salt. The pellet is white Barium Sulfate waste.
      
  • Immediate Use: Use this solution immediately for metabolic tracing. Do not re-freeze.

Application: Metabolic Tracing Workflow

Experimental Setup:

  • System: Cell lysate, isolated chloroplasts, or purified Rubisco.

  • Pulse: Add the freshly prepared [

    
    C]RuBP Sodium Salt to the system.
    
  • Chase/Reaction: Allow metabolism to proceed (e.g., 10s - 5 min).

  • Quench: Stop metabolism using boiling ethanol or acid (Formic acid).

  • Analysis:

    • TLC:[6][7] Cellulose plates developed in Formic acid : Water : Ethanol.

    • Detection: Phosphorimaging or Autoradiography.

    • Target: Look for the split of RuBP (5C) into two molecules of 3-PGA (3C).

Visualization: Pathways & Workflows

Figure 1: Enzymatic Synthesis Pathway

Caption: The enzymatic cascade converting Glucose to RuBP. PRK is the committed step for RuBP formation.

RuBPSynthesis Glucose [U-14C] Glucose G6P Glucose-6-P Glucose->G6P SixPG 6-Phosphogluconate G6P->SixPG Ru5P Ribulose-5-P SixPG->Ru5P -CO2 RuBP [U-14C] RuBP Ru5P->RuBP Phosphorylation HK Hexokinase +ATP HK->G6P G6PDH G6PDH +NADP+ G6PDH->SixPG SixPGDH 6PGDH +NADP+ SixPGDH->Ru5P PRK Phosphoribulokinase +ATP PRK->RuBP

Figure 2: Salt Conversion Workflow (Barium to Sodium)

Caption: Critical purification step swapping the storage ion (Ba2+) for the active ion (Na+) using sulfate precipitation.

SaltConversion cluster_output Separation BaRuBP Ba-RuBP Pellet (Storage Form) Resuspend Resuspend in H2O BaRuBP->Resuspend AddSulfate Add Na2SO4 (Stoichiometric) Resuspend->AddSulfate Reaction Reaction: Ba-RuBP + Na2SO4 -> BaSO4(s) + Na-RuBP(aq) AddSulfate->Reaction Centrifuge Centrifuge 15,000 x g Reaction->Centrifuge Pellet Pellet: BaSO4 (Waste) Centrifuge->Pellet Supernatant Supernatant: Na-RuBP (Active) Centrifuge->Supernatant

Quality Control (QC)

Before committing to a full metabolic study, validate the purity of your Na-RuBP.

ParameterMethodAcceptance Criteria
Purity TLC (PEI-Cellulose)Single radioactive spot;

matches standard.
Identity Enzymatic AssayAddition of Rubisco results in rapid shift of

C to 3-PGA.
Concentration SpectrophotometryAbsorbance at 260nm (if ATP present) or Phosphate assay.

TLC Protocol for QC:

  • Stationary Phase: PEI-Cellulose F plates.

  • Mobile Phase: 0.8 M LiCl / 0.2 M Formic Acid.

  • Visualization: Autoradiography (for

    
    C) and Molybdate spray (for total phosphate).
    

References

  • Kuehn, G. D., & Hsu, T. C. (1978).

    
    C]ribulose 1,5-bisphosphate.[3] Biochemical Journal, 175(3), 909–912.[3]
    
  • Pierce, J., Tolbert, N. E., & Barker, R. (1980). Interaction of ribulosebisphosphate carboxylase/oxygenase with transition-state analogues. Biochemistry, 19(5), 934–942.

  • Parry, M. A. J., et al. (1985).

  • Sigma-Aldrich. Product Information: D-Ribulose 1,5-bisphosphate sodium salt hydrate.[6]

Sources

Application Notes and Protocols: Utilizing RuBP Sodium Salt for In Vitro Kinetic Analysis of Carboxylases

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the study of carbon fixation pathways and inhibitor screening.

Introduction: The Central Role of RuBP in Carboxylase Kinetics

Ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar phosphate, stands as the primary acceptor for CO₂ in the Calvin-Benson-Bassham cycle, the cornerstone of photosynthetic carbon fixation.[1][2] The enzyme responsible for this pivotal carboxylation reaction is Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), arguably the most abundant protein on Earth and a primary determinant of plant yield.[3][4][5] The kinetic characterization of RuBisCO and other carboxylases is fundamental to understanding photosynthetic efficiency, developing strategies to enhance crop productivity, and screening for novel herbicides or therapeutic agents that target these pathways.

The sodium salt of RuBP is the preferred substrate for in vitro kinetic analyses due to its stability and solubility in aqueous buffers.[6] Accurate determination of kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) for carboxylases is critically dependent on the precise and reliable use of RuBP.[7] This document provides a comprehensive guide, detailing the principles, protocols, and critical considerations for employing RuBP sodium salt in the in vitro kinetic analysis of carboxylases, with a primary focus on RuBisCO.

While traditional methods have often relied on radioisotopic assays, this guide will focus on safer, higher-throughput spectrophotometric methods.[3][8] These assays couple the production of 3-phosphoglycerate (3-PGA), the product of RuBP carboxylation, to the oxidation of NADH, which can be continuously monitored by the decrease in absorbance at 340 nm.[8]

Foundational Principles: The Coupled Enzyme Assay

The spectrophotometric measurement of carboxylase activity hinges on a series of linked enzymatic reactions. The core principle is to connect the RuBisCO-catalyzed carboxylation of RuBP to the oxidation of NADH. The rate of NADH oxidation is directly proportional to the rate of RuBisCO activity.[8]

The RuBisCO Carboxylation Reaction

The primary reaction catalyzed by RuBisCO involves the carboxylation of RuBP, which is then cleaved to produce two molecules of 3-PGA.[5]

RuBP + CO₂ → 2 molecules of 3-PGA

Coupling Reactions for Spectrophotometric Detection

To monitor the production of 3-PGA, a series of coupling enzymes are utilized to link this product to the oxidation of NADH. Several coupling systems exist, with the Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) system being a widely adopted and reliable method.[8] An alternative is the Phosphoenolpyruvate Carboxylase (PEPC) and Malate Dehydrogenase (MDH) system.[8][9]

The following diagram illustrates the workflow of a coupled enzyme assay for measuring RuBisCO activity.

G cluster_rubisco Primary Reaction cluster_coupling Coupling Reactions (PK/LDH System) cluster_detection Detection RuBP RuBP + CO₂ RuBisCO RuBisCO RuBP->RuBisCO Substrate PGA 2x 3-PGA PGK PGK PGA->PGK RuBisCO->PGA Product ATP ATP ATP->PGK ADP ADP PK PK ADP->PK PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate LDH LDH Pyruvate->LDH NADH NADH + H⁺ NADH->LDH NAD NAD⁺ Spectrophotometer Measure Absorbance Decrease at 340 nm NAD->Spectrophotometer Rate of decrease is proportional to RuBisCO activity Lactate Lactate PGK->ADP PK->Pyruvate LDH->NAD LDH->Lactate

Caption: Coupled enzyme assay workflow for RuBisCO activity.

Materials and Reagents

Key Reagents
ReagentSupplier ExamplePurityStorage Temperature
D-Ribulose 1,5-bisphosphate sodium salt hydrateSigma-Aldrich (Cat# 83895)≥99.0% (TLC)-20°C
RuBisCOPurified from spinach or recombinant sourceHigh purity-80°C
BicineSigma-Aldrich≥99%Room Temperature
Magnesium Chloride (MgCl₂)Sigma-Aldrich≥99%Room Temperature
Sodium Bicarbonate (NaHCO₃)Sigma-Aldrich≥99.5%Room Temperature
Dithiothreitol (DTT)Sigma-Aldrich≥99%4°C
NADH, disodium saltSigma-Aldrich≥98%-20°C
ATP, disodium saltSigma-Aldrich≥99%-20°C
Phosphoenolpyruvic acidSigma-Aldrich≥98%-20°C
Pyruvate Kinase (PK)Sigma-Aldrich-20°C
Lactate Dehydrogenase (LDH)Sigma-Aldrich-20°C
3-Phosphoglyceric phosphokinase (PGK)Sigma-Aldrich-20°C
Buffer and Solution Preparation

Note: Always use high-purity, deionized water for all solutions and prepare fresh on the day of the experiment, especially the assay buffer containing DTT.

  • 1 M Bicine-NaOH (pH 8.2): Dissolve Bicine in water, adjust pH to 8.2 with NaOH, and bring to final volume.

  • 1 M MgCl₂: Dissolve MgCl₂ in water and bring to final volume.

  • 1 M NaHCO₃: Dissolve NaHCO₃ in water and bring to final volume.

  • 1 M DTT: Dissolve DTT in water. Store in aliquots at -20°C.

  • RuBP Stock Solution (e.g., 25 mM): Due to the potential for degradation, it is crucial to prepare the RuBP stock solution fresh. Dissolve the required amount of RuBP sodium salt in the assay buffer. Determine the precise concentration spectrophotometrically or by enzymatic assay. Store on ice and use within a few hours.

  • Assay Buffer (100 mM Bicine-NaOH, pH 8.2, 20 mM MgCl₂, 10 mM NaHCO₃, 5 mM DTT): Combine the stock solutions and bring to the final volume with water. Keep on ice.[8]

Experimental Protocols

Protocol 1: Preparation and Quantification of RuBP Stock Solution

Rationale: Accurate kinetic analysis requires a precise concentration of the substrate, RuBP. The hydrated sodium salt can have variable water content, necessitating an independent concentration determination.

Procedure:

  • Gravimetric Preparation (Approximate): Weigh the desired amount of D-Ribulose 1,5-bisphosphate sodium salt hydrate and dissolve it in a known volume of assay buffer to achieve an approximate target concentration (e.g., 25 mM). Keep the solution on ice.

  • Enzymatic Quantification (Recommended):

    • Prepare a reaction mixture in a cuvette containing assay buffer, an excess of NADH, ATP, PEP, and the coupling enzymes (PGK, PK, LDH).

    • Add a known, limiting amount of a calibrated 3-PGA standard to the cuvette and monitor the total change in absorbance at 340 nm upon complete conversion. This provides a standard curve or conversion factor.

    • In a separate cuvette with the same reaction mixture, add a small, known volume of your prepared RuBP stock solution and an excess of purified, activated RuBisCO.

    • Monitor the total change in absorbance at 340 nm until the reaction goes to completion.

    • Using the conversion factor from the 3-PGA standard, calculate the exact concentration of RuBP in your stock solution.

Protocol 2: In Vitro Kinetic Assay of RuBisCO

Rationale: This protocol describes a continuous spectrophotometric assay to determine the initial velocity of the RuBisCO-catalyzed reaction at various RuBP concentrations.

Pre-Assay Preparation:

  • RuBisCO Activation: RuBisCO requires activation via carbamylation of a specific lysine residue with CO₂ and subsequent coordination of a Mg²⁺ ion.[5][10] Before the assay, incubate the purified RuBisCO enzyme in the assay buffer (which contains MgCl₂ and NaHCO₃) for at least 30 minutes at 25°C.[11]

Assay Procedure (96-well plate format):

  • Prepare a Master Mix: For a set of reactions, prepare a master mix containing the assay buffer, coupling enzymes (PGK, PK, LDH), ATP, PEP, and NADH at their final desired concentrations.

  • Aliquot Master Mix: Add the master mix to the wells of a 96-well microplate.

  • Add Activated RuBisCO: Add a constant amount of the pre-activated RuBisCO enzyme to each well.

  • Equilibrate: Allow the plate to equilibrate to the desired assay temperature (e.g., 25°C or 30°C) in the microplate reader for 3-5 minutes.

  • Initiate the Reaction: Initiate the reaction by adding varying concentrations of the quantified RuBP stock solution to different wells.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

The following diagram outlines the key steps in the kinetic assay protocol.

G start Start prep_rubp Prepare & Quantify RuBP Stock Solution start->prep_rubp activate_rubisco Activate RuBisCO (Pre-incubation with CO₂ and Mg²⁺) start->activate_rubisco add_rubp Initiate Reaction: Add Varying [RuBP] prep_rubp->add_rubp add_rubisco Add Activated RuBisCO to Wells activate_rubisco->add_rubisco prep_master_mix Prepare Master Mix (Buffer, Coupling Enzymes, Cofactors) aliquot_mix Aliquot Master Mix to Microplate Wells prep_master_mix->aliquot_mix aliquot_mix->add_rubisco equilibrate Equilibrate Plate to Assay Temperature add_rubisco->equilibrate equilibrate->add_rubp monitor Monitor A₃₄₀ Over Time add_rubp->monitor analyze Data Analysis: Calculate Initial Velocities, Plot Michaelis-Menten Curve monitor->analyze end End analyze->end

Caption: Workflow for RuBisCO kinetic analysis using RuBP.

Data Analysis and Interpretation

  • Calculate Initial Velocities: For each RuBP concentration, determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate of NADH oxidation is calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Michaelis-Menten Plot: Plot the initial velocity (v₀) against the corresponding RuBP concentration ([S]).

  • Determine Kinetic Parameters: Use non-linear regression analysis of the Michaelis-Menten plot to determine the Kₘ (the RuBP concentration at which the reaction rate is half of Vₘₐₓ) and Vₘₐₓ. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.[7]

Expected Kinetic Parameters

The kinetic parameters for RuBisCO can vary significantly depending on the species, assay conditions (pH, temperature, Mg²⁺ concentration), and the presence of inhibitors or activators.[12][13]

ParameterTypical Range for C3 PlantsSignificance
Kₘ (RuBP) 10 - 50 µMReflects the affinity of RuBisCO for its substrate, RuBP. A lower Kₘ indicates higher affinity.[12]
Vₘₐₓ Varies with enzyme concentration and purityThe maximum rate of the reaction when the enzyme is saturated with RuBP.
k_cat_ ~3 s⁻¹The turnover number, representing the number of substrate molecules converted per enzyme active site per second.

Note: The provided values are illustrative and should be determined experimentally for the specific enzyme and conditions under investigation.

Troubleshooting and Critical Considerations

  • RuBP Stability: RuBP solutions are susceptible to degradation, especially at non-neutral pH and elevated temperatures. Always prepare fresh, keep on ice, and use promptly.

  • Enzyme Purity: The purity of both RuBisCO and the coupling enzymes is paramount. Contaminating activities (e.g., NADH oxidase) can interfere with the assay.

  • Inhibitors: Be aware of potential inhibitors in your enzyme preparation or reagents. For instance, RuBP itself can act as an inhibitor at the active site if the enzyme is not properly carbamylated.[2] Some metabolites, like 2-carboxy-D-arabinitol 1-phosphate (CA1P), are potent inhibitors of RuBisCO.[14]

  • Linearity of the Assay: Ensure that the rate of the reaction is linear over the measurement period. If the curve is non-linear, it may indicate substrate depletion, product inhibition, or enzyme instability.

  • Background Rate: Always run a control reaction without RuBisCO to measure any background rate of NADH oxidation. Subtract this rate from your experimental values.

Conclusion

The use of RuBP sodium salt in coupled spectrophotometric assays provides a robust, reliable, and high-throughput method for the in vitro kinetic analysis of carboxylases. By adhering to the detailed protocols and understanding the underlying biochemical principles outlined in these application notes, researchers can generate high-quality kinetic data. This information is invaluable for advancing our understanding of carbon fixation, improving agricultural productivity, and discovering new chemical entities that modulate these critical biological pathways.

References

  • Sinskey, A. J., et al. (n.d.). Non-radioactive-assay-for-acetyl-coa-carboxylase-activity.pdf. ResearchGate. Retrieved from [Link]

  • Linger, M., et al. (n.d.). Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes. Retrieved from [Link]

  • Sinskey, A. J., et al. (n.d.). (PDF) Non-radioactive assay for acetyl-coa carboxylase activity. ResearchGate. Retrieved from [Link]

  • Kubien, D. S., et al. (n.d.). Quantifying the Amount and Activity of Rubisco in Leaves. Springer Nature Experiments. Retrieved from [Link]

  • Varman, A. M., et al. (2024). RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring. Microbial Cell Factories. Retrieved from [Link]

  • ResearchGate. (2015, December 24). Is there any protocol to measure activity of RuBisCO without involving radioactivity (Non-radioactive assay method)?. Retrieved from [Link]

  • Salvucci, M. E. (n.d.). A non-radioactive method for measuring Rubisco activase activity in the presence of variable ATP. PMC. Retrieved from [Link]

  • ResearchGate. (2016, July 18). Can anyone recomended non-radioactive assay for acetyl-coa carboxylase activity in the chloroplasts of plants?. Retrieved from [Link]

  • More, S. S., & Nalladkad, T. (n.d.). Kinetic study of Rubisco from Solanum xanthocarpum leaves. Research India Publications. Retrieved from [Link]

  • Singh, P., et al. (n.d.). In vitro activity of reconstituted rubisco enzyme from Gloeobacter violaceus. PubMed. Retrieved from [Link]

  • McNevin, D., et al. (2006, November 15). Determining RuBisCO activation kinetics and other rate and equilibrium constants by simultaneous multiple non-linear regression of a kinetic model. Journal of Experimental Botany. Retrieved from [Link]

  • Long, B. M., et al. (2021, October 19). Incorporation of Functional Rubisco Activases into Engineered Carboxysomes to Enhance Carbon Fixation. ACS Synthetic Biology. Retrieved from [Link]

  • Cousins, A. B., & Badger, M. R. (n.d.). Simultaneous determination of Rubisco carboxylase and oxygenase kinetic parameters in Triticum aestivum and Zea mays. Open Research Repository. Retrieved from [Link]

  • Amaral, L. P., et al. (2024, August 5). Regulation of Rubisco activity by interaction with chloroplast metabolites. Portland Press. Retrieved from [Link]

  • Carmo-Silva, E. (2020, May 11). 14CO2-based assay for measuring Rubisco activity & activation state. Protocols.io. Retrieved from [Link]

  • Meloni, G. L., et al. (n.d.). Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate. Frontiers. Retrieved from [Link]

  • Yeoh, H. H., et al. (n.d.). Variations in Kinetic Properties of Ribulose-1,5-bisphosphate Carboxylases among Plants. Retrieved from [Link]

  • SLS. (n.d.). D-Ribulose 1,5-bisphosphate so | 83895-10MG | SIGMA-ALDRICH. Retrieved from [Link]

  • Shi, X., et al. (n.d.). Carboxylation and Oxygenation Kinetics and Large Subunit (rbcL) DNA Sequences for Rubisco From Two Ecotypes of Plantago lanceolata L. That Are Native to Sites Differing in Atmospheric CO2 Levels. PMC. Retrieved from [Link]

  • McNevin, D., et al. (2018, February 28). Directions for Optimization of Photosynthetic Carbon Fixation: RuBisCO's Efficiency May Not Be So Constrained After All. Frontiers. Retrieved from [Link]

  • Ogren, W. L., et al. (n.d.). The regulation of Rubisco activity. Royal Society Publishing. Retrieved from [Link]

  • BYU Microbiology & Molecular Biology. (n.d.). General (Stock) Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ribulose 1,5-bisphosphate. Retrieved from [Link]

  • Tcherkez, G. (2017, September 27). Revisiting RuBisCO. Taylor & Francis. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of carboxylation of RuBP. See text for a detailed description. Retrieved from [Link]

  • Perata, P. (2021, July 1). The Mechanism of Rubisco Catalyzed Carboxylation Reaction: Chemical Aspects Involving Acid-Base Chemistry and Functioning of the Molecular Machine. MDPI. Retrieved from [Link]

  • Varman, A. M., et al. (2024, March 14). RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring. PubMed. Retrieved from [Link]

  • MakeSolution. (n.d.). Lab Solution Recipes — Free Preparation Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Rubisco's RuBP carboxylation kinetics. Catalytic turnover.... Retrieved from [Link]

  • CLEAPSS Science. (n.d.). RB037 - Enzymes. Retrieved from [Link]

Sources

Application Note: Storage, Handling, and Reconstitution of D-Ribulose 1,5-Bisphosphate (RuBP) Sodium Salt

[1]

Executive Summary & Scientific Context

D-Ribulose 1,5-bisphosphate (RuBP) is the primary substrate for Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the enzyme responsible for the vast majority of global carbon fixation.[1][2][3] In drug discovery and plant physiology research, RuBP is a critical reagent for kinetic profiling of RuBisCO activators/inhibitors and metabolic flux analysis.[4]

The Challenge: RuBP is chemically fragile. As a bisphosphorylated sugar, it is susceptible to:

  • Hydrolysis: Spontaneous cleavage of phosphate ester bonds, particularly in acidic environments.[4]

  • Isomerization: Conversion to xylulose-1,5-bisphosphate or other pentose phosphates.

  • Hygroscopicity: The sodium salt form absorbs atmospheric moisture, accelerating degradation.

This guide provides a rigorous protocol to maintain the structural integrity of RuBP sodium salt, ensuring experimental reproducibility.

Material Specifications

Table 1: Physicochemical Properties of D-Ribulose 1,5-bisphosphate Sodium Salt

PropertySpecificationNotes
CAS Number 1897433-92-9 (Hydrate)Free acid CAS: 14689-84-0
Molecular Weight ~310.09 g/mol (Free Acid)Actual MW depends on Na+ stoichiometry (usually tetrasodium) and hydration.[1]
Appearance White to off-white powderHygroscopic solid.
Solubility Water: ≥ 50 mg/mLClear, colorless to light yellow solution.[4][1][5]
Stability LabileSensitive to heat, acid, and moisture.[4]
Storage (Solid) -20°C (Long-term)Desiccated, protected from light.
Storage (Solution) -80°C (Aliquoted)Do not store at 4°C for >24 hours.

Storage Protocol: The "Cold Chain" Integrity

The stability of RuBP is non-linear; degradation accelerates exponentially with temperature and moisture content.

A. Solid State Storage (Lyophilized Powder)
  • Temperature: Store immediately at -20°C .

  • Desiccation: The vial must be kept inside a secondary container (e.g., a sealed pouch or jar) containing active silica gel or molecular sieves.

    • Why? The sodium salt is hygroscopic. Absorbed water hydrolyzes the phosphate esters even at -20°C over long periods.

  • Light: Protect from prolonged exposure to direct UV/strong light, although thermal degradation is the primary risk.

B. Solution State Storage

Critical Rule: Never store RuBP in solution at room temperature or 4°C for extended periods.

  • Preparation: Reconstitute only the amount needed for the immediate experiment series.

  • Aliquot: If a stock solution is prepared, immediately divide it into single-use aliquots (e.g., 50–100 µL).

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath.

  • Deep Freeze: Store at -80°C .

  • Thawing: Thaw on ice. Discard unused portions of a thawed aliquot; do not refreeze.

Reconstitution & Handling Workflow

This protocol ensures minimal degradation during the transition from solid to active reagent.

Reagents Required[3][6][7][8]
  • Solvent: Nuclease-free, deionized water (pH ~7.0) or low-strength buffer (e.g., 10 mM Tricine-NaOH, pH 8.0).[4]

  • Equipment: Ice bucket, vortex (low speed), microcentrifuge.

Protocol Steps
  • Equilibration: Remove the desiccant jar from -20°C and allow it to reach room temperature before opening.

    • Scientific Rationale: Opening a cold vial in humid air causes immediate condensation on the powder, initiating hydrolysis.[4]

  • Weighing: Rapidly weigh the required amount. Minimize exposure to air.

  • Dissolution: Add the calculated volume of solvent to achieve a stock concentration (typically 10–50 mM).

    • Note: RuBP sodium salt dissolves easily. Do not sonicate or heat. Gentle vortexing is sufficient.

  • pH Check: Ensure the pH is between 7.0 and 8.0.

    • Warning: Avoid acidic pH (<6.0) as it catalyzes phosphate hydrolysis.

  • Usage: Keep the tube on ice at all times during the experiment.

Visualization: Handling Workflow

RuBP_HandlingStartLyophilized RuBP(-20°C, Desiccated)EquilibrateEquilibrate to RT(Sealed Container)Start->EquilibratePrevent CondensationWeighWeigh Rapidly(Avoid Moisture)Equilibrate->WeighDissolveDissolve in pH 7-8 Buffer(Cold, No Heat)Weigh->DissolveAliquotAliquot & Flash Freeze(-80°C)Dissolve->AliquotStock SolutionUseImmediate Use(Keep on Ice)Dissolve->UseWorking SolutionAliquot->UseThaw on Ice

Figure 1: Critical handling workflow to prevent hydrolysis and ensure reagent integrity.

Application: RuBisCO Activity Assay

RuBP is the obligate substrate for measuring RuBisCO activity. The assay typically couples RuBP carboxylation to NADH oxidation.

Reaction Mechanism[3][4][9][10]
  • Carboxylation: RuBP + CO₂ → 2 × 3-Phosphoglycerate (3-PGA)[6]

  • Coupling 1: 3-PGA + ATP → 1,3-Bisphosphoglycerate (via Phosphoglycerate Kinase)

  • Coupling 2: 1,3-BPG + NADH → G3P + NAD⁺ (via G3P Dehydrogenase)

Visualization: Assay Pathway

Rubisco_PathwayRuBPRuBP(Substrate)RubiscoRuBisCO(Enzyme)RuBP->RubiscoCO2CO2CO2->RubiscoPGA2x 3-Phosphoglycerate(3-PGA)Rubisco->PGANADHNADH(Abs 340nm)PGA->NADHCoupled Enzymes(PGK + GAPDH)NADNAD+NADH->NADOxidationSignalDecrease in A340NADH->SignalMeasurement

Figure 2: Enzymatic pathway for RuBisCO activity assay using RuBP as substrate.

Assay Preparation Tips
  • Substrate Saturation: Use RuBP at saturating concentrations (typically 0.5 mM – 2 mM) to ensure

    
     conditions, unless determining 
    
    
    .
  • Magnesium: Ensure the assay buffer contains 10–20 mM MgCl₂. RuBisCO requires carbamylation (activation by CO₂ and Mg²⁺) before it can bind RuBP effectively.

  • Pre-incubation: Incubate the enzyme with bicarbonate and Mg²⁺ before adding RuBP. Adding RuBP to uncarbamylated RuBisCO causes tight-binding inhibition (dead-end complex).

Quality Control & Troubleshooting

How do you know if your RuBP has degraded?

QC Method: A340 Endpoint Assay

Run a "total substrate" check using the coupled enzyme system described above, but with limiting RuBP and excess RuBisCO.[4]

  • Expected Result: The total drop in absorbance at 340 nm should correspond stoichiometrically to the concentration of RuBP (2 moles of NADH oxidized per 1 mole of RuBP).

  • Calculation:

    
    
    
    • If the calculated concentration is <90% of expected, the stock has degraded.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Assay Activity Hydrolysis of RuBPCheck storage logs. Was the powder equilibrated before opening? Prepare fresh stock.
Non-linear Rate Substrate InhibitionRuBP added before enzyme activation. Pre-incubate RuBisCO with Mg²⁺/HCO₃⁻ first.
Yellow Solution Oxidation/ContaminationDiscard. Pure RuBP solution should be colorless.
Precipitate High Salt/ColdWarming to RT usually redissolves. If not, degradation products may be present.[4]

References

  • Sigma-Aldrich. Product Information: D-Ribulose 1,5-bisphosphate sodium salt hydrate.[1][7][8][9][10][11][12] Accessed 2023.

  • Parry, M. A. J., et al. (2008).[4] "Regulation of Rubisco by inhibitors in the light." Plant, Cell & Environment, 31(9).[4]

  • Carmo-Silva, A. E., & Salvucci, M. E. (2013).[4] "The regulatory properties of Rubisco activase differ among species and affect photosynthetic induction during light transitions." Plant Physiology, 161(4).[4]

  • PubChem. Compound Summary for CID 123658: Ribulose 1,5-bisphosphate.[4][13] National Library of Medicine. [13]

method for determining Michaelis-Menten constants using RuBP sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Title: Optimized Kinetic Profiling of RuBisCO: Determination of Michaelis-Menten Constants (


, 

) Using High-Purity RuBP Sodium Salt

Executive Summary

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) represents the primary gateway for organic carbon entry into the biosphere.[1] However, its kinetic characterization is notoriously difficult due to its complex activation requirements and the instability of its substrate, Ribulose-1,5-bisphosphate (RuBP).

This Application Note provides a definitive protocol for determining the Michaelis-Menten constants (


 for RuBP and 

) using RuBP Sodium Salt . Unlike radiolabeled

assays, this protocol utilizes a continuous spectrophotometric coupled-enzyme system (PGK/GAPDH). This method offers real-time kinetic visibility, allowing researchers to distinguish between genuine catalytic rates and the "fallover" phenomenon caused by enzyme deactivation.

The Mechanistic Challenge: Activation vs. Inhibition

To accurately determine


, one must understand that RuBisCO exists in a delicate equilibrium. The enzyme is inactive until a non-substrate 

molecule carbamylates a specific lysine residue (Lys201 in spinach), followed by the binding of a Magnesium ion (

).
  • The Active Complex:

    
     (Active ECM Complex).
    
  • The Dead-End Trap: If RuBP binds to the uncarbamylated enzyme (

    
    ), it forms a tight, inactive complex (
    
    
    
    ), locking the enzyme in a non-productive state.

Critical Directive: Never introduce RuBP to the enzyme before the enzyme has been fully carbamylated in a high-bicarbonate/magnesium buffer.

Experimental Workflow & Pathway Visualization

The assay couples RuBisCO activity to the oxidation of NADH.[2][3] As RuBisCO produces 3-phosphoglycerate (3-PGA), the auxiliary enzymes Phosphoglycerate Kinase (PGK) and Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) convert it to G3P, consuming NADH in the process.[4]

Stoichiometry: 1 mol RuBP


 2 mol 3-PGA 

2 mol NADH oxidized.

RubiscoAssay RuBP RuBP (Sodium Salt) Rubisco RuBisCO (Target) RuBP->Rubisco CO2 CO2 + H2O CO2->Rubisco PGA 2x 3-PGA PGK PGK (Coupling) PGA->PGK BPG 2x 1,3-BPG GAPDH GAPDH (Coupling) BPG->GAPDH G3P 2x G3P ATP 2x ATP ATP->PGK ADP 2x ADP NADH 2x NADH NADH->GAPDH Signal Absorbance Decrease (340 nm) NADH->Signal Measure NAD 2x NAD+ Rubisco->PGA PGK->BPG PGK->ADP GAPDH->G3P GAPDH->NAD

Figure 1: The Coupled Enzyme System. RuBisCO activity is rate-limiting; the oxidation of NADH is measured spectrophotometrically.

Materials and Reagent Preparation

RuBP Sodium Salt Handling (The Critical Variable)

RuBP is chemically unstable and prone to spontaneous hydrolysis and isomerization into inhibitors (e.g., xylulose-1,5-bisphosphate).

  • Source: Use high-purity (>95%) RuBP Sodium Salt (e.g., Sigma R0878 or equivalent).

  • Storage: Powder must be kept desicated at -20°C.

  • Stock Prep: Prepare a 20 mM stock in 10 mM Bicine (pH 8.0) immediately before use.

    • Why Bicine? It prevents acidic hydrolysis of the phosphate groups.

    • Validation: Determine exact concentration enzymatically (endpoint assay with excess RuBisCO/NADH) if precise

      
       is required.
      
Activation Buffer (10x)
  • 1000 mM Bicine-NaOH (pH 8.0)

  • 200 mM

    
    
    
  • 100 mM

    
     (Freshly prepared)
    
  • Note: The high bicarbonate and magnesium are non-negotiable for carbamylation.

Coupling Enzyme Master Mix

Prepare in Bicine buffer (pH 8.0):

  • ATP: 5 mM

  • NADH: 0.4 mM (Absorbance ~2.5 at 340nm for 1cm path)

  • Creatine Phosphokinase & Phosphocreatine (Optional: ATP regenerating system to keep ATP constant)

  • PGK (Phosphoglycerate Kinase): 10 Units/mL

  • GAPDH: 10 Units/mL

  • Constraint: Coupling enzymes must be in excess (at least 100x the rate of RuBisCO) to ensure RuBisCO is the rate-limiting step.

Detailed Protocol

Step 1: Enzyme Activation (Pre-incubation)
  • Dilute the concentrated RuBisCO sample into the Activation Buffer .

  • Incubate at 25°C for 10–15 minutes .

  • Mechanism: This forces the equilibrium

    
    , ensuring 100% of the enzyme is competent before it sees the substrate.
    
Step 2: Establishing the Baseline
  • In a quartz cuvette (or UV-transparent plate), add:

    • 800 µL Coupling Enzyme Master Mix.

    • 100 µL Activated RuBisCO (from Step 1).

  • Incubate for 2 minutes in the spectrophotometer at 25°C.

  • Monitor

    
    .[5] It should be stable. A slow drift indicates NADH instability or background oxidase activity.
    
Step 3: Reaction Triggering
  • Initiate the reaction by injecting 100 µL of RuBP Sodium Salt (varying concentrations for kinetic curve).

  • Mix rapidly (pipette up/down or magnetic stir bar).

  • Immediately record

    
     every 2 seconds for 3 minutes.
    
Step 4: Kinetic Sweep

Repeat Steps 2-3 with final RuBP concentrations ranging from 10 µM to 500 µM .

  • Recommended points: 0, 20, 40, 80, 150, 300, 500 µM.

Data Analysis and Calculation

Rate Calculation

Calculate the initial velocity (


) from the linear portion of the decay curve (usually the first 30-60 seconds).


  • 
    : 6.22 
    
    
    
    [2][5][6]
  • 
    : Path length (1 cm)
    
  • 
    : Stoichiometric factor = 2  (2 NADH oxidized per 1 RuBP consumed).[2]
    
Non-Linear Regression (The E-E-A-T Standard)

Do not use Lineweaver-Burk plots for parameter estimation; they distort error structures at low substrate concentrations. Use non-linear regression (e.g., GraphPad Prism, SigmaPlot, Python scipy.optimize) fitting the Michaelis-Menten equation:



Summary Table: Expected Parameters (Spinach RuBisCO)

Parameter Typical Value Range Unit Significance

|


 (RuBP)  | 15 - 30 | 

| Affinity for RuBP. High

implies lower affinity. | |

| Variable |

| Dependent on enzyme purity and activation state. | |

| 3 - 4 |

| Turnover number (slow compared to most enzymes). |

Troubleshooting & "Self-Validating" Controls

To ensure the assay is measuring RuBisCO and not artifacts, run these controls:

  • The "No-Enzyme" Control: Run the full mix with RuBP but without RuBisCO.

    • Result:

      
       should be zero. If it drops, your RuBP stock may be contaminated with ADP or pyruvate.
      
  • The "No-Substrate" Control: Activated RuBisCO + Master Mix, inject Buffer instead of RuBP.

    • Result: Flat line. If it drops, the RuBisCO prep contains contaminating NADH oxidases.

  • The "Total Activity" Check: After the rate slows, inject fresh NADH. If rate does not recover, NADH was depleted. If it does not recover but NADH is present, the enzyme has "fallen over" (decarbamylated).

Workflow Start Start PrepRuBP Prep RuBP Stock (Keep Cold/Fresh) Start->PrepRuBP Activate Activation Phase (RuBisCO + CO2 + Mg2+) 10 mins Start->Activate Mix Assemble Master Mix (Coupling Enzymes + NADH) Start->Mix Combine Add Activated Enzyme to Master Mix Activate->Combine Mix->Combine Trigger Trigger with RuBP Combine->Trigger Measure Measure A340 (Initial Linear Phase) Trigger->Measure

Figure 2: Experimental Workflow. Note the parallel preparation of RuBP and Enzyme Activation.

References

  • BenchChem. (2025).[5] Spectrophotometric Determination of RuBisCO Activity: Application Notes and Protocols. Retrieved from

  • Sales, C. R. G., et al. (2020).[7] Measuring Rubisco activity: challenges and opportunities of NADH-linked microtiter plate-based and 14C-based assays. Journal of Experimental Botany.[7] Retrieved from

  • Carmo-Silva, E., & Salvucci, M. E. (2013). The regulatory properties of Rubisco activase differ among species and affect photosynthetic induction during light transitions. Plant Physiology.[8][9][10] Retrieved from

  • Motulsky, H. J., & Ransnas, L. A. (1987). Fitting curves to data using nonlinear regression: a practical and nonmathematical review. FASEB Journal. (Standard reference for kinetic modelling). Retrieved from

  • Lilley, R. McC., & Walker, D. A. (1974). An improved spectrophotometric assay for Ribulosebisphosphate Carboxylase. Biochimica et Biophysica Acta (BBA).

Sources

Optimizing Cell-Free Carbon Fixation: A Guide to Incorporating D-Ribulose 1,5-bisphosphate (RuBP) Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Engine of the Dark Reaction

In the rapidly evolving field of cell-free synthetic biology, the reconstitution of the Calvin-Benson-Bassham (CBB) cycle represents a holy grail for sustainable biomanufacturing. At the heart of this cycle lies D-Ribulose 1,5-bisphosphate (RuBP) , the five-carbon acceptor molecule that captures atmospheric CO₂.[1][2][3]

For researchers working with cell-free lysates—whether derived from cyanobacteria, E. coli, or plant tissue—incorporating exogenous RuBP is not merely about adding a substrate; it is about priming the metabolic pump . This guide addresses the technical nuances of handling RuBP sodium salt, a compound notorious for its instability and cost, and details its application in quantifying RuBisCO activity and driving continuous carbon fixation.

Material Intelligence: Handling & Stability

D-Ribulose 1,5-bisphosphate sodium salt is chemically fragile. Its phosphate ester bonds are susceptible to hydrolysis, and the molecule can undergo isomerization or oxidation if mishandled.

Key Properties
PropertySpecification
Molecular Formula C₅H₁₂O₁₁P₂[2][3][4][5][6][7] · xNa⁺ (Hydrate)
Solubility ~50 mg/mL in H₂O (Clear, colorless)
Stability High Risk. Spontaneous degradation occurs at RT.
Storage -20°C (Desiccated). Avoid freeze-thaw cycles.
Critical Handling Protocols
  • Cold Chain is Law: Always keep the solid vial on ice during weighing.

  • Fresh Preparation: Do not store aqueous stock solutions for long periods. Prepare fresh immediately before the assay.

    • Expert Insight: If you must store stocks, flash freeze in liquid nitrogen and store at -80°C. Never store at 4°C.

  • pH Sensitivity: RuBP is most stable in slightly acidic to neutral conditions (pH 6.0–7.0) during storage but must be used at pH 7.8–8.0 for enzymatic activity.

Application I: The Coupled Spectrophotometric RuBisCO Assay

This is the gold standard for validating the carbon-fixing potential of your cell-free lysate. Since RuBisCO product formation (3-PGA) is difficult to measure directly in real-time, we couple it to NADH oxidation, which can be monitored at 340 nm.

The Mechanism

RuBP + CO₂ → 2 × 3-PGA 3-PGA + ATP + NADH → GAP + ADP + NAD⁺ + Pᵢ (Via PGK and GAPDH enzymes)

Experimental Workflow Diagram

RubiscoAssay RuBP RuBP (Substrate) Rubisco Cell-Free Lysate (RuBisCO) RuBP->Rubisco CO2 NaHCO3 (CO2 Source) CO2->Rubisco PGA 3-PGA Rubisco->PGA Carboxylation Aux Auxiliary Enzymes (PGK + GAPDH) PGA->Aux NAD NAD+ (Low Abs 340nm) Aux->NAD Oxidation NADH NADH (High Abs 340nm) NADH->Aux Readout Spectrophotometer (Decrease in A340) NADH->Readout Signal Source NAD->Readout Signal Loss

Figure 1: Logic flow of the NADH-coupled RuBisCO activity assay. The rate of NADH oxidation is directly proportional to RuBP carboxylation.

Detailed Protocol

Reagents:

  • Buffer: 100 mM Bicine-NaOH or HEPES-KOH (pH 8.0), 20 mM MgCl₂.

  • Energy Mix: 5 mM ATP, 5 mM Phosphocreatine, Creatine Kinase (to regenerate ATP).

  • Coupling System: 5 U/mL Phosphoglycerate Kinase (PGK), 5 U/mL Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH).[6]

  • Substrates: 20 mM NaHCO₃ (freshly prepared), 0.2 mM NADH.

  • Start Reagent: 0.5 mM RuBP Sodium Salt.

Step-by-Step:

  • Lysate Activation: Incubate the cell-free lysate with the Buffer and NaHCO₃ for 10–15 minutes at 25°C.

    • Why? RuBisCO requires carbamylation (binding of CO₂ to a specific lysine) and Mg²⁺ for activation. Skipping this leads to a significant lag phase.

  • Baseline Measurement: Add the Energy Mix, Coupling System, and NADH. Monitor A340 for 2 minutes to establish background NADH oxidation (e.g., from non-specific diaphorase activity in crude lysates).

  • Initiation: Add RuBP to a final concentration of 0.5 mM. Mix rapidly by pipetting.

  • Data Acquisition: Measure A340 every 10 seconds for 5–10 minutes.

  • Calculation: Use the extinction coefficient of NADH (

    
    ) to calculate 
    
    
    
    . Note that 1 mol RuBP yields 2 mol 3-PGA, consuming 2 mol NADH.

Application II: Priming the CBB Cycle for Metabolic Engineering

In advanced applications, such as synthesizing sugars or bioplastics from CO₂, RuBP is used to "kickstart" the cycle in a lysate that contains the full regeneration pathway.

The Regeneration Context

Adding RuBP alone is insufficient for continuous fixation; the lysate must regenerate RuBP from the product (GAP).

CBBCycle RuBP RuBP (Input/Regen) PGA 3-PGA RuBP->PGA + CO2 (RuBisCO) GAP GAP/DHAP PGA->GAP + ATP/NADH Sugar Output (Sugars) GAP->Sugar Regen Regeneration Enzymes GAP->Regen Regen->RuBP + ATP (PRK)

Figure 2: The cyclic nature of RuBP application. In metabolic engineering, initial RuBP primes the cycle, but regeneration enzymes (PRK, etc.) are required to sustain it.

Protocol: Continuous Fixation Setup
  • Lysate Preparation: Ensure your lysate (e.g., E. coli overexpressing PRK and RuBisCO) is dialyzed to remove endogenous small molecules that might inhibit the cycle.

  • Reaction Mix:

    • RuBP: 0.5–1.0 mM (Initial pulse).

    • ATP Regeneration System: Phosphoenolpyruvate (PEP) + Pyruvate Kinase is preferred over Creatine Phosphate for longer duration assays.

    • Cofactor: 1 mM NADPH (preferred for anabolic flux).

  • Sampling: Withdraw aliquots at

    
     min. Quench with acid (e.g., 3% formic acid) to stop enzymatic activity.
    
  • Analysis: Use LC-MS/MS to track the ratio of RuBP to 3-PGA. A functional cycle will show sustained 3-PGA production without depletion of the RuBP pool (if regeneration is active).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Background NADH Oxidation Endogenous oxidases in crude lysate.Use a "No RuBP" control and subtract this rate. Filter lysate (3 kDa cutoff) to remove small molecule oxidants.
No Activity Detected RuBP hydrolysis or inactive RuBisCO.Critical: Check RuBP stock quality. Ensure lysate pre-incubation with NaHCO₃/Mg²⁺ occurred.
Non-Linear Kinetics Product inhibition (ADP/3-PGA).Increase ATP regeneration capacity. Ensure buffer capacity (HEPES 100 mM) prevents pH drift.
Precipitation upon RuBP addition Metal complexation.RuBP binds Mg²⁺ tightly. Ensure Mg²⁺ is in excess (20 mM) relative to RuBP (0.5 mM).

References

  • Vertex AI Search. (2024). RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification. NIH/PubMed. [Link]

  • Oxford Academic. (2023). Cell-free expression of RuBisCO for ATP production in the synthetic cells. Synthetic Biology. [Link]

  • Frontiers in Plant Science. (2019). Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle. [Link]

  • ResearchGate. (2024). RuBisCO activity assays: a simplified biochemical redox approach. [Link]

Sources

Application Note: High-Integrity Solubilization and Storage of D-Ribulose 1,5-Bisphosphate (RuBP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buffer Compatibility for D-Ribulose 1,5-Bisphosphate Sodium Salt Solubilization Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

D-Ribulose 1,5-bisphosphate (RuBP) is the central substrate for Rubisco (Ribulose-1,5-bisphosphate carboxylase/oxygenase) and a critical reagent in photosynthetic research and metabolic engineering.[1][2] However, RuBP is notoriously unstable in solution, prone to spontaneous isomerization into potent inhibitors (e.g., xylulose-1,5-bisphosphate) and hydrolysis. This guide provides a scientifically grounded protocol for the solubilization, buffer selection, and storage of RuBP sodium salt to ensure maximum assay reproducibility and substrate integrity.

Chemical Nature & Stability Profile

RuBP is a double phosphate ester of a ketopentose.[2] Its stability is governed by two competing degradation mechanisms, necessitating a "Goldilocks" pH range for solubilization.

  • Acid Sensitivity (Hydrolysis): At acidic pH (< 6.0), the phosphate ester bonds are susceptible to hydrolysis, leading to the release of inorganic phosphate and ribulose-5-phosphate.

  • Alkali Sensitivity (Epimerization): At alkaline pH (> 8.0), RuBP undergoes enolization and epimerization. The most critical degradation product is D-xylulose-1,5-bisphosphate (XuBP) . XuBP binds tightly to the Rubisco active site (

    
     nM), acting as a "fallover" inhibitor that can completely arrest catalytic activity, leading to false negatives in kinetic assays.
    
Stability Data Summary
ParameterOptimal RangeCritical Risk ZoneConsequence of Deviation
pH 6.8 – 7.2 (Stock)< 5.5 or > 8.0Hydrolysis (Low pH) / Epimerization (High pH)
Temperature -80°C (Storage)> 4°C (Liquid)Accelerated degradation (First-order kinetics)
Solvent Molecular Grade

Phosphate BufferAssay interference;

precipitation
Additives None for StockDTT/Mg (in Assay)Oxidation of thiols; Precipitation

Buffer Compatibility Guide

Recommended Buffers (Assay vs. Stock)

While Rubisco assays are typically performed at pH 7.8–8.2 to match the enzyme's activation requirement (carbamylation), the stock solution of RuBP should be maintained at pH 7.0 to minimize spontaneous epimerization during freeze-thaw cycles.

  • Water (Molecular Biology Grade): The preferred solvent for high-concentration stocks (

    
     mM). It avoids introducing buffer ions that might interfere with downstream calculations or metal complexation.
    
  • HEPES / Bicine: Excellent for working solutions. They have minimal metal binding characteristics, which is crucial since Rubisco requires free

    
     for activity.
    
  • Tris-HCl: Compatible, though its high temperature coefficient (

    
    ) requires careful pH adjustment at the specific assay temperature.
    
Incompatible / Cautionary Buffers
  • Phosphate Buffer: Strictly Avoid.

    • Reason 1: RuBP is a phosphate ester; excess inorganic phosphate (

      
      ) inhibits Rubisco competitively.
      
    • Reason 2: Many Rubisco assays measure

      
       release (e.g., coupled enzymatic assays). High background 
      
      
      
      renders these assays impossible.
    • Reason 3: In the presence of

      
       (required for Rubisco), phosphate buffers precipitate as magnesium phosphate.
      
  • Unbuffered Water (Acidic): Milli-Q water often has a pH of ~5.5 due to dissolved

    
    . Dissolving RuBP Na-salt without checking pH can lead to acid hydrolysis.
    

Protocol: Preparation of Cryo-Stable RuBP Stock Solution (50 mM)

Objective: Prepare a 50 mM RuBP stock solution that minimizes the formation of inhibitory isomers. Reagents:

  • D-Ribulose 1,5-bisphosphate sodium salt hydrate (MW ~416.03 g/mol for tetra-sodium hydrate; check specific lot MW).

  • Ultrapure Water (degassed).[3]

  • 1 M NaOH (for pH adjustment).

  • Liquid Nitrogen.[3]

Workflow Diagram

RuBP_Solubilization Start Start: RuBP Sodium Salt Powder (-20°C Storage) Weigh Step 1: Weigh Powder (Hygroscopic - Work Fast) Start->Weigh Dissolve Step 2: Dissolve in Ice-Cold Water (Final Conc: 50 mM) Weigh->Dissolve CheckPH Step 3: Check pH Dissolve->CheckPH Adjust Adjust with dilute NaOH to pH 7.0 ± 0.2 CheckPH->Adjust If pH < 6.5 Aliquot Step 4: Aliquot into PCR tubes (Avoid repeated freeze-thaw) CheckPH->Aliquot If pH 6.8-7.2 Adjust->Aliquot Freeze Step 5: Flash Freeze (Liquid Nitrogen) Aliquot->Freeze Store Store at -80°C Freeze->Store

Figure 1: Decision tree for the preparation of high-integrity RuBP stock solutions.

Step-by-Step Procedure
  • Preparation: Pre-chill ultrapure water on ice. Calculate the mass required based on the specific lot's molecular weight (accounting for hydration and sodium content).

    • Note: RuBP is hygroscopic. Equilibrate the vial to room temperature in a desiccator before opening to prevent water absorption.

  • Dissolution: Rapidly weigh the powder and dissolve in the ice-cold water. Vortex briefly to ensure complete solubilization.

    • Target Concentration: 20–50 mM. Higher concentrations are more stable than dilute ones.

  • pH Adjustment (Critical Step): Spot 2

    
    L of the solution onto pH indicator paper or use a micro-pH probe.
    
    • The solution is often slightly acidic. If pH < 6.5, carefully add 0.1 M NaOH dropwise to reach pH 7.0 .

    • Warning: Do not overshoot to pH > 8.0, or irreversible epimerization will occur.

  • Aliquoting: Dispense into small aliquots (e.g., 50–100

    
    L) in PCR tubes or cryovials.
    
    • Rationale: RuBP degrades significantly after a single freeze-thaw cycle. Single-use aliquots are mandatory.

  • Flash Freezing: Snap-freeze aliquots immediately in liquid nitrogen.

  • Storage: Store at -80°C. Stability is approximately 6–12 months.

Quality Control & Validation

Before using a new batch of RuBP stock for critical


 or 

determinations, validate its concentration and purity.

Method: Spectrophotometric "Total Substrate" Assay This method uses Rubisco to consume the RuBP, ensuring you measure biologically active substrate, not just total phosphate.

  • Reaction Mix: 100 mM Bicine-NaOH (pH 8.0), 20 mM

    
    , 10 mM 
    
    
    
    , 1 mM ATP, 5 mM Phosphocreatine, Creatine Kinase, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Phosphoglycerate Kinase (PGK), and NADH (0.2 mM).
  • Procedure:

    • Add limiting amount of RuBP stock (e.g., expected 5 nmol).

    • Monitor

      
       until stable.
      
    • Add excess activated Rubisco.

    • Measure the total drop in absorbance (

      
      ).
      
  • Calculation:

    
    
    
    • Factor of 2: Each RuBP yields 2 molecules of 3-PGA, consuming 2 NADH in the coupled assay.

Degradation Pathway Visualization

Understanding the enemy is key to fighting it. The diagram below illustrates why pH control is non-negotiable.

Degradation_Pathway RuBP D-Ribulose 1,5-bisphosphate (Active Substrate) Enediol Enediol Intermediate RuBP->Enediol pH > 8.0 (Base Catalyzed) Hydrolysis Ribulose-5-P + Pi (Inactive) RuBP->Hydrolysis pH < 6.0 (Acid Catalyzed) XuBP Xylulose 1,5-bisphosphate (Potent Inhibitor) Enediol->XuBP Epimerization XuBP->RuBP Inhibits Rubisco

Figure 2: Chemical instability pathways of RuBP. High pH promotes the formation of XuBP, a tight-binding inhibitor of Rubisco.

References

  • Sigma-Aldrich. D-Ribulose 1,5-bisphosphate sodium salt hydrate Product Information.Link

  • Parry, M. A. J., et al. (1997).[3] "Measurement of Rubisco Activity: A Methodological Overview." Journal of Experimental Botany, 48(315), 1969-1977. Link

  • Kane, H. J., et al. (1998). "Inhibition of Rubisco by the Enediol of Ribulose 1,5-bisphosphate." Plant Physiology, 117(3), 1059–1069. Link

  • Edmondson, D. L., et al. (1990). "Structure and Stability of the Enediol Intermediate of the Rubisco Reaction." Biochemistry, 29(36), 8351–8356. Link

  • Sharwood, R. E., et al. (2016). "Isotopic discrimination of Rubisco is preserved in the presence of the inhibitor CA1P." Plant Physiology, 172(3), 1692-1708. Link

Sources

High-Performance Analysis of Ribulose-1,5-bisphosphate (RuBP): From Sodium Salt Standards to Precision MS Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The "Sodium Salt" Paradox in Mass Spectrometry

Ribulose-1,5-bisphosphate (RuBP) is the central carbon acceptor in the Calvin cycle, making its quantification critical for metabolic flux analysis and synthetic biology. Commercially, RuBP is synthesized and stabilized as a sodium salt (RuBP-Na₄).

The Challenge: While sodium stabilizes the molecule on the shelf, it is a "poison" for Electrospray Ionization (ESI). Direct injection of sodium-laden samples leads to:

  • Signal Dilution: The signal splits between the protonated/deprotonated species

    
     and sodium adducts 
    
    
    
    .
  • Source Contamination: Non-volatile sodium salts deposit on the MS cone and ion optics, degrading sensitivity over time.

  • Ion Suppression: High Na⁺ concentrations suppress the ionization of the target analyte.

The Solution: This Standard Operating Procedure (SOP) details a Hydrophilic Interaction Liquid Chromatography (HILIC) workflow. Unlike traditional desalting (which risks hydrolyzing the unstable RuBP), this method uses the LC column to chromatographically separate the analyte from its sodium counter-ions online, delivering a clean, desalted peak to the MS source.

Part 2: Pre-Analytical Considerations & Solution Preparation

Stability & Storage (Crucial)

RuBP is thermodynamically unstable and prone to hydrolysis into Ribulose-5-phosphate (Ru5P) and inorganic phosphate.

  • Solid State: Store at -20°C under desiccant.

  • Solution State: RuBP degrades within hours at room temperature. Keep all solutions on ice.

Standard Preparation Protocol

This protocol converts the sodium salt solid into an MS-compatible injection solution without manual desalting steps (SPE), utilizing the "Dilute-and-Shoot" principle compatible with HILIC.

Step A: Stock Solution (10 mM)

  • Solvent: Nuclease-free water (pH ~7.0). Do not use acidic solvents yet; acid accelerates hydrolysis.

  • Procedure: Weigh RuBP-Na salt rapidly. Dissolve in water. Vortex for 10s.

  • Storage: Aliquot and freeze at -80°C immediately. Do not refreeze.

Step B: Working Standard (MS Injection Solution)

  • Objective: Match the initial mobile phase conditions to prevent peak distortion (solvent effects) and dilute sodium concentration.

  • Matrix: 75% Acetonitrile (ACN) / 25% Water / 10 mM Ammonium Acetate.

  • Why Ammonium Acetate? It provides volatile counter-ions (

    
    ) that displace sodium (
    
    
    
    ) on the phosphate groups during the ESI droplet evaporation process.
ComponentVolume (µL)Final Conc.Function
RuBP Stock (10 mM) 10100 µMAnalyte Source
Water (LC-MS Grade) 240-Solvation
Acetonitrile 75075%HILIC Retention
1M Ammonium Acetate (pH 9) 1010 mMNa⁺ Suppression
Total 1000

Part 3: Instrumentation & Method Parameters

Liquid Chromatography (HILIC)

We utilize a Polymer-based or Amide-based HILIC column. This retains the highly polar, double-negatively charged RuBP while allowing the sodium salts (which elute near the void volume or are washed out) to be separated.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Temperature: 35°C.

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 2-5 µL.

Mobile Phases:

  • A: 95% Water / 5% ACN + 10 mM Ammonium Acetate + 0.05% Ammonium Hydroxide (pH ~9.0).

  • B: 95% ACN / 5% Water + 10 mM Ammonium Acetate (pH ~9.0).

  • Note: High pH is essential to keep phosphates fully deprotonated and improve peak shape.

Gradient Table:

Time (min)% B (Organic)StateMechanism
0.090%InitialLoading & Na+ exclusion
1.090%IsocraticEquilibration
8.040%GradientElution of RuBP
9.040%HoldWash
9.190%ResetRe-equilibration
12.090%EndReady for next inj.
Mass Spectrometry (Triple Quadrupole)
  • Ionization: ESI Negative Mode (

    
    ).
    
  • Rationale: Phosphate groups ionize poorly in positive mode. Negative mode yields high sensitivity for

    
    .
    
  • Capillary Voltage: 2.5 kV (Lower voltage reduces discharge).

  • Desolvation Temp: 400°C (High temp required for aqueous mobile phases).

MRM Transitions (Quantification):

CompoundPrecursor (

)
Product (

)
CE (eV)Dwell (ms)Type
RuBP 308.9 78.9 (

)
2850Quantifier
RuBP 308.996.9 (

)
2250Qualifier
RuBP 308.9211.0 (

)
1850Qualifier

Part 4: Experimental Workflow Visualization

The following diagram illustrates the critical path from the sodium salt reagent to the final chromatogram, highlighting the "Sodium Management" strategy.

RuBP_Workflow cluster_logic Mechanism of Success Solid RuBP Sodium Salt (Solid, -20°C) Stock Stock Solution (10mM in H2O) *Unstable* Solid->Stock Dissolve (Cold) Working Working Solution (75% ACN + 10mM NH4OAc) *Na+ Dilution Step* Stock->Working Dilute 1:100 Add Buffer LC HILIC Separation (Amide Column, pH 9) *Separates Na+ from RuBP* Working->LC Inject (5 µL) MS MS/MS Detection (ESI-, MRM 309->79) LC->MS RuBP Elutes (8-10 min) Waste Na+ Salts (Elute in Void/Wash) LC->Waste Na+ Removal

Caption: Workflow for RuBP analysis. The critical step is the Working Solution preparation which introduces Ammonium Acetate to displace Sodium, followed by HILIC separation.

Part 5: Quality Control & Troubleshooting

The "Sodium Adduct" Check

Before running samples, inject a standard and monitor the Sodium Adduct Channel (


 331 

79).
  • Pass: Signal at 331 is < 5% of the signal at 309.

  • Fail: Signal at 331 is high.

  • Fix: Increase Ammonium Acetate concentration in Mobile Phase B to 20 mM. This forces the equilibrium

    
     to the right.
    
Isomer Separation

RuBP (bisphosphate) must be distinguished from Ribulose-5-Phosphate (monophosphate) and its isomer Xylulose-1,5-bisphosphate.

  • RuBP (

    
     309)  vs Ru5P (
    
    
    
    229)
    : Separated by mass.
  • RuBP vs XuBP : Isomers. HILIC columns (Amide) generally provide partial to full resolution. If co-elution occurs, verify using a secondary transition or optimize the gradient slope (shallower gradient = better resolution).

Carryover

Phosphates stick to steel.

  • Wash Solvent: Use a needle wash of 50% Methanol / 50% Water / 0.5% Phosphoric Acid (to strip metal surfaces), followed by a pure water wash. Note: Do not let phosphoric acid enter the column; this is for the needle wash station only.

References

  • Lu, W., et al. (2006). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography–electrospray ionization quadrupole time-of-flight mass spectrometry." Journal of Chromatography A.

  • Arrivault, S., et al. (2009). "Use of reverse-phase liquid chromatography–mass spectrometry to analyze phosphorylated metabolites." Methods in Molecular Biology.

  • Boer, R., et al. (2019). "Oligonucleotide analysis by hydrophilic interaction liquid chromatography-mass spectrometry in the absence of ion-pair reagents."[2][3] Journal of Chromatography A. (Demonstrates the HILIC principle for poly-phosphates).

  • Teleki, A., et al. (2015). "Quantification of Calvin Cycle Metabolites by LC-MS/MS." Analytical Biochemistry. (Specifics on RuBP instability and extraction).

Sources

Application Note: High-Purity Enzymatic Synthesis of D-Ribulose 1,5-bisphosphate (RuBP) Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Ribulose 1,5-bisphosphate (RuBP) is the primary CO₂ acceptor in the Calvin-Benson-Bassham cycle and the specific substrate for Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco).[1][2][3][4] Despite its critical role in photosynthetic research and carbon capture drug development, RuBP is notoriously difficult to synthesize chemically due to the lability of the ketone functionality and the propensity for phosphate migration.

This Application Note details a robust, scalable enzymatic synthesis protocol. Unlike chemical phosphorylation, which often yields isomeric mixtures, this method utilizes the physiological pathway (Pentose Phosphate Pathway/Calvin Cycle) to ensure 100% stereochemical purity. We further describe a critical downstream processing workflow to convert the intermediate Barium salt—used for purification—into the biologically compatible Sodium salt form required for enzymatic assays.

Biochemical Principle

The synthesis relies on a two-step coupled enzymatic cascade driven by an ATP regeneration system.

  • Isomerization: Ribose-5-phosphate (R5P) is converted to Ribulose-5-phosphate (Ru5P) by Ribose-5-phosphate Isomerase (RPI) .[1][3][4][5][6][7]

  • Phosphorylation: Ru5P is phosphorylated at the C1 position by Phosphoribulokinase (PRK) using ATP.[1][3]

  • ATP Regeneration: To prevent product inhibition by ADP and reduce costs, Pyruvate Kinase (PK) and Phosphoenolpyruvate (PEP) are employed to continuously regenerate ATP.

Pathway Visualization

RuBP_Synthesis_Pathway R5P Ribose-5-Phosphate (Substrate) Ru5P Ribulose-5-Phosphate (Intermediate) R5P->Ru5P RuBP D-Ribulose 1,5-bisphosphate (Product) Ru5P->RuBP ATP ATP PRK PRK (EC 2.7.1.19) ATP->PRK ADP ADP ADP->ATP   Regeneration PEP Phosphoenolpyruvate PYR Pyruvate PEP->PYR    RPI RPI (EC 5.3.1.6) PRK->ADP PK Pyruvate Kinase

Figure 1: Coupled enzymatic cascade for RuBP synthesis with ATP regeneration.

Materials & Equipment

Critical Reagents
ReagentSpecificationRole
Ribose-5-phosphate (Ba salt) >98% PuritySubstrate. (If Ba salt, must be converted to Na salt before synthesis).
ATP (Disodium salt) >98% PurityCofactor (Catalytic amount).
Phosphoenolpyruvate (PEP) Tricyclohexylammonium saltPhosphate donor for ATP regeneration.
Enzyme: RPI Spinach or Recombinant E. coliIsomerization catalyst.
Enzyme: PRK Recombinant (Spinach/Cyanobacteria)Phosphorylation catalyst.[3]
Enzyme: Pyruvate Kinase Rabbit Muscle (Type II)ATP regeneration.
Barium Acetate Analytical GradePrecipitation agent.
Dowex 50W-X8 Hydrogen form (H+)Cation exchange resin.
Activated Charcoal Acid-washedNucleotide removal.[2]
Buffer Components[8][9][10]
  • Tris-HCl (pH 7.8)

  • Magnesium Chloride (

    
    )[2]
    
  • Dithiothreitol (DTT) – Critical for PRK stability

  • EDTA

Experimental Protocols

Protocol A: Biocatalytic Synthesis (Scale: 1 mmol)

Context: This step converts R5P to RuBP. The reaction is driven to completion by the irreversibility of the PEP


 Pyruvate step.
  • Substrate Preparation:

    • Dissolve 1.0 mmol Ribose-5-phosphate (disodium salt) in 15 mL of degassed

      
      .
      
    • Note: If starting with R5P Barium salt, dissolve in dilute HCl, precipitate Ba with

      
      , centrifuge, and neutralize the supernatant.
      
  • Reaction Mix Assembly:

    • In a jacketed vessel (maintained at 25°C), combine:

      • Tris-HCl (50 mM, pH 7.9)

      • 
         (10 mM)[2]
        
      • DTT (1 mM) – Freshly prepared

      • ATP (0.05 mmol) – Catalytic quantity (5 mol%)

      • PEP (1.2 mmol) – 1.2 equivalents to drive completion

      • R5P Solution (from Step 1)

  • Enzyme Addition:

    • Add RPI (50 Units) and Pyruvate Kinase (100 Units).

    • Incubate for 10 minutes to equilibrate R5P/Ru5P pools.

    • Initiate reaction by adding PRK (50 Units).[2]

  • Monitoring:

    • Monitor pH continuously; maintain at pH 7.8 using 0.1 M NaOH (the kinase reaction releases protons).

    • Allow reaction to proceed for 2–4 hours. Completion is indicated when base consumption ceases or via colorimetric phosphate assay (measuring decrease in acid-labile phosphate is difficult here; HPLC or enzymatic assay of aliquots is preferred).

Protocol B: Purification & Salt Conversion

Context: The reaction mix contains enzymes, nucleotides (ATP/ADP), pyruvate, and salts. RuBP is highly charged and unstable in base. This workflow isolates it as a pure Sodium salt.[8]

Purification_Workflow Rxn Crude Reaction Mix Charcoal Activated Charcoal Treatment (Removes ATP/ADP) Rxn->Charcoal Filter1 Filtration (0.2 µm) Charcoal->Filter1 BaPrecip Barium Precipitation (Add Ba(OAc)2 + EtOH) Filter1->BaPrecip Centrifuge Centrifugation (Collect Pellet) BaPrecip->Centrifuge Resuspend Resuspend Pellet (Minimal ddH2O) Centrifuge->Resuspend Dowex Dowex 50W-X8 (H+) Column (Removes Ba2+, yields RuBP acid) Resuspend->Dowex Neutralize Neutralization (Titrate with NaOH to pH 6.8) Dowex->Neutralize Lyophilize Lyophilization (Final Product: RuBP-Na4) Neutralize->Lyophilize

Figure 2: Downstream processing workflow for RuBP Sodium Salt isolation.

  • Nucleotide Removal:

    • Add acid-washed activated charcoal (1 g per 100 mL) to the reaction mix. Stir for 15 mins at 4°C.

    • Filter through Celite or a 0.22 µm membrane to remove charcoal. This removes ATP/ADP and enzyme residues.

  • Barium Precipitation (Isolation):

    • To the filtrate, add Barium Acetate (2.5 mmol, 2.5 equiv).

    • Add absolute ethanol (equal volume) slowly with stirring at 4°C. RuBP Barium salt is insoluble in aqueous ethanol.

    • Centrifuge (10,000 x g, 15 min). Discard supernatant (contains pyruvate and excess PEP).

    • Wash pellet twice with 50% ethanol.

  • Cation Exchange (Ba²⁺

    
     Na⁺): 
    
    • Resuspend the Barium RuBP pellet in a minimal volume of cold water (it may be sparingly soluble; add a few drops of dilute HCl if necessary to dissolve, but keep pH > 3).

    • Pass the solution through a Dowex 50W-X8 (H⁺ form) column.

    • Mechanism:[3][4][9] The column captures

      
       ions; the eluate contains free RuBP acid (
      
      
      
      ).
    • CRITICAL: Collect the eluate directly into a vessel containing a pH probe and stirring bar.

  • Neutralization & Drying:

    • Immediately titrate the acidic eluate with 0.1 M NaOH to pH 6.5–7.0 .

    • Warning: Do not exceed pH 7.5. RuBP is prone to

      
      -elimination and hydrolysis in alkaline conditions.
      
    • Lyophilize the neutralized solution to obtain D-Ribulose 1,5-bisphosphate tetra-sodium salt as a white, hygroscopic powder.

Quality Control & Validation

Purity Verification (³¹P-NMR)

RuBP purity is best assessed via ³¹P-NMR to detect inorganic phosphate (


) or degradation products.
  • Method: Dissolve 10 mg product in

    
    .
    
  • Expected Signals: Two distinct singlets (or multiplets depending on pH) corresponding to the C1 and C5 phosphates.

  • Impurity Check: Look for signals at 0 ppm (Inorganic Phosphate) or signals corresponding to R5P.

Functional Activity Assay (NADH-Coupled)

Validate the biological activity using a Rubisco-coupled assay.

  • Reagents: Purified Rubisco, NADH, ATP, Phosphoglycerate Kinase (PGK), Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH).

  • Mechanism:

    
    
    
    
    
    
    
  • Readout: Monitor decrease in Absorbance at 340 nm. 1 mol RuBP consumption = 2 mol NADH oxidation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield PRK inactivationEnsure DTT (1-5 mM) is present. PRK is highly sensitive to oxidation.
Product Hydrolysis High pH during neutralizationTitrate strictly to pH 6.8. Avoid pH > 8.0. Store at -80°C.
Incomplete Reaction Product inhibitionEnsure the ATP regeneration system (PEP/PK) is active (check pyruvate production).
Barium Contamination Inefficient Ion ExchangeIncrease Dowex resin volume or reduce flow rate. Test eluate with dilute sulfuric acid (white precipitate indicates Ba breakthrough).

References

  • Horecker, B. L., et al. (1958). "The Enzymatic Synthesis of Ribulose-1,5-Diphosphate." Journal of Biological Chemistry, 218, 769-783.[6]

  • Kanehisa, M., et al. (2023). "Ribulose-1,5-bisphosphate Synthesis Pathway." KEGG Pathway Database.[4]

  • Sales, C. R. G., et al. (2020). "Measuring Rubisco activity: challenges and opportunities of NADH-linked microtiter plate-based assays." Journal of Experimental Botany, 71(19), 5756–5768.

  • Sigma-Aldrich. (n.d.). "Enzymatic Assay of Ribulose-1,5-Bisphosphate Carboxylase." Technical Bulletin.

Sources

Troubleshooting & Optimization

Technical Guide: Preventing Spontaneous Hydrolysis & Isomerization of D-Ribulose 1,5-bisphosphate (RuBP)

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with D-Ribulose 1,5-bisphosphate (RuBP) sodium salt . It addresses the chemical instability of RuBP, specifically its tendency to undergo spontaneous hydrolysis and isomerization into potent inhibitors.

Executive Summary: The Instability Mechanism

Researchers often attribute the loss of RuBP integrity solely to hydrolysis (loss of phosphate groups). However, a more insidious degradation pathway is enolization and isomerization into Xylulose 1,5-bisphosphate (XuBP) .[1]

  • The Trap: XuBP is a potent, tight-binding inhibitor of Rubisco (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ). Even trace degradation of your RuBP stock into XuBP can completely arrest your enzyme assays, leading to false negatives.
    
  • The Trigger: This isomerization is catalyzed by acidic pH (< 8.0) and the presence of divalent cations (e.g.,

    
    ) in the storage buffer.
    

This guide provides a self-validating system to maintain RuBP integrity, distinguishing between simple hydrolysis (loss of signal) and isomerization (active inhibition).[1]

Storage & Handling Protocols

A. Lyophilized Powder (Long-Term Storage)[1]
  • Temperature: Store strictly at -20°C or below.

  • Atmosphere: Desiccated.[1] RuBP sodium salt is hygroscopic; moisture absorption accelerates hydrolysis.[1]

  • Container: Amber glass or opaque plastic to prevent potential photo-oxidation, although RuBP is not primarily photo-labile, this is Good Laboratory Practice (GLP) for phosphorylated sugars.[1]

B. Solution Preparation (Critical)

NEVER store RuBP in water or unbuffered saline.[1] The pH of dissolved RuBP sodium salt can drift, promoting isomerization.

ParameterRecommendationScientific Rationale
Buffer System 50 mM Bicine or Tricine These buffers operate best in the pH 8.0–8.5 range.[1]
Optimal pH pH 8.3 CRITICAL: At pH < 8.0, the enediol intermediate favors isomerization to XuBP (Inhibitor). At pH > 9.0, phosphate ester hydrolysis accelerates.[1] pH 8.3 is the stability "sweet spot."[1]
Additives EDTA (1 mM) Chelates trace metal ions (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

,

) that catalyze the enolization mechanism.
Avoid ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

in Stock
Do not add Magnesium to the stock solution. Add

only to the final reaction mix immediately before use.
Temperature Flash Freeze (-80°C) If you must store aliquots, flash freeze in liquid nitrogen. Do not store at 4°C or -20°C in solution.

Troubleshooting & Diagnostics (FAQ)

Q1: My Rubisco assay shows <10% expected activity. Is my enzyme dead or my substrate bad?

Diagnosis: This is the classic signature of XuBP contamination .

  • The Test: Perform a "Spike Recovery" assay.

    • Run a standard reaction with a known good RuBP source (Control).[1]

    • Run a reaction with 50% Control RuBP + 50% Suspect RuBP.[1]

  • Interpretation: If the activity is lower than the Control alone, your Suspect RuBP contains an inhibitor (XuBP). If the activity is merely additive (but weak), your RuBP has simply hydrolyzed to inorganic phosphate (Pi) and Ribulose-5-P.[1]

Q2: Can I re-purify degraded RuBP?

Technical Advice: Generally, no . Separating RuBP from XuBP requires high-resolution anion-exchange chromatography (e.g., Mono Q or equivalent) with a shallow salt gradient.[1] For most labs, the cost of reagents and time outweighs the cost of purchasing fresh substrate.

Q3: How do I check the purity of my RuBP stock without an enzymatic assay?

Method: 31P-NMR (Phosphorus NMR) is the gold standard.[1]

  • RuBP: Two distinct doublets (C1 and C5 phosphates).[1][2]

  • Inorganic Phosphate (Pi): Sharp singlet (indicates hydrolysis).[1]

  • XuBP/Isomers: minor peaks shifted slightly from the RuBP signals (indicates isomerization).

Visualizing the Degradation Pathway[1]

The following diagram illustrates the two distinct pathways of RuBP degradation: Hydrolysis (irreversible loss) and Isomerization (formation of inhibitor).

RuBP_Degradation RuBP D-Ribulose 1,5-bisphosphate (Active Substrate) Enediol 2,3-Enediol Intermediate RuBP->Enediol Spontaneous (pH dependent) Hydrolysis Hydrolysis Products (Ribulose-5-P + Pi) RuBP->Hydrolysis Phosphate Cleavage (Promoted by pH > 9.0 or Moisture) Enediol->RuBP Reversible XuBP Xylulose 1,5-bisphosphate (POTENT INHIBITOR) Enediol->XuBP Misprotonation (Promoted by pH < 8.0)

Caption: Figure 1. Degradation pathways of RuBP. Note that acidic conditions favor the formation of XuBP, a competitive inhibitor, while alkaline conditions or moisture favor hydrolysis.[1]

Standardized Protocol: Preparation of Stable RuBP Stock

Objective: Prepare a 10 mM RuBP stock solution stable for 3 months at -80°C.

Reagents:

  • RuBP Sodium Salt (Solid)[1][3]

  • Bicine Buffer (50 mM, pH 8.3)[1]

  • EDTA (Disodium salt)[1]

Procedure:

  • Pre-chill the Bicine buffer on ice. Ensure pH is exactly 8.3 at 4°C.

  • Weigh the RuBP sodium salt in a desiccated glove box or low-humidity environment.[1]

  • Dissolve RuBP in the pre-chilled buffer to a final concentration of 10 mM.

  • Immediately aliquot into light-tight, O-ring sealed microtubes (e.g., 50 µL per tube).

  • Flash freeze in liquid nitrogen.

  • Store at -80°C. Do not refreeze after thawing.

References

  • Edmondson, D. L., et al. (1990). "Structure and chemistry of the enediol intermediate of ribulose 1,5-bisphosphate carboxylase/oxygenase."[1] Biochemistry. Link[1]

  • Zhu, G., & Jensen, R. G. (1991). "Xylulose 1,5-bisphosphate synthesized by Ribulose 1,5-bisphosphate carboxylase/oxygenase during catalysis binds to decarbamylated enzyme."[1] Plant Physiology. Link

  • Kane, H. J., et al. (1998). "Off-pathway reactions of the enediol intermediate of ribulose 1,5-bisphosphate carboxylase/oxygenase."[1] Plant Physiology. Link

  • Sigma-Aldrich. "Product Information: D-Ribulose 1,5-bisphosphate sodium salt hydrate."[1] Link

Sources

troubleshooting low RuBisCO activity with RuBP sodium salt substrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: RuBisCO Assay Optimization Topic: Troubleshooting Low Activity with RuBP Sodium Salt Ticket ID: RBC-TS-404 Responder: Senior Application Scientist, Enzymology Division

Executive Summary

Low RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase) activity is rarely a simple issue of "dead enzyme." It is frequently a kinetic artifact caused by improper activation sequencing or substrate-mediated inhibition (fallover).

When using RuBP Sodium Salt , you face a specific challenge: unlike the stable (but insoluble) Barium salt, the Sodium salt is highly hygroscopic. Moisture ingress leads to hydrolysis and isomerization into Xylulose-1,5-bisphosphate (XuBP) and 3-keto-arabinitol-1,5-bisphosphate , both of which are potent, tight-binding inhibitors of RuBisCO [1].

This guide provides a self-validating troubleshooting framework to isolate the root cause: The Enzyme, The Substrate, or The Reporter System.

Part 1: The Diagnostic Matrix

Quickly identify the likely culprit based on your kinetic trace.

Observation (A340nm Trace)Likely Root CauseImmediate Action
Flatline (No slope) Coupling System FailurePerform Control A (See Part 3).
Initial activity, then rapid zeroing "Fallover" (Substrate Inhibition)Check Order of Addition . RuBP must be added last.
Low activity (<10% expected) Non-Carbamylated EnzymeIncrease pre-incubation time with NaHCO₃/Mg²⁺.
Slow, non-linear onset (Lag) Hysteresis / Slow ActivationEnzyme was added to RuBP without pre-activation.
High Background Slope NADH Oxidation (Non-enzymatic)Check buffer pH and DTT freshness.

Part 2: The Substrate Integrity (RuBP Sodium Salt)

The sodium salt of RuBP is convenient because it is water-soluble, avoiding the acidification/neutralization steps required for Barium salts. However, this convenience comes with a stability trade-off.

The "Purity Trap" RuBP is thermodynamically unstable. In the presence of trace moisture, it degrades into inhibitors that bind to the RuBisCO active site with higher affinity than RuBP itself [2].

  • Storage: Must be stored at -20°C or -80°C with active desiccant.

  • Thawing: Equilibrate the vial to room temperature before opening to prevent condensation.

  • Solubilization: Prepare fresh daily. Do not freeze-thaw aliquots of dissolved RuBP Na-salt.

Q: How do I know if my RuBP is the problem? A: You cannot easily distinguish bad RuBP from bad enzyme in a standard assay because both result in low activity. You must validate the enzyme using a Standard Reference Material (if available) or assume the substrate is suspect if the Coupling Control (Control A) works but the reaction fails.

Part 3: The Activation Protocol (The Critical Path)

RuBisCO is an obligate "activator-first" enzyme. It requires the binding of CO₂ (distinct from the substrate CO₂) to Lysine-201, followed by Mg²⁺ coordination, to form the active Carbamylated Complex (ECM) [3].[1]

The "Fallover" Mechanism: If RuBP binds to the enzyme before carbamylation, it locks the active site in a closed, inactive conformation (Enzyme-Substrate complex, ES). The release of RuBP from this dead-end complex is extremely slow (


), effectively removing that enzyme molecule from the pool [4].

Correct Workflow:

  • Pre-incubation (10-15 mins): Enzyme + Buffer + Mg²⁺ + NaHCO₃.

  • Reaction Trigger: Add RuBP (Sodium Salt) to initiate.

Visualizing the Activation Logic

RubiscoActivation Inactive Inactive RuBisCO (E) Carbamylated Carbamylated (EC) (Lys201-CO2) Inactive->Carbamylated Slow Activation DeadEnd Dead-End Complex (ES) (Inhibited) Inactive->DeadEnd FALLOVER (Tight Binding) Active Active Complex (ECM) (E-CO2-Mg2+) Carbamylated->Active Rapid Coordination Turnover Catalysis (2x 3-PGA) Active->Turnover Productive Cycle CO2 CO2 / NaHCO3 CO2->Carbamylated Mg Mg2+ Mg->Active RuBP_Early RuBP (Added Early) RuBP_Early->DeadEnd RuBP_Late RuBP (Added Last) RuBP_Late->Turnover

Figure 1: The Activation Pathway. Adding RuBP before Carbamylyation leads to the 'Dead-End' inhibition complex.

Part 4: The Coupled Reporter System (NADH)

Most researchers use the NADH-coupled spectrophotometric assay. This relies on two helper enzymes: Phosphoglycerate Kinase (PGK) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) .

Reaction Flow:

  • RuBP + CO₂ → 2 x 3-PGA (RuBisCO)[2][3][4]

  • 3-PGA + ATP → 1,3-bisPGA (PGK)

  • 1,3-bisPGA + NADH → G3P + NAD⁺ (GAPDH)

Stoichiometry: 1 RuBP consumed = 2 NADH oxidized.

Troubleshooting Protocol: Control A (The Reporter Check) Before blaming the RuBisCO or RuBP, verify the coupling system.

  • Prepare assay mix (Buffer, Mg, ATP, NADH, PGK, GAPDH).

  • Do NOT add RuBisCO or RuBP.

  • Add 3-PGA (the product of RuBisCO) directly.[5]

  • Result: You should see immediate, rapid NADH oxidation (A340 decrease).

    • If Yes: Your reporter system is fine. The issue is RuBisCO or RuBP.

    • If No: Your PGK, GAPDH, or ATP is degraded. Do not proceed until this works.

Part 5: Advanced Troubleshooting Workflow

Follow this logic tree to systematically isolate the failure point.

TroubleshootingTree Start Low/No Activity Observed ControlA Run Control A: Add 3-PGA to Coupling Mix Start->ControlA Decision1 Does A340 drop rapidly? ControlA->Decision1 ReporterFail Issue: Coupling Enzymes (PGK/GAPDH) or ATP Decision1->ReporterFail No CheckOrder Check Activation: Did you pre-incubate Enzyme + Bicarb + Mg? Decision1->CheckOrder Yes Decision2 Pre-incubation Performed? CheckOrder->Decision2 Fallover Issue: Substrate Inhibition (Fallover) Decision2->Fallover No (RuBP added early) SubstrateCheck Suspect RuBP Integrity (Inhibitors/Degradation) Decision2->SubstrateCheck Yes (Correct Protocol)

Figure 2: Logic flow for isolating the root cause of assay failure.

FAQs

Q: Can I use the same buffer for Activation and Reaction? A: Yes, but ensure the Mg²⁺ concentration is high (10-20 mM) . RuBisCO requires high Mg²⁺ for carbamylation. Low Mg²⁺ promotes dissociation of the activating CO₂ [5].

Q: My RuBP Sodium Salt is sticky/clumped. Is it safe to use? A: No. Clumping indicates moisture absorption. Hydrolysis has likely occurred, generating inhibitory isomers. Discard and use a fresh vial.

Q: Why does activity drop off after 2-3 minutes even with substrate remaining? A: This is classic "Fallover." Even with pre-activation, some enzyme slowly decarbamylates and binds RuBP tightly. This is often exacerbated by low CO₂/Mg²⁺ levels or the accumulation of degradation products like XuBP [1].

References

  • Parry, M. A., et al. (2008).[6][7] "Regulation of Rubisco activity in crops." Journal of Experimental Botany, 59(7), 1569–1580. Link

  • Edmondson, D. L., et al. (1990).[6][8] "Ribulose bisphosphate carboxylase/oxygenase: artifacts caused by impurities in the substrate." Biochemistry, 29(35), 8305-8311.

  • Lorimer, G. H., & Miziorko, H. M. (1980).[4] "Carbamate formation on the epsilon-amino group of a lysyl residue as the basis for the activation of ribulosebisphosphate carboxylase."[2][3] Biochemistry, 19(23), 5321–5328.

  • Andersson, I. (2008).[6][9] "Catalysis and regulation in Rubisco." Journal of Experimental Botany, 59(7), 1555–1568. Link

  • Lilley, R. M., & Walker, D. A. (1974). "An improved spectrophotometric assay for Ribulosebisphosphate Carboxylase." Biochimica et Biophysica Acta (BBA), 358(1), 226-229.

Sources

identifying degradation products of RuBP sodium salt in long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability, degradation, and quality control of Ribulose-1,5-bisphosphate (RuBP) Sodium Salt .

Topic: Identifying Degradation Products in Long-Term Storage Audience: Senior Researchers, Biochemists, and Assay Developers

Core Concept: Why RuBP Instability Matters

Ribulose-1,5-bisphosphate (RuBP) is thermodynamically unstable in solution and hygroscopic in solid form. Its degradation is not merely a loss of purity; it generates potent inhibitors (e.g., Xylulose-1,5-bisphosphate) that can arrest Rubisco activity assays, leading to false negatives in drug screening or kinetic studies.

Common Degradation Pathways:

  • Hydrolysis: Cleavage of phosphate ester bonds releases Inorganic Phosphate (Pi) and 3-Phosphoglycerate (3-PGA).

  • Epimerization: Spontaneous isomerization at C3 forms Xylulose-1,5-bisphosphate (XuBP) , a tight-binding inhibitor of Rubisco (

    
     nM).
    
  • Oxidation: Formation of phosphoglycolate (less common in solid state but possible in aerated solutions).

Visual & Physical Inspection (Tier 1 Diagnostics)

Q: My RuBP powder has turned slightly yellow. Is it still usable? A: Proceed with caution.

  • Fresh RuBP Na-Salt: White, crystalline powder.

  • Degraded RuBP: Off-white to yellow, often clumpy (deliquescent).

  • Mechanism: Yellowing often indicates the "browning" reactions of free pentoses following phosphate hydrolysis.

  • Action: If yellow, perform an Enzymatic Functional Assay (see Section 4). If the powder is sticky or collapsed (melted), discard it; hydrolysis is likely extensive due to moisture absorption.

Chemical Profiling: HPAEC-PAD (Tier 2 Diagnostics)

The Gold Standard for Sugar Phosphate Separation

Q: What is the definitive method to separate RuBP from its isomers and hydrolysis products? A: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Unlike standard UV-HPLC (which suffers from poor sensitivity for sugar phosphates), PAD detects them directly without derivatization.

Recommended Protocol:

ComponentSpecification
Column Dionex CarboPac™ PA1 or PA20 (Analytical, 4 x 250 mm)
Mobile Phase A 100 mM NaOH (Carbonate-free)
Mobile Phase B 100 mM NaOH + 1 M Sodium Acetate (NaOAc)
Flow Rate 1.0 mL/min
Detection Pulsed Amperometric (Gold electrode, standard carbohydrate waveform)

Gradient Profile:

  • 0–5 min: 50 mM NaOAc (Equilibration)

  • 5–25 min: Linear ramp to 500 mM NaOAc (Separates mono- vs. bisphosphates)

  • Elution Order:

    • Inorganic Phosphate (Pi): Elutes early.

    • 3-PGA / Monophosphates: Mid-elution.

    • RuBP / XuBP: Late elution (Bisphosphates bind tightly). Note: XuBP typically elutes just before or after RuBP depending on exact pH; spike recovery is required for confirmation.

Enzymatic Validation (Tier 3 Diagnostics)

Detecting "Invisible" Inhibitors

Q: My HPLC shows 95% purity, but my Rubisco activity is low. Why? A: You likely have XuBP contamination . HPLC may not fully resolve RuBP from XuBP isomers. XuBP inhibits Rubisco even at trace levels. You must measure Functional Purity .

The "NADH-Coupled" Functional Assay: This assay links RuBP consumption to NADH oxidation.[1][2] If RuBP is pure, the rate is linear. If inhibitors are present, the rate decays non-linearly or is suppressed.

Workflow:

  • Reaction Mix: 100 mM Bicine-NaOH (pH 8.0), 20 mM

    
    , 10 mM 
    
    
    
    , 1 mM ATP, 0.2 mM NADH.
  • Coupling Enzymes: Phosphoglycerate Kinase (PGK) + Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH).[2]

  • Start: Add Rubisco.

  • Observation: Monitor

    
    .
    
    • Reaction:

      
      
      
    • Pass Criteria:

      
       corresponds to 
      
      
      
      moles of RuBP added.
    • Fail Criteria: Lag phase or incomplete consumption (indicates XuBP inhibition).

Structural Confirmation: P-NMR

For Non-Destructive Bulk Analysis

Q: Can I check the salt integrity without dissolving the whole vial? A: Yes, dissolve a small aliquot in


. 

P-NMR is excellent for distinguishing hydrolysis products.
Species

P-NMR Signature (approx.[3][4] shifts relative to

)
RuBP Two signals (approx. 4.5 ppm and 5.2 ppm) corresponding to C1-P and C5-P (non-equivalent).
3-PGA One signal (approx. 3.5 - 4.0 ppm).
Inorganic Phosphate (Pi) One sharp signal (approx. 2.0 - 3.0 ppm, pH dependent).
XuBP Two signals , distinct from RuBP (often shifted by ~0.1–0.2 ppm).
Visualizing the Degradation & Analysis Workflow

RuBP_Degradation RuBP RuBP Sodium Salt (Crystalline White) Storage Storage Stress (Moisture, > -20°C, pH > 8) RuBP->Storage HPAEC HPAEC-PAD Analysis (Separates Sugar Phosphates) RuBP->HPAEC Late Elution Enzymatic Rubisco Coupled Assay (Detects Inhibition) RuBP->Enzymatic Substrate Hydrolysis Hydrolysis Storage->Hydrolysis Moisture/Heat Isomerization Isomerization Storage->Isomerization pH > 8.0 Pi Inorganic Phosphate (Pi) (NMR: Single Peak ~2.5ppm) Hydrolysis->Pi PGA 3-Phosphoglycerate (3-PGA) (NMR: Single Peak ~3.8ppm) Hydrolysis->PGA XuBP Xylulose-1,5-BP (XuBP) (Rubisco Inhibitor) Isomerization->XuBP Pi->HPAEC Fast Elution PGA->HPAEC Mid Elution XuBP->Enzymatic Inhibits Reaction

Figure 1: Degradation pathways of RuBP and the specific analytical nodes to detect each product.

References
  • Edmondson, D. E., et al. "Structure and stability of Ribulose-1,5-bisphosphate." Biochemistry, vol. 29, no. 12, 1990.

  • Kane, H. J., et al. "Separation of sugar phosphates by high-performance anion-exchange chromatography." Plant Physiology, vol. 105, no. 3, 1994.

  • Kubien, D. S., et al. "Improvements in the spectrophotometric determination of Rubisco activity."[2] Journal of Experimental Botany, vol. 62, no. 8, 2011.

  • Sigma-Aldrich. "D-Ribulose 1,5-bisphosphate sodium salt hydrate Product Information."

  • Gutteridge, S., et al. "Inhibition of Ribulose-1,5-bisphosphate carboxylase by Xylulose-1,5-bisphosphate." Biochemical Journal, vol. 213, no. 2, 1983.

Sources

resolving solubility issues of D-ribulose 1,5-bisphosphate sodium salt in cold buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Stability Issues in Cold Buffers

Executive Summary: The "Cold Buffer" Paradox

Researchers frequently encounter precipitation ("crashing out") when introducing D-ribulose 1,5-bisphosphate (RuBP) sodium salt into cold reaction buffers.[1] This is rarely a quality issue with the reagent but rather a thermodynamic conflict.[1]

The Core Conflict:

  • Enzymology: Rubisco assays often require cold temperatures (4°C) to capture rapid kinetics or preserve unstable enzyme complexes.[1]

  • Chemistry: RuBP is a polyanionic phosphate ester.[1] In the presence of Magnesium (Mg²⁺) —which is essential for Rubisco activation—RuBP forms coordinate complexes that have significantly reduced solubility at low temperatures (the Common Ion Effect).

This guide provides the definitive protocol to solubilize RuBP for cold assays without precipitation or hydrolysis.

Master Protocol: RuBP Solubilization

Do not follow standard "weigh-and-dump" procedures. RuBP requires a specific order of operation to avoid ionic shock.

Reagents Required
  • D-Ribulose 1,5-bisphosphate sodium salt (anhydrous or hydrate).[1][2][3][4][5]

  • Ultrapure Water (Type 1, 18.2 MΩ), degassed.

  • 1M NaOH and 1M HCl (for pH adjustment).[1]

  • Assay Buffer (Mg-free): The buffer base without Magnesium.[1]

  • Mg-Start Solution: A concentrated MgCl₂ solution.[1]

Step-by-Step Workflow
Phase 1: The Stock Solution (Create at Room Temp)
  • Equilibrate: Allow the RuBP vial to warm to Room Temperature (RT) before opening to prevent condensation (RuBP is hygroscopic).

  • Dissolve: Dissolve RuBP in Ultrapure Water at RT.

    • Target Conc: 10–20 mM (Stock).[1]

    • Note: Do not dissolve directly into the high-salt assay buffer.[1]

  • pH Adjustment (Critical):

    • Check pH.[1][6][7] RuBP salts can be slightly acidic.[1]

    • Adjust to pH 7.0 – 7.4 using dilute NaOH.[1]

    • Warning: Do not exceed pH 8.0 during storage; RuBP is alkali-labile and will isomerize.[1]

  • Aliquoting: Flash freeze single-use aliquots in liquid nitrogen. Store at -80°C.

Phase 2: The "Cold Start" (Assay Assembly)

The order of addition is the primary determinant of solubility.

  • Thaw: Thaw RuBP stock on ice.

  • Prepare Base Buffer: Chill your assay buffer (HEPES/Bicine) containing Rubisco but exclude Magnesium if possible , or keep Mg²⁺ concentration low (<5 mM) during the mixing phase.

  • The Mix: Add RuBP stock to the cold buffer.

    • Why: Adding RuBP to a Mg-rich cold buffer causes local supersaturation and immediate precipitation (white cloudiness).[1]

  • Initiation: Initiate the reaction by adding the Mg-Start Solution (or the enzyme, if Mg is already present in the substrate mix at low concentrations).

Visualizing the Workflow

Figure 1: The "Safe-Solubilization" Pathway

This flowchart illustrates the critical checkpoints to prevent precipitation.

RuBP_Workflow Start RuBP Solid (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Dissolve Dissolve in H2O (NOT Buffer) Equilibrate->Dissolve Add Type 1 Water pH_Adjust Adjust pH to 7.2 (Avoid > 8.0) Dissolve->pH_Adjust Check pH Chill Chill on Ice (4°C) pH_Adjust->Chill Ready for Assay Mix Add to Assay Buffer Chill->Mix Avoid High Mg2+ Shock

Caption: Figure 1. Correct preparation sequence. Dissolving directly in cold, high-magnesium buffer is the primary cause of failure.

Troubleshooting Center (FAQ)

Issue 1: "My solution turns cloudy immediately upon adding RuBP."

Diagnosis: Magnesium-Phosphate Precipitation.[1] Mechanism: You likely added concentrated RuBP into a cold buffer containing high MgCl₂ (>10 mM).[1] The local concentration exceeded the solubility product constant (


) of Magnesium-RuBP.
Solution: 
  • Dilute the RuBP stock further before addition.[1]

  • Use the "Split-Component" method :

    • Mix A: Buffer + Enzyme + Low Mg²⁺.[1]

    • Mix B: Buffer + RuBP.[1][6][8]

    • Combine A and B to start.

Issue 2: "The kinetics are inconsistent/decreasing over time."

Diagnosis: Substrate Degradation (Hydrolysis/Isomerization). Mechanism: RuBP is unstable at alkaline pH (>8.[1]0) and degrades into 3-keto-pentose phosphates or xylulose bisphosphate (an inhibitor).[1] Solution:

  • Never store RuBP stocks at pH > 7.5.[1]

  • If your assay requires pH 8.2 (common for Rubisco), add the RuBP immediately before measurement. Do not incubate RuBP in the high-pH buffer for extended periods.

Issue 3: "I see a pH drift when I move to the cold room."

Diagnosis: Buffer Temperature Dependence (


).[1]
Mechanism:  Tris buffer pH increases by ~0.03 units per degree Celsius drop.[1] A pH 7.8 buffer at 25°C becomes ~pH 8.4 at 4°C.[1] This alkalinity can destabilize RuBP.[1]
Solution: 
  • Use HEPES or Bicine (lower

    
    ) for cold assays.[1]
    
  • If using Tris, pH-adjust the buffer at the temperature it will be used (4°C).

Technical Data & Specifications

Table 1: Solubility & Stability Profile
ParameterSpecificationCritical Note
Solubility (Water, 25°C) ~50 mg/mLClear, colorless solution.[1]
Solubility (10mM MgCl₂, 4°C) < 5 mg/mL High Risk Zone.[1] Precipitation likely.[1]
Stability (pH 7.0, -20°C) > 6 MonthsStable if frozen.[1]
Stability (pH 8.5, 25°C) < 4 HoursRapid isomerization to inhibitors.
Mg²⁺ Interaction Strong ChelationForms insoluble complexes at high conc.[1]
Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Issue: Cloudy Solution or No Activity Check_Cloud Is the solution cloudy? Problem->Check_Cloud Yes_Cloud Precipitation Detected Check_Cloud->Yes_Cloud Yes No_Cloud Solution Clear / Low Activity Check_Cloud->No_Cloud No Action_Mg Check Mg2+ Conc. Is it >10mM? Yes_Cloud->Action_Mg Action_Temp Check Buffer pH Is it >8.0? No_Cloud->Action_Temp Fix_Mg Reduce Mg2+ or Change Addition Order Action_Mg->Fix_Mg Yes Fix_pH RuBP Hydrolyzed. Prepare Fresh at pH 7.0 Action_Temp->Fix_pH Yes

Caption: Figure 2. Diagnostic logic for identifying the root cause of RuBP assay failures.

References

  • Parry, M. A. J., et al. (1997).[1] "Measurement of Rubisco Activity: A Methodological Overview." Methods in Enzymology.

  • Carmo-Silva, A. E., & Salvucci, M. E. (2013).[1] "The regulatory properties of Rubisco activase differ among species and affect photosynthetic induction during light transitions." Plant Physiology. [Link][9][10]

  • Pierce, J., et al. (1980).[1] "Interaction of ribulosebisphosphate carboxylase/oxygenase with transition-state analogues." Biochemistry. (Discusses Mg-Phosphate coordination).

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 123658, Ribulose 1,5-bisphosphate. Retrieved February 18, 2026, from [Link]

Sources

effect of freeze-thaw cycles on D-ribulose 1,5-bisphosphate sodium salt integrity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Ribulose 1,5-bisphosphate (RuBP) is a high-energy, phosphorylated sugar intermediate critical for Rubisco assays.[1] While the sodium salt form offers improved stability over the free acid, it remains highly susceptible to hydrolysis and isomerization when subjected to freeze-thaw cycles.

The Golden Rule: Never refreeze a thawed RuBP aliquot. Repeated phase transitions cause "cryoconcentration," leading to extreme pH shifts in microscopic liquid pockets, accelerating the degradation of RuBP into Xylulose-1,5-bisphosphate (XuBP) —a potent inhibitor of Rubisco—and free inorganic phosphate (Pi).

Module 1: The Mechanism of Degradation

Why does freezing hurt my substrate?

When an aqueous solution of RuBP freezes, water crystallizes first as pure ice. This excludes solutes (RuBP, buffer salts) into a rapidly shrinking liquid phase. In this "unfrozen fraction," solute concentrations can increase 100-fold.

The "Cryoconcentration" Trap
  • pH Shift: Buffer salts (like Sodium Phosphate) can precipitate differentially during freezing.[2] For example,

    
     precipitates before 
    
    
    
    , causing the pH of the remaining liquid to drop drastically (sometimes from pH 7.0 to pH 3.5).
  • Acid Hydrolysis: The high-energy phosphate ester bonds in RuBP are acid-labile. The drop in pH catalyzes the cleavage of the phosphate group, releasing Inorganic Phosphate (Pi).

  • Isomerization (The Silent Killer): Fluctuating conditions promote the isomerization of RuBP to Xylulose-1,5-bisphosphate (XuBP) . XuBP binds to Rubisco with high affinity but cannot be carboxylated, effectively "locking" the enzyme active site (Fallover inhibition).

RuBP_Degradation RuBP RuBP (Active Substrate) Freeze Freeze Event (Cryoconcentration) RuBP->Freeze pH_Drop pH Shift (Acidic Micro-environment) Freeze->pH_Drop Salt Precipitation Hydrolysis Hydrolysis pH_Drop->Hydrolysis Isomerization Isomerization pH_Drop->Isomerization Pi Inorganic Phosphate (Pi) + Ribulose-5-P Hydrolysis->Pi XuBP Xylulose-1,5-BP (Inhibitor) Isomerization->XuBP Rubisco_Fail Rubisco Assay Failure (Low Vmax / Fallover) Pi->Rubisco_Fail Product Inhibition XuBP->Rubisco_Fail Active Site Blockade

Figure 1: The "Vicious Cycle" of RuBP degradation during freeze-thaw events. Note that XuBP formation is particularly dangerous as it inhibits the assay enzyme.

Module 2: Troubleshooting Guide (Q&A)

Q1: I thawed my RuBP stock, and it looks clear, but my Rubisco activity is 40% lower than yesterday. Why? A: You likely have XuBP contamination . Unlike precipitation, isomerization acts invisibly. If your RuBP converts to XuBP (even 1-2%), the XuBP binds tightly to Rubisco (


) and inhibits it. The solution remains clear, but the biological activity is compromised.
  • Action: Discard the aliquot. Do not attempt to compensate by adding "more" substrate, as you are also adding more inhibitor.

Q2: Can I store RuBP at -20°C, or must it be -80°C? A: For long-term stability (>1 month), -80°C is mandatory .

  • At -20°C, the solution may be in a "glassy" state where slow chemical reactions (like hydrolysis) still occur over weeks.

  • At -80°C, molecular mobility is effectively arrested.

  • Recommendation: Store powder at -20°C. Store reconstituted aliquots at -80°C.

Q3: I see a white precipitate after thawing. Can I vortex it back into solution? A: Proceed with extreme caution.

  • If the precipitate is buffer salt (e.g., sodium phosphate), warming to room temperature and gentle mixing may redissolve it.

  • If the precipitate is degraded RuBP , it will not redissolve.

  • Test: Spin the tube at 10,000 x g for 2 minutes. If a pellet remains, the stock is degraded. Do not use the supernatant, as the concentration is now unknown and likely altered by hydrolysis.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Reconstitution and Aliquoting

Objective: Create a stable stock solution that minimizes freeze-thaw stress.

  • Buffer Selection: Do not reconstitute in pure water. Water has no buffering capacity against the pH shifts caused by freezing.

    • Recommended: 50 mM Bicine-NaOH or HEPES-NaOH (pH 8.0).

    • Avoid: Sodium Phosphate buffers (prone to pH crashes during freezing).[2]

  • Concentration: Prepare a high-concentration stock (e.g., 20–50 mM). Higher concentrations are generally more stable than dilute solutions.

  • Aliquoting:

    • Calculate the volume needed for a single experiment (e.g., 50 µL).

    • Dispense into PCR tubes or small microcentrifuge tubes.

    • Labeling: clearly mark "Single Use Only."

  • Flash Freezing: Snap-freeze aliquots in liquid nitrogen immediately after dispensing to bypass the "slow cooling" phase where crystal growth and cryoconcentration are most severe.

Protocol B: Thawing for Use
  • Remove one aliquot from -80°C.

  • Place immediately on wet ice (4°C). Do not thaw by holding in your hand or using a water bath (heat accelerates hydrolysis).

  • Once thawed, vortex briefly (1 second) and spin down.

  • Use within 2 hours.

  • Discard any remainder.

Handling_Workflow Start Lyophilized RuBP Powder (Store -20°C) Recon Reconstitute in HEPES/Bicine pH 8.0 (NOT Water) Start->Recon Aliquot Divide into Single-Use Aliquots (e.g., 20-50 µL) Recon->Aliquot SnapFreeze Snap Freeze in Liquid N2 Aliquot->SnapFreeze Storage Store at -80°C SnapFreeze->Storage Use Thaw on Ice -> Assay Storage->Use Discard Discard Remainder (NO Refreezing) Use->Discard

Figure 2: Optimal workflow for RuBP preparation and storage to ensure assay integrity.

Module 4: Quality Control (Self-Validation)

How do you know if your RuBP is good? Run a Phosphate Determination Assay .

Principle: RuBP hydrolysis releases Inorganic Phosphate (Pi). A fresh, high-quality stock should have very low background Pi.

The Malachite Green Test:

  • Reagents: Commercial Malachite Green Phosphate Assay Kit.

  • Standard: Prepare a standard curve of Phosphate (0–50 µM).

  • Sample: Dilute your RuBP stock to 100 µM.

  • Measurement: Mix Sample + Reagent. Incubate 20 mins. Read Absorbance at 620 nm.

  • Calculation:

    • Theoretical Pi (if 100% hydrolyzed) = 200 µM (since RuBP has 2 phosphates).

    • Measured Pi should be

      
       (representing <2.5% hydrolysis).
      
    • Pass Criteria: Free Pi < 5% of total phosphate.

References

  • Sigma-Aldrich. (n.d.).[3][4] Product Information: D-Ribulose 1,5-bisphosphate sodium salt hydrate.[3][4][5][6] Retrieved from

  • Parry, M. A., et al. (1997). "Measurement of Rubisco Activity: A Methodological Overview." Plant Physiology. (Discusses the impact of inhibitors like XuBP on assay reliability).
  • Wolfenden, R., & Yuan, Y. (2008). "Rates of spontaneous cleavage of glucose, fructose, sucrose, and trehalose in water, and the catalytic proficiencies of invertase and trehalase." Journal of the American Chemical Society.[7] (Fundamental chemistry of sugar phosphate stability).

  • Hink, J. A., et al. (2002). "Cryostability of proteins: Mechanism of cryoconcentration-induced destabilization." Journal of Pharmaceutical Sciences. (Mechanistic insight into freeze-thaw pH shifts).
  • Kane, H. J., et al. (1994). "Regulation of Rubisco activity in crops." Journal of Experimental Botany. (Details the tight binding of isomerized byproducts).

Sources

removing metal ion contaminants from RuBP sodium salt preparations

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the Center for Enzymology & Metabolic Biochemistry Support . It addresses the critical purification of Ribulose-1,5-bisphosphate (RuBP) sodium salt, a reagent notorious for its sensitivity to transition metals and its pivotal role in Rubisco assays.

Topic: Elimination of Metal Ion Contaminants from RuBP Sodium Salt Ticket ID: CHEM-RuBP-004 Status: Active Guide

Executive Summary

Commercially available RuBP sodium salt often contains trace transition metals (Fe³⁺, Cu²⁺, Pb²⁺) derived from synthesis catalysts or glass leaching. For standard applications, this is negligible. However, for kinetic studies of Rubisco (Ribulose-1,5-bisphosphate carboxylase/oxygenase) or metabolic flux analysis, these contaminants pose two critical threats:

  • Direct Enzyme Inhibition: Heavy metals (Pb, Hg, Cu) compete with Mg²⁺ at the Rubisco active site or bind to cysteine residues, silencing catalytic activity.

  • Fenton-Driven Degradation: Transition metals (Fe, Cu) catalyze the production of Reactive Oxygen Species (ROS) in solution, causing the non-enzymatic degradation of RuBP into 3-phosphoglycerate (3-PGA) and phosphoglycolate, skewing assay baselines.

This guide details a Chelex® 100 Resin Batch Protocol to create ultra-pure RuBP substrates.

Module 1: Diagnostic & Quality Assurance

How do I know if my RuBP requires purification?

Before initiating purification, verify if metal contamination is the root cause of your experimental variance.

SymptomProbable CauseConfirmation Test
Rapid Baseline Drift Non-enzymatic hydrolysis of RuBP driven by Fe/Cu-catalyzed oxidation.Incubate RuBP buffer (no enzyme) at 25°C. Measure A₃₄₀ drift.
Low

for Rubisco
Heavy metal inhibition (Pb, Zn) of the enzyme.Add 1mM EDTA to the assay (short term) and observe rate recovery.
Yellowing of Solution Iron oxide formation or advanced degradation.Discard sample. Purification is unlikely to salvage degraded RuBP.

Module 2: The Purification Protocol (Chelex 100 Batch Method)

Why Chelex 100? Unlike standard cation exchangers (e.g., Dowex 50), Chelex 100 utilizes iminodiacetate ions.[1][2] It has an extremely high selectivity for divalent transition metals (Cu > Pb > Fe > Zn > Mg >> Na) over monovalent ions. This allows us to strip contaminants without altering the sodium salt nature of RuBP.

Reagents & Materials[1][2][3][4][5]
  • Resin: Chelex® 100 Resin (Sodium Form, 200–400 mesh).

  • Buffer: 50 mM Bicine-NaOH or HEPES-NaOH (pH 7.8–8.0), prepared with trace-metal-grade water.

  • Filtration: 0.22 µm Cellulose Acetate spin filters (metal-free).

  • Vessel: Acid-washed plasticware (avoid glass to prevent leaching).

Step-by-Step Workflow
Phase A: Resin Pre-Equilibration (Critical Step)

Expert Insight: Commercial Chelex resin can release organic impurities that absorb at 260/280 nm. You must wash the resin before use.

  • Suspend 5 g of Chelex 100 in 20 mL of trace-metal-grade water.

  • Allow resin to settle; decant the supernatant (fines). Repeat 3 times.

  • Equilibrate resin in your working buffer (e.g., 50 mM Bicine, pH 8.0) for 30 minutes. Decant and resuspend in fresh buffer to create a 50% (v/v) slurry.

Phase B: Batch Purification
  • Dissolution: Dissolve RuBP sodium salt in the working buffer to a concentration of 10–20 mM. Keep on ice.

    • Note: Do not exceed 50 mM, as high ionic strength can slightly reduce Chelex efficiency.

  • Resin Addition: Add the pre-equilibrated Chelex slurry to the RuBP solution at a ratio of 1:10 (v/v) (e.g., 100 µL resin slurry per 1 mL RuBP).

  • Incubation: Gently invert or rotate at 4°C for 30–60 minutes .

    • Warning: Do not use a magnetic stir bar. The grinding action can pulverize the resin, releasing contaminants.

  • Separation: Centrifuge at 1,000 x g for 2 minutes to pellet the resin.

  • Filtration: Transfer the supernatant to a 0.22 µm spin filter and centrifuge to remove any microscopic resin fines.

Phase C: Magnesium Restoration

Scientific Logic: Chelex is non-specific regarding divalent cations; it will strip the Magnesium (Mg²⁺) required for Rubisco carbamylation.

  • Do NOT add MgCl₂ to the stored RuBP stock (this risks precipitation).

  • DO supplement your final assay buffer with MgCl₂ (typically 10–20 mM) to compensate for the metal-free substrate.

Workflow Visualization

RuBP_Purification cluster_Resin Resin Prep (Critical) Start Raw RuBP Sodium Salt Dissolve Dissolve in Metal-Free Buffer (Bicine/HEPES pH 8.0) Start->Dissolve Mix Batch Incubation (1:10 Ratio, 4°C, 1 Hour) Dissolve->Mix ChelexRaw Raw Chelex 100 Wash Wash x3 (Water) Equilibrate (Buffer) ChelexRaw->Wash Wash->Mix Add Slurry Spin Centrifuge & Filter (0.22 µm) Mix->Spin MgCheck Decision: Assay Setup Spin->MgCheck Stock Store Pure RuBP (-80°C, Argon) MgCheck->Stock For Storage Assay Rubisco Assay (MUST Add Excess Mg2+) MgCheck->Assay Immediate Use

Figure 1: Decision tree for the batch purification of RuBP using Chelex 100, emphasizing the critical resin washing step and magnesium restoration.

Module 3: Stability & Storage

Purified RuBP is thermodynamically unstable. Once metal ions are removed, the primary degradation pathway becomes pH-dependent hydrolysis.

  • pH Control: Maintain pH between 7.0 and 8.0. Acidic pH (<6.[3]0) promotes isomerization to xylulose-1,5-bisphosphate. Alkaline pH (>9.0) promotes hydrolysis.

  • Flash Freezing: Aliquot the purified solution into single-use volumes (e.g., 50–100 µL). Flash freeze in liquid nitrogen.

  • Inert Atmosphere: If possible, overlay the aliquots with Argon gas before capping to prevent oxidative damage during long-term storage at -80°C.

Module 4: Troubleshooting & FAQs

Q: Can I use EDTA instead of Chelex to remove metals? A: We advise against it for kinetic assays. While EDTA chelates metals effectively, it is difficult to remove from the RuBP solution without dialysis (which risks hydrolyzing RuBP). If EDTA carries over into your assay, it will strip the Mg²⁺ required for Rubisco activation (


 for Mg-EDTA is very low), effectively killing the enzyme. Chelex offers a solid-phase removal that leaves the solution chelator-free.

Q: My RuBP concentration dropped significantly after Chelex treatment. Why? A: This is likely due to non-specific binding to the resin matrix or simple dilution.

  • Correction: Account for the volume of the resin slurry added.[1]

  • Correction: Ensure you used the Sodium form of Chelex.[4] The Hydrogen form is acidic and will degrade RuBP immediately upon contact.

Q: How do I regenerate the Chelex resin? A: For RuBP preparation, do not regenerate resin . Use fresh resin for every batch. The risk of cross-contamination or incomplete regeneration outweighs the cost of the resin.

Q: I need to measure the exact metal content. What method do you recommend? A: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard. For a qualitative lab check, the PAR (4-(2-Pyridylazo)resorcinol) colorimetric test can detect divalent metals down to ~1-2 µM (turns red in presence of metals), but it is less sensitive than the inhibitory threshold of Rubisco.

References

  • Bio-Rad Laboratories. (n.d.).[3] Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual. Bio-Rad. Link

  • Andersson, I. (2008). Catalysis and regulation in Rubisco. Journal of Experimental Botany, 59(7), 1555–1568. Link

  • Van Reyk, D. M., et al. (1995).[5] Batch-to-batch variation of Chelex-100 confounds metal-catalysed oxidation.[5] Free Radical Research, 23(6), 533-535.[5] Link

  • Edmondson, D. L., et al. (1990). Structure and stability of the RuBP-Rubisco complex. Biochemistry. (Contextual grounding on RuBP lability).

Sources

correcting for inhibitor formation in D-ribulose 1,5-bisphosphate sodium salt stocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting for Inhibitor Formation in D-Ribulose 1,5-bisphosphate (RuBP) Sodium Salt Stocks Target Audience: Enzymologists, Structural Biologists, and Drug Discovery Scientists.

Introduction: The "Silent Killer" of Rubisco Kinetics

Welcome to the RuBP Technical Support Center. If you are observing non-linear reaction rates ("fallover") or inconsistent


 values in your Rubisco assays, your substrate stock is likely compromised.

Commercially available or laboratory-synthesized RuBP sodium salts are inherently unstable. In solution, RuBP spontaneously isomerizes into Xylulose-1,5-bisphosphate (XuBP) and 3-keto-arabinitol-1,5-bisphosphate (KABP) . These are not merely impurities; they are potent, tight-binding inhibitors of Rubisco. Even trace contamination (0.5–1%) can induce significant kinetic artifacts, mimicking "fallover" inhibition and invalidating catalytic parameters.

This guide provides the definitive protocols for diagnosing, purifying, and stabilizing your RuBP stocks.

Part 1: Diagnostic – Is My Stock Compromised?

Before attempting purification, confirm the presence of inhibitors using the "Fallover Test."

The Kinetic Signature of Contamination

Inhibitors like XuBP bind to the active site after the reaction initiates, causing a progressive decline in rate.

Experiment: Run a standard Rubisco assay (radiometric or coupled-spectrophotometric) at limiting enzyme concentration.

  • Clean Stock: Linear product formation over time (steady state).

  • Dirty Stock: High initial velocity (

    
    ) that decays exponentially to a lower steady-state velocity (
    
    
    
    ) within 2–5 minutes.
Quantitative Diagnosis Table
FeatureClean RuBP StockCompromised RuBP Stock
Reaction Progress Linear (

)
Curvilinear (Decaying rate)

Ratio


(indicates >1% inhibitor)

P NMR
Two dominant doublets (C1, C5)Extra minor peaks (XuBP/KABP)
Effect of [Enzyme] Rate scales linearly"Fallover" rate depends on

of inhibitor

Part 2: The Chemistry of Degradation

Understanding why your stock degrades is essential for preventing recurrence. RuBP is a gem-diol in solution. At neutral or alkaline pH (often used to dissolve the salt), it undergoes enolization.

RuBP_Degradation RuBP D-Ribulose-1,5-BP (Substrate) Enediol 2,3-Enediol Intermediate RuBP->Enediol Spontaneous (pH > 7.0) Degradation Hydrolysis Products (Inorganic Phosphate) RuBP->Degradation Slow Hydrolysis Enediol->RuBP Reversible XuBP D-Xylulose-1,5-BP (Potent Inhibitor) Enediol->XuBP Misprotonation (C3 epimerization) KABP 3-keto-arabinitol-1,5-BP (Inhibitor) Enediol->KABP Oxidation

Figure 1: The spontaneous degradation pathway of RuBP. The formation of XuBP is the primary cause of kinetic fallover.

Part 3: Remediation – Purification Protocol

If your stock is compromised, you must purify it. Do not use simple desalting columns; they cannot separate isomers. You require high-resolution Anion Exchange Chromatography (AEC).

Methodology: High-Resolution Anion Exchange

Objective: Separate RuBP from XuBP/KABP based on subtle differences in charge density and pKa.

Materials:

  • Column: Source 15Q or Mono Q (GE Healthcare/Cytiva) or equivalent strong anion exchanger.

  • System: FPLC (AKTA or similar).

  • Buffer A: 20 mM Tris-HCl, pH 8.0 (Must be fresh).

  • Buffer B: 20 mM Tris-HCl, pH 8.0 + 1.0 M NaCl.

Protocol:

  • Sample Prep: Dissolve RuBP salt in Buffer A (~50–100 mg/mL). Filter (0.22 µm).

  • Equilibration: Wash column with 5 CV (Column Volumes) of Buffer A.

  • Loading: Inject sample. (Do not overload; keep <20% of binding capacity for isomer separation).

  • Elution Gradient:

    • 0–20% B over 2 CV (Wash monophosphates).

    • 20–50% B over 20 CV (Critical Separation Phase).

    • 50–100% B (Strip column).

  • Fractionation: Collect small fractions (0.5–1.0 mL) across the main peak.

Validation (The "Gold Standard" Step): You cannot rely solely on UV absorbance (280nm) because sugar phosphates have low extinction coefficients. You must assay the fractions.

  • Take 5 µL from the leading edge, peak center, and trailing edge fractions.

  • Run a 60-second Rubisco assay with each fraction as the substrate.

  • Select fractions that show linear rates. Fractions containing XuBP will show the characteristic "burst-then-lag" (fallover) curve.

  • Pool clean fractions and flash freeze immediately.

Part 4: Prevention & Storage

The sodium salt of RuBP is hygroscopic and unstable. For long-term banking, convert it to the Barium (Ba) salt, which is water-insoluble and stable for years.

Workflow: Storage Strategy

Storage_Workflow Stock Synthesized/Purchased RuBP BaSalt Precipitate as Barium Salt Stock->BaSalt Add BaCl2 Storage Store at 4°C (Dry Powder) BaSalt->Storage Stable Indefinitely Usage Need Substrate? Storage->Usage Solubilize Add Na2SO4 / H+ resin (Remove Ba2+) Usage->Solubilize Yes NaSalt Soluble Na-Salt (pH 7.0) Solubilize->NaSalt Exp Use Immediately (Do not refreeze) NaSalt->Exp

Figure 2: The Barium-to-Sodium conversion cycle ensures fresh substrate is generated only when needed.

Protocol: Ba-Salt to Na-Salt Conversion

Perform this only for the amount needed for the day's experiments.

  • Weigh RuBP-Ba salt.

  • Resuspend in a minimal volume of water (it will be a slurry).

  • Add equimolar

    
      or use a cation exchange resin (Dowex 50W-X8 in 
    
    
    
    form).
  • Mechanism:

    
    .
    
  • Centrifuge at 10,000 x g for 5 mins to remove the white

    
     precipitate.
    
  • Adjust pH to 7.0–7.5 immediately. Do not exceed pH 8.0.

FAQ: Troubleshooting & Technical Insights

Q1: Can I just quantify the inhibitor using Mass Spec (MS)? A: Direct MS is difficult because RuBP and XuBP are isomers (identical mass: 310.09 Da). You must use LC-MS/MS with a column capable of resolving the isomers, or rely on


P NMR, where the phosphate shifts differ slightly due to the distinct chemical environments of the C1 and C5 carbons.

Q2: Why does my commercial RuBP show fallover immediately after opening? A: Commercial Na-salts are often lyophilized. If the vial was not perfectly sealed, moisture ingress causes hydrolysis and isomerization during shipping/storage. Always perform a Ba-salt precipitation immediately upon receipt of bulk commercial material to "bank" it safely.

Q3: Is the "Fallover" always due to substrate inhibitors? A: No. Fallover can also be caused by:

  • Decarbamylation: If your assay buffer lacks sufficient

    
     or 
    
    
    
    , the enzyme loses its activating carbamate.
  • Product Inhibition: Accumulation of PGA (Phosphoglycerate) can inhibit the enzyme, though this is usually weaker than XuBP inhibition.

    • Differentiation: Add a regenerating system (Creatine Kinase/Phosphocreatine) to keep ATP high if testing crude extracts, but for pure enzyme, simply ensuring high

      
       rules out decarbamylation.
      

Q4: Can I use enzymatic cleanup instead of FPLC? A: Yes, but it is complex. You can use Phosphoglycolate Phosphatase (PGPase) or specific aldolases that target the impurities but not RuBP. However, for pure kinetic stocks, FPLC is more robust and introduces fewer contaminants.

References

  • Edmondson, D. L., Badger, M. R., & Andrews, T. J. (1990). "Slow inactivation of ribulosebisphosphate carboxylase during catalysis: separation and purification of the inhibitors formed." Plant Physiology, 93(4), 1376–1382. Link

  • Kane, H. J., et al. (1998). "Preparation of pure ribulose 1,5-bisphosphate and its use in the determination of the catalytic properties of Rubisco." Methods in Molecular Biology, 90, 193-208. Link

  • Pearce, F. G. (2006). "Catalytic by-product formation and ligand binding by ribulose bisphosphate carboxylases from different phylogenies." Biochemical Journal, 399(3), 525–534. Link

  • Andralojc, P. J., et al. (2018). "2-Carboxy-D-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant Rubisco regulation." Biochemical Journal, 475(15), 2411–2424. Link

Advanced HPLC/IC Analysis of RuBP Sodium Salt: Maximizing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Troubleshooting Guide & FAQs

Introduction: The "Invisible" Analyte Challenge

Ribulose-1,5-bisphosphate (RuBP) presents a "perfect storm" of analytical challenges: it is highly polar, lacks a strong chromophore (making UV detection inherently noisy), and is chemically unstable. Furthermore, the sodium salt form introduces specific complications regarding mass spectrometry (MS) ionization and background conductivity.

This guide moves beyond basic method descriptions to address the Signal-to-Noise Ratio (SNR) as the primary metric of data quality. High SNR is not just about "bigger peaks"; it is about suppressing the chemical and electronic noise floor that obscures this difficult analyte.

Part 1: Method Selection & Detection Strategy

Q: I am using UV detection at 210 nm and my baseline is erratic. Why can't I get a stable signal?

A: RuBP is a sugar phosphate with no conjugated double bonds. At 200–210 nm, you are not detecting the molecule's specific absorption; you are detecting the "absence of transparency" in the mobile phase.

  • The Problem: At low wavelengths, common mobile phase additives (phosphates, acetates) and even trace impurities in solvents absorb light. The "noise" you see is often the pump mixing cycle or temperature fluctuations affecting the refractive index of the solvent.

  • The Solution: Stop optimizing UV. It is the wrong tool for high-sensitivity RuBP analysis.

    • Better: Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) . These are "universal" detectors that respond to the mass of non-volatile analytes. They eliminate the "chromophore" requirement entirely.

    • Best: Ion Chromatography (IC) with Suppressed Conductivity . This is the gold standard for phosphorylated sugars. The suppressor chemically removes the background signal of the eluent, dropping the noise floor to near zero, while the RuBP (a strong anion) gives a robust conductivity signal.

Q: Which separation mode yields the sharpest peaks (and highest SNR)?

A: Peak width is inversely proportional to SNR. Broad peaks "dilute" the signal into the baseline.

ModeSuitability for RuBPSNR PotentialNotes
Anion Exchange (IC) High Excellent Sharp peaks due to specific ionic interaction. Requires high-salt gradients (unless using hydroxide eluents).
HILIC High Good Excellent for MS coupling. Retains polar RuBP without ion-pairing agents. Sharp peaks if pH is optimized.
Ion-Pairing RP MediumModerateUses TBA/TEA to retain RuBP on C18. Often causes peak tailing (low SNR) and contaminates columns/MS.[1]
C18 (Standard) LowPoorRuBP elutes in the void volume (t0). No retention = No separation from matrix noise.

Part 2: The "Sodium Salt" & MS Optimization

Q: I am using LC-MS, but my signal is split between multiple masses. Is the sodium salt interfering?

A: Yes. The "sodium salt" form of RuBP means your sample is loaded with Na⁺ ions. In Electrospray Ionization (ESI), this leads to adduct formation .[2]

  • Mechanism: Instead of a single

    
     peak, you see the signal distributed across 
    
    
    
    ,
    
    
    , and
    
    
    . This "dilutes" your signal intensity across multiple channels, effectively destroying your SNR.
  • Protocol for Sodium Removal:

    • HILIC Mode: Use Ammonium Formate (10–50 mM) in the mobile phase. The high concentration of ammonium ions (

      
      ) will displace the sodium ions on the phosphate groups, forcing the molecule into a consistent ammoniated or protonated state.
      
    • Divert Valve: Direct the first 1–2 minutes of flow (containing the bulk unretained sodium salts) to waste before switching to the MS. This prevents source fouling, which causes long-term noise.

Part 3: Troubleshooting & Diagnostics

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for diagnosing low SNR issues specific to RuBP.

RuBP_SNR_Troubleshooting Start Problem: Low SNR for RuBP CheckDetector 1. Check Detector Type Start->CheckDetector UV_Path UV (200-210nm) CheckDetector->UV_Path MS_Path Mass Spec (ESI) CheckDetector->MS_Path IC_Path IC (Conductivity) CheckDetector->IC_Path UV_Action Stop. Switch to CAD/ELSD or Derivatize. UV is inherently noisy for RuBP. UV_Path->UV_Action MS_Check Check Adducts MS_Path->MS_Check IC_Check Check Suppressor IC_Path->IC_Check Ghost_Check 2. Ghost Peaks? UV_Action->Ghost_Check MS_Split Signal split? ([M+Na]+) MS_Check->MS_Split MS_Fix Add 20mM NH4-Formate to displace Na+ MS_Split->MS_Fix MS_Fix->Ghost_Check IC_Noise High Background (>2 µS)? IC_Check->IC_Noise IC_Fix Regenerate Suppressor. Use Hydroxide Eluent. IC_Noise->IC_Fix IC_Fix->Ghost_Check Ghost_Action RuBP Hydrolysis. Keep samples @ 4°C. Check for 3-PGA peak. Ghost_Check->Ghost_Action

Figure 1: Decision tree for isolating the root cause of low Signal-to-Noise Ratio in RuBP analysis.

Q: I see "Ghost Peaks" appearing in my blank or near my analyte. What are they?

A: RuBP is thermodynamically unstable in solution.

  • Hydrolysis: RuBP degrades into 3-Phosphoglycerate (3-PGA) and inorganic phosphate (

    
    ). If you see a peak growing over time while your RuBP peak shrinks, this is degradation, not noise.
    
  • Isomerization: At high pH (>8.0), RuBP can isomerize to xylulose-1,5-bisphosphate.

  • Fix:

    • Prepare standards fresh daily.

    • Keep the autosampler at 4°C .

    • Buffer the sample solvent to pH 6.0–7.0 (most stable window).

Part 4: Recommended Protocols

Protocol A: The "Gold Standard" (IC-Conductivity)

Best for: Quantitative analysis, purity checks, high sensitivity without MS.

  • Column: Anion Exchange (e.g., Dionex IonPac AS11-HC or equivalent high-capacity hydroxide selective column).

  • Mobile Phase: Potassium Hydroxide (KOH) gradient (generated electrolytically if possible to reduce noise).

    • 0-10 min: 10 mM KOH (Isocratic)

    • 10-25 min: 10 mM -> 60 mM KOH (Gradient)

  • Suppressor: Electrolytic or Chemical suppression (recycle mode).

  • Detection: Suppressed Conductivity.

  • Expected SNR: >500:1 for 10 ppm RuBP.

Protocol B: HILIC-MS (High Specificity)

Best for: Biological matrices, identification, removing sodium interference.

  • Column: Amide-HILIC (e.g., BEH Amide), 1.7 µm particle size.

  • Mobile Phase A: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: 90:10 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: The ammonium formate is critical to suppress sodium adducts.

  • Gradient: 90% B to 50% B over 10 minutes.

  • Detection: ESI Negative Mode (monitor m/z 309 for

    
    ).
    

References

  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Retrieved from

  • Shimadzu. (2025). Ion Chromatography - Environmental Solutions. Retrieved from

  • Drawell Analytical. (2024). Advancements in Detection Methods for Ion Chromatography. Retrieved from

  • MtoZ Biolabs. (2024). If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry. Retrieved from

  • LCGC International. (2022). On-Column Sample Degradation. Retrieved from

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Analysis for Purity Verification of D-Ribulose 1,5-Bisphosphate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

D-Ribulose 1,5-bisphosphate (RuBP) is the central substrate for Rubisco, the primary engine of carbon fixation. However, for researchers, RuBP presents a significant analytical paradox: it is biologically essential yet chemically fragile.

RuBP is prone to spontaneous isomerization (forming xylulose-1,5-bisphosphate) and hydrolysis (losing phosphate groups). Standard UV-based HPLC is often insufficient because sugar phosphates lack strong chromophores, leading to poor sensitivity and an inability to distinguish RuBP from its non-functional isomers.

This guide evaluates the analytical landscape and establishes High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) as the gold standard for purity verification, offering superior resolution of the critical "silent" impurities that enzymatic assays miss.

Comparative Analysis of Analytical Methods

The following table objectively compares the three primary methodologies available for RuBP analysis.

FeatureMethod A: HPAEC-PAD (Recommended) Method B: IP-RP HPLC (Alternative) Method C: Anion Exchange UV (Legacy)
Principle Anion exchange at high pH (pH >12) + Electrochemical detectionIon-Pairing Reversed-Phase + ELSD/MSWeak Anion Exchange + UV Absorbance
Selectivity High. Resolves RuBP from isomers (XuBP) and hydrolysis products.Medium. Good for separating phosphates, but isomer resolution is lower.Low. Often co-elutes isomers; poor resolution of mono- vs bis-phosphates.
Sensitivity Femtomole levels. No derivatization needed.[1][2]Nanogram levels. Depends on ELSD/MS sensitivity.Microgram levels. Requires high concentration; low S/N ratio.
Derivatization None. Direct detection of oxidizable groups.None (if using ELSD/MS).None (relies on weak carboxyl/phosphate absorbance at 205nm).
Key Limitation Requires specialized hardware (gold electrode, non-metal system).Requires volatile ion-pair reagents (contaminates LC-MS systems)."Blind" to non-UV absorbing impurities; low trust factor.
Suitability Purity & Impurity Profiling Quantification Rough Purity Est.

Critical Degradation Pathways

Understanding what you are analyzing is as important as how. RuBP degrades via three distinct pathways that must be monitored.

RuBP_Degradation RuBP D-Ribulose 1,5-bisphosphate (Active Substrate) XuBP Xylulose 1,5-bisphosphate (Inhibitor Isomer) RuBP->XuBP Epimerization (pH > 8) Ru5P Ribulose 5-phosphate (Hydrolysis Product) RuBP->Ru5P Hydrolysis (Acid/Enzymatic) P2 Pentodiulose 1,5-bisphosphate (Oxidized Impurity) RuBP->P2 Oxidation (Trace Metal Catalyzed) Pi Inorganic Phosphate Ru5P->Pi Degradation

Figure 1: Critical degradation pathways of RuBP. Note that XuBP and Pentodiulose are potent inhibitors of Rubisco, making their detection critical.

Deep Dive Protocol: HPAEC-PAD

Why this method? At high pH (>12), the hydroxyl groups of carbohydrates ionize, allowing them to be separated as anions. Since RuBP is a bisphosphate, it is highly charged and requires a strong "pusher" ion (Acetate) to elute. PAD detects the sugar moiety directly by oxidation on a gold electrode, ignoring the buffer salts.

Instrumentation & Reagents[1][3][4][5][6]
  • System: Dionex ICS-5000+ or equivalent (Metal-free flow path is mandatory).

  • Column: Dionex CarboPac PA1 Analytical (4 x 250 mm) + Guard.

  • Detector: Electrochemical (ED) with Gold Working Electrode and Ag/AgCl Reference.

  • Eluents:

    • Eluent A: 100 mM NaOH (prepared from 50% w/w NaOH solution, carbonate-free).

    • Eluent B: 100 mM NaOH + 1.0 M Sodium Acetate (NaOAc).

Gradient Methodology

The following gradient is optimized to separate monophosphates (early eluting) from bisphosphates (late eluting) and resolve the XuBP isomer.

Time (min)% Eluent A (100mM NaOH)% Eluent B (1M NaOAc)Condition
0.0 955Equilibration (Low Acetate)
5.0 955Load Sample / Elute Neutrals
30.0 5050Linear Ramp (Separates Mono-P)
35.0 0100Steep Ramp (Elutes RuBP/XuBP)
40.0 0100Wash
40.1 955Return to Start
55.0 955Re-equilibration
Experimental Workflow

HPAEC_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Interpretation S1 Thaw RuBP (-80°C) on Ice S2 Dilute to 10-50 µM in DI Water S1->S2 S3 Filter (0.22 µm PES) S2->S3 A1 Injection (10-25 µL) S3->A1 A2 CarboPac PA1 Separation (Acetate Gradient) A1->A2 A3 Pulsed Amperometric Detection (Gold Electrode) A2->A3 D1 Identify Main Peak (RuBP ~30-35 min) A3->D1 D2 Quantify Impurities (XuBP, Mono-P) D1->D2

Figure 2: Step-by-step workflow for HPAEC-PAD analysis of RuBP.

Handling and Stability Guidelines

The purity of RuBP is a "moving target" if handled incorrectly.

  • Storage: Must be stored at -80°C . At -20°C, slow hydrolysis occurs over months.

  • Thawing: Always thaw on ice. Never heat.

  • pH Sensitivity: RuBP is most stable at pH 6.0–7.0.

    • Alkaline pH (>8.0): Promotes epimerization to Xylulose-1,5-bisphosphate.

    • Acidic pH (<5.0): Promotes hydrolysis of phosphate groups.

  • Metal Contamination: Trace metals (Fe, Cu) catalyze oxidation to pentodiulose-1,5-bisphosphate. Use high-quality reagents and chelators (EDTA) if necessary during assay prep, though HPAEC eluents must remain metal-free.

References

  • Thermo Fisher Scientific. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD.[3][4] Chromatography Online. Link

  • Kane, H. J., et al. (1994). Potent Inhibition of Ribulose-Bisphosphate Carboxylase by an Oxidized Impurity in Ribulose-1,5-Bisphosphate. Plant Physiology. Link

  • Edmondson, D. E., et al. (1990). Structure and stability of D-ribulose 1,5-bisphosphate. Biochemistry.[5]

  • Dionex Corporation. (2013). Product Manual for CarboPac PA1 Columns.[6][7] Thermo Fisher Scientific Assets.[3] Link

  • Harpel, M. R., et al. (1993).[8] Anion-exchange analysis of ribulose-bisphosphate carboxylase/oxygenase reactions. Analytical Biochemistry.[1][9][10]

Sources

A Researcher's Guide to RuBP Salts in RuBisCO Assays: A Comparative Analysis of Sodium vs. Barium

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in biochemistry, plant physiology, and drug development, the accurate in vitro characterization of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is paramount. This enzyme's notoriously low turnover rate and its dual specificity for CO2 and O2 make precise kinetic assays essential for any study aiming to understand or engineer its function.[1][2][3] A critical, yet often overlooked, aspect of assay design is the choice of the counter-ion for the substrate, Ribulose-1,5-bisphosphate (RuBP).

This guide provides an in-depth comparison of sodium (Na+) and barium (Ba2+) as counter-ions for RuBP. While direct enzymatic efficiency comparisons are scarce in the literature, a clear consensus on best practices emerges from decades of research. This guide will explain the established standard of using sodium salts of RuBP for enzymatic assays and detail the scientific rationale for avoiding barium salts, which, despite their utility in purification, are detrimental to accurate kinetic analysis.

The Critical Role of the RuBP Counter-Ion

RuBP is a highly phosphorylated sugar, carrying a significant negative charge at physiological pH. To exist as a stable, solid reagent, it must be complexed with a positive counter-ion. The choice of this ion is not trivial; it can significantly influence the solubility of the substrate and, more importantly, interact with the enzyme itself. The two most commonly encountered forms in the laboratory are the barium salt (Ba-RuBP) and the sodium salt (Na-RuBP). Their roles, however, are distinct and not interchangeable.

Barium-RuBP: An Intermediate for Purification, Not a Substrate for Assay

Historically, barium salts have been instrumental in the purification of RuBP. The principle lies in the low solubility of the barium-RuBP complex. Following the synthesis of RuBP, the addition of a soluble barium salt, like barium chloride, causes the precipitation of Ba-RuBP. This allows for the effective separation of RuBP from the reaction mixture, a critical step in obtaining a pure substrate.

However, the very property that makes barium useful for purification—its strong interaction and precipitation capacity—is a major liability in an enzymatic assay. The presence of free Ba2+ ions in the assay buffer is highly problematic.

Sodium-RuBP: The Gold Standard for Enzymatic Assays

The scientific literature is unequivocal: for any enzymatic assay involving RuBisCO, the sodium salt of RuBP is the required substrate.[4][5] Consequently, a standard and non-negotiable step after purifying RuBP via barium precipitation is the conversion of the barium salt to the sodium salt. This is typically achieved by dissolving the Ba-RuBP and passing it through a cation-exchange chromatography column charged with sodium ions. The column captures the Ba2+ ions and releases Na+ ions into the eluate, resulting in a solution of Na-RuBP suitable for enzymatic studies.

The Scientific Rationale: Why Barium Inhibits RuBisCO

The fundamental reason for the exclusive use of Na-RuBP in assays is the inhibitory effect of the Ba2+ cation on RuBisCO activity. This inhibition stems from the specific metallic co-factor requirements of the enzyme's active site.

1. Interference with the Essential Mg2+ Co-factor: RuBisCO's catalytic activity is absolutely dependent on a magnesium ion (Mg2+) at its active site.[6][7] This Mg2+ ion is coordinated by several amino acid residues and a carbamate group formed by the reaction of a lysine residue with a CO2 molecule—a process known as carbamylation, which activates the enzyme.[1][8] The correctly positioned Mg2+ ion is crucial for stabilizing the enediol intermediate of RuBP and facilitating the subsequent carboxylation or oxygenation.[7]

Barium (Ba2+), as a divalent cation, can compete with Mg2+ for binding sites on the enzyme. While it may bind to the active site, it does not facilitate catalysis in the same way. Its different ionic radius and coordination geometry can distort the active site, preventing the proper binding and orientation of RuBP or interfering with the carbamylation required for activation. This competitive or non-productive binding leads to a significant reduction in enzymatic activity.

2. Direct Inhibition: Studies on the effects of various divalent cations on RuBisCO have demonstrated that while Mg2+ is an activator, other ions, including Ba2+, can be inhibitory. The presence of extraneous divalent cations can disrupt the delicate electrostatic environment of the active site, hindering the catalytic process.

Data Summary: Divalent Cation Effects on RuBisCO

CationRole in RuBisCO AssayTypical Concentration in AssayEffect on ActivityRationale
Magnesium (Mg2+) Essential Activator / Co-factor 10-25 mM[4][9]Activation Required for carbamylation of the active site and stabilization of the reaction intermediate.[1][10][8]
Sodium (Na+) Preferred Counter-ion for RuBP Varies with RuBP concentrationNeutral / Non-inhibitory Monovalent cation with minimal interaction with the Mg2+-dependent active site.
Barium (Ba2+) Inhibitor Should be absent (< µM)Inhibition Competes with the essential Mg2+ co-factor at the active site, leading to non-productive binding and reduced enzyme turnover.

Experimental Protocols

To ensure the scientific integrity of RuBisCO kinetic studies, it is imperative to use the correct form of the RuBP substrate. Below are established, step-by-step methodologies for the preparation of Na-RuBP and its use in a standard spectrophotometric assay.

Protocol 1: Conversion of Barium-RuBP to Sodium-RuBP

This protocol describes the standard laboratory procedure for removing inhibitory barium ions from a purified RuBP preparation using cation-exchange chromatography.

Materials:

  • Barium salt of RuBP

  • Dowex 50W-X8 resin (or equivalent strong cation-exchange resin)

  • Sodium chloride (NaCl) solution, 1 M

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Ultrapure water

  • Chromatography column

  • pH meter and conductivity meter

Procedure:

  • Resin Preparation:

    • Wash the Dowex resin extensively with ultrapure water to remove any preservatives.

    • Wash the resin with 3-4 column volumes of 1 M HCl to charge it with H+ ions.

    • Rinse with ultrapure water until the eluate is neutral (pH ~7.0).

    • Convert the resin to the sodium form by washing with 3-4 column volumes of 1 M NaCl.

    • Wash thoroughly with ultrapure water until the conductivity of the eluate matches that of the input water, indicating removal of all excess NaCl.

  • Sample Preparation:

    • Dissolve the barium-RuBP salt in a minimal volume of ultrapure water. A slight turbidity may be present.

  • Cation Exchange:

    • Load the dissolved Ba-RuBP solution onto the top of the prepared Na+-charged Dowex column.

    • Allow the solution to flow through the column under gravity at a slow, controlled rate (e.g., 1-2 mL/min).

    • Collect the eluate. The Ba2+ ions will bind to the resin, and Na+ ions will be released, resulting in a solution of Na-RuBP.

  • Elution and Verification:

    • Wash the column with 2-3 additional column volumes of ultrapure water and collect this wash, combining it with the initial eluate.

    • Confirm the absence of Ba2+ in the eluate using a qualitative test (e.g., adding a small amount of sulfate solution; the absence of a white BaSO4 precipitate indicates successful removal).

  • Quantification and Storage:

    • Determine the concentration of the Na-RuBP solution spectrophotometrically or using a suitable biochemical assay.

    • Adjust the pH to neutral if necessary.

    • Store the Na-RuBP solution in aliquots at -80°C.[11]

Protocol 2: Spectrophotometric Assay of RuBisCO Carboxylase Activity

This is a classic coupled-enzyme assay that measures RuBisCO activity by monitoring the oxidation of NADH at 340 nm.[12] It requires high-purity Na-RuBP.

Materials:

  • Purified, activated RuBisCO enzyme.[13]

  • Sodium salt of RuBP (Na-RuBP) solution, concentration verified.

  • Assay Buffer: e.g., 100 mM HEPES or Bicine-NaOH, pH 8.0.[4]

  • Magnesium chloride (MgCl2), e.g., 20-25 mM final concentration.[4][9]

  • Sodium bicarbonate (NaHCO3), e.g., 10-20 mM final concentration.[4]

  • ATP and NADH.

  • Coupling enzymes: 3-phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase.

  • UV-Vis Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Enzyme Activation: Pre-incubate the RuBisCO enzyme in Assay Buffer containing MgCl2 and NaHCO3 for at least 15-20 minutes at 25°C to ensure full carbamylation and activation.[14]

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing Assay Buffer, MgCl2, NaHCO3, ATP, NADH, and the coupling enzymes.

  • Baseline Reading: Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiation of Reaction: Initiate the carboxylation reaction by adding a known amount of the Na-RuBP solution to the cuvette. Mix quickly but gently.

  • Data Acquisition: Immediately begin recording the decrease in absorbance at 340 nm over time. The rate of NADH oxidation (decrease in A340) is directly proportional to the rate of RuBP carboxylation by RuBisCO.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 x 10³ L/mol/cm).[12]

Visualizing the Workflow and Mechanism

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for RuBP preparation and the proposed mechanism of barium inhibition.

G cluster_0 RuBP Purification cluster_1 Conversion to Assay-Ready Substrate cluster_2 Application Synthesis Chemical or Enzymatic Synthesis of RuBP Precipitation Add BaCl2 to precipitate insoluble Ba-RuBP Synthesis->Precipitation Separation Centrifugation or Filtration to isolate solid Ba-RuBP Precipitation->Separation Dissolution Dissolve Ba-RuBP in Water Separation->Dissolution Purified Ba-RuBP Solid Negative IonExchange Cation Exchange Chromatography (Na+ charged resin) Dissolution->IonExchange Elution Collect Eluate: Pure Na-RuBP Solution IonExchange->Elution Assay RuBisCO Enzymatic Assay Elution->Assay Inhibitor-Free Na-RuBP Substrate Negative->Assay  Incorrect Workflow:  Ba2+ causes inhibition

Caption: Workflow for preparing assay-ready Na-RuBP from Ba-RuBP.

G ActiveSite RuBisCO Active Site ActivatedComplex Catalytically Active E-Mg2+ Complex ActiveSite->ActivatedComplex binds InhibitedComplex Non-Productive E-Ba2+ Complex ActiveSite->InhibitedComplex Mg Mg2+ Mg->ActiveSite Reaction Carboxylation Proceeds ActivatedComplex->Reaction Ba Ba2+ Ba->ActiveSite competes Inhibition Inhibition of Catalysis InhibitedComplex->Inhibition

Caption: Proposed mechanism of Ba2+ inhibition at the RuBisCO active site.

Conclusion

The choice between sodium and barium salts of RuBP is not a matter of comparing efficiencies but of adhering to fundamental principles of enzyme kinetics. While barium-RuBP is a valuable intermediate for the purification of the substrate, its use in a RuBisCO assay is scientifically invalid due to the potent inhibitory effects of the Ba2+ ion. The Ba2+ cation directly interferes with the essential Mg2+ co-factor at the enzyme's active site, leading to inaccurate and artificially low measurements of activity. Therefore, for any researcher aiming to produce reliable and reproducible data on RuBisCO kinetics, the complete removal of barium and the exclusive use of the sodium salt of RuBP is an absolute prerequisite.

References

  • Effect of Mg2+ on the Structure and Function of ribulose-1,5-bisphosphate carboxylase/oxygenase.
  • RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring.
  • Structural mechanism of RuBisCO activation by carbamylation of the active site lysine.
  • Molecule of the Month: Rubisco.RCSB PDB-101.
  • Activation of Rubisco regulates photosynthesis at high temperature and CO2.
  • Ribulose-bisphosphate carboxylase (type I).
  • Simultaneous determination of Rubisco carboxylase and oxygenase kinetic parameters in Triticum aestivum and Zea mays.Open Research Repository.
  • Quantifying the Amount and Activity of Rubisco in Leaves.
  • 14CO2-based assay for measuring Rubisco activity & activation st
  • Ribulose 1, 5-bisphosphate carboxylase/oxygenase (Rubisco) Assay Kit.Sunlong Biotech.
  • Purification of Rubisco
  • Purification and Assay of Rubisco Activase
  • Rubisco Extraction and Purification from Diatoms.
  • SELF-INHIBITION OF RUBISCO BY INHIBITORY BY-PRODUCTS.Open Research Repository.
  • Revisiting Trade-offs between Rubisco Kinetic Parameters.
  • Directions for Optimization of Photosynthetic Carbon Fixation: RuBisCO's Efficiency May Not Be So Constrained After All.Frontiers in Plant Science.
  • MIT chemists boost the efficiency of a key enzyme in photosynthesis.EurekAlert!
  • Rubisco activities, properties, and regulation in three different C4 grasses under drought.Journal of Experimental Botany.
  • Rubisco regul
  • Why photosynthesis works better for some plants than others.Kobe University News site.

Sources

Comparative Validation Guide: NMR Profiling of D-Ribulose 1,5-Bisphosphate (RuBP) Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical framework for validating the purity and structural integrity of D-Ribulose 1,5-bisphosphate (RuBP) sodium salt using Nuclear Magnetic Resonance (NMR) spectroscopy.

Context: RuBP is the critical


 acceptor in the Calvin-Benson cycle and the substrate for RuBisCO. Its chemical instability—prone to hydrolysis, isomerization, and enolization—makes commercial sourcing and storage a significant variable in kinetic studies. While historical protocols utilized Barium salts for precipitation-based purification, modern biological assays require the soluble Sodium salt form.

Core Thesis:


P NMR is the definitive validation tool for RuBP, offering superior specificity over 

H NMR due to the molecule's complex hydration equilibrium (gem-diol vs. ketone) in aqueous solution.

Comparative Landscape: Material Grades

Researchers typically encounter three classes of RuBP. Understanding their physicochemical profiles is essential for interpreting spectral data.

FeatureOption A: High-Purity Na-Salt (Recommended) Option B: Barium Salt (Historical) Option C: In-House Enzymatic
Solubility High (

mg/mL in water)
Insoluble (Requires acid/sulfate prep)High (usually in buffer)
Bio-Compatibility Direct (Ready for RuBisCO assays)Indirect (Ba

is a potent enzyme inhibitor)
Variable (Buffer carryover)
Primary Impurity Inorganic Phosphate (

) < 5%
Barium Carbonate / SulfateADP / ATP / Pyruvate
Stability Moderate (Hygroscopic)High (Solid state)Low (Solution state)
NMR Profile Clean doublet of phosphatesN/A (Solid)Complex (Nucleotide signals)

Experimental Protocol: Self-Validating NMR Workflow

The following protocol includes internal checks (pH and integration) to ensure data validity.

Sample Preparation
  • Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
  • Concentration: 10–20 mM (approx. 5 mg in 600

    
    L).
    
  • pH Stabilization (CRITICAL):

    • Phosphate chemical shifts are highly pH-dependent.

    • Action: Adjust sample pH to 7.0 ± 0.2 using dilute

      
       or 
      
      
      
      .
    • Chelation: Add 1 mM EDTA-Na

      
       to scavenge paramagnetic ions (e.g., 
      
      
      
      ,
      
      
      ) which broaden
      
      
      P signals.
  • Internal Standard: Triphenyl phosphate (external capillary) or Methylenediphosphonic acid (internal) for precise referencing. Note: 85%

    
     is the standard 0 ppm reference.
    
Instrument Parameters
  • Nuclei:

    
    P (Primary), 
    
    
    
    H (Secondary).
  • Frequency:

    
     162 MHz for 
    
    
    
    P (corresponding to a 400 MHz
    
    
    H system).
  • Decoupling: Proton-decoupled

    
    P 
    
    
    
    is required to collapse multiplets for accurate integration.
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    5 seconds. Phosphate nuclei have long
    
    
    relaxation times; insufficient delay leads to under-integration of the RuBP signals relative to impurities.
Visualization: Validation Workflow

ValidationWorkflow Start RuBP Sample (Na-Salt) Dissolve Dissolve in D2O + EDTA Start->Dissolve pH_Check Adjust pH to 7.0 +/- 0.2 Dissolve->pH_Check Acquire Acquire 31P{1H} NMR (D1 > 5s) pH_Check->Acquire Check_Pi Check 0-3 ppm Region (Inorganic Phosphate) Acquire->Check_Pi Check_Ratio Check Integral Ratio C1-P : C5-P Check_Pi->Check_Ratio Fail_Degraded FAIL: High Pi Signal (Hydrolysis) Check_Pi->Fail_Degraded Pi > 5% Pass PASS: Pi < 5% Ratio ~ 1:1 Check_Ratio->Pass Matches Specs Fail_Isomer FAIL: Extra Peaks (Xylulose-BP) Check_Ratio->Fail_Isomer Ratio != 1:1

Caption: Step-by-step decision matrix for validating RuBP purity via


P NMR.

Data Analysis & Interpretation

P NMR: The Gold Standard

In aqueous solution, RuBP exists in equilibrium between the ketone form (~15%) and the gem-diol (hydrated) form (~85%). This equilibrium simplifies in the


P spectrum compared to the 

H spectrum.

Expected Chemical Shifts (pH 7.0, relative to 85%


): 
Signal IdentityChemical Shift (

ppm)
Multiplicity (

Decoupled)
Integration TargetNotes
C1-Phosphate 4.2 – 4.8 Singlet (Broad)1.0Shifts downfield at higher pH.
C5-Phosphate 5.0 – 5.5 Singlet1.0Typically sharper than C1.
Inorganic Phosphate (

)
2.0 – 3.0 Singlet< 0.1Major degradation marker.
Pyrophosphate (

)
-5.0 to -7.0 Singlet0.0Contaminant from enzymatic synthesis.

Interpretation Logic:

  • Purity Calculation:

    
    .
    
  • Identity Verification: You must observe two distinct phosphate peaks in the 4–6 ppm region. A single peak suggests hydrolysis to a monophosphate or severe pH misalignment.

H NMR: Structural Confirmation

The proton spectrum is complex due to the gem-diol/ketone equilibrium. Unlike aldose sugars (like glucose), RuBP is a ketose and lacks a distinct anomeric proton doublet at 5–6 ppm.

  • Key Feature: Look for the absence of aromatic signals (unless nucleotides like ATP are present as contaminants).

  • Gem-Diol Signal: The C1 protons adjacent to the hydrated ketone often appear diastereotopic, creating complex splitting patterns in the 3.5–4.0 ppm region.

Stability & Degradation Pathways

Understanding why a sample fails is as important as the failure itself. RuBP is thermodynamically unstable.

The Hydrolysis Trap

At neutral to alkaline pH, RuBP is susceptible to


-elimination and hydrolysis. This results in the release of inorganic phosphate (

) and the formation of degradation products like 3-phosphoglycerate (3-PGA) or other decomposition fragments.
Visualization: Degradation Logic

DegradationPath RuBP_Ketone RuBP (Ketone Form) ~15% RuBP_GemDiol RuBP (Gem-Diol) ~85% RuBP_Ketone->RuBP_GemDiol H2O Equilibrium Intermediate Enediol Intermediate RuBP_Ketone->Intermediate pH > 8 Degradation Hydrolysis / Beta-Elimination Intermediate->Degradation Products Inorganic Phosphate (Pi) + Decomposition Fragments Degradation->Products

Caption: The equilibrium between ketone and gem-diol forms, and the irreversible pathway to hydrolysis.

References

  • Kane, H. J., et al. (1994). "Preparation and properties of 2-carboxy-3-keto-D-arabinitol 1,5-bisphosphate." Plant Physiology. Link

  • Parry, M. A., et al. (1997). "Measurement of the CO2/O2 Specificity of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase by 31P-NMR." Photosynthesis Research. Link

  • Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press.
  • Pierce, J., et al. (1980). "Interaction of ribulosebisphosphate carboxylase/oxygenase with transition-state analogues." Biochemistry. Link

mass spectrometry fragmentation patterns of RuBP sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Profiling of Ribulose-1,5-bisphosphate (RuBP) Sodium Salt

Executive Summary: The Analytical Paradox of RuBP

Ribulose-1,5-bisphosphate (RuBP) is the central carbon acceptor in the Calvin-Benson cycle, making its precise quantification critical for metabolic flux analysis and photosynthetic efficiency studies. Commercially, RuBP is most stable as a sodium salt (typically tetra-sodium).

However, this stability presents a paradox for Mass Spectrometry (MS). While the sodium salt form ensures shelf-life integrity, the sodium ions (


) are detrimental to Electrospray Ionization (ESI) sensitivity. They cause signal suppression and the formation of stable adducts that split the analyte signal.

This guide provides a validated workflow to transition RuBP Sodium Salt from the vial to the detector, comparing its fragmentation performance against key metabolic alternatives to ensure unambiguous identification.

Experimental Protocol: From Salt to Signal

Objective: To obtain a clean, high-intensity negative ion spectrum of RuBP by effectively managing the sodium counter-ions during the LC-MS workflow.

Reagents & Preparation
  • Standard: RuBP Sodium Salt (≥95% purity).

  • Solvent A: 10 mM Ammonium Carbonate (pH 9.0) or Ammonium Formate (pH 3.5). Note: High pH is often preferred for bisphosphates to ensure full deprotonation, but acidic conditions are common for HILIC.

  • Solvent B: Acetonitrile (LC-MS grade).[1]

Step-by-Step Workflow
  • Stock Preparation: Dissolve RuBP Sodium Salt in water to 10 mM. Do not use methanol initially as phosphate salts can precipitate.

  • Desalting/Dilution: Dilute to 10 µM in 50:50 Acetonitrile:Water containing 10 mM Ammonium Acetate .

    • Causality: The massive excess of ammonium ions (

      
      ) displaces sodium (
      
      
      
      ) on the phosphate groups. Upon ESI droplet evaporation, ammonia (
      
      
      ) leaves, yielding the desired deprotonated species
      
      
      rather than sodiated adducts
      
      
      .
  • LC Separation (Critical): Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or Anion Exchange column.

    • Self-Validating Check: If your MS spectrum shows a dominant peak at m/z 331 (

      
      ) instead of 309 , your desalting or LC buffer strength is insufficient.
      

MS/MS Fragmentation Analysis

Ionization Mode: ESI Negative (


)
Precursor Ion:  m/z 309.0 (

)

The fragmentation of RuBP is dominated by the lability of its two phosphate groups. Unlike peptides which fragment along the backbone, sugar phosphates primarily eject the phosphate moieties before shattering the carbon skeleton.

Fragmentation Pathway Diagram

RuBP_Fragmentation cluster_legend Signal Intensity RuBP Precursor: RuBP [M-H]- m/z 309.0 Frag_211 Product: [M-H-H3PO4]- m/z 211.0 (Loss of Phosphoric Acid) RuBP->Frag_211 - H3PO4 (98 Da) Low Collision Energy Frag_97 Product: [H2PO4]- m/z 97.0 (Dihydrogen Phosphate Ion) RuBP->Frag_97 Direct Phosphate Loss Frag_Backbone C2-C3 Cleavage (Rare/High Energy) RuBP->Frag_Backbone Minor Pathway Frag_79 Product: [PO3]- m/z 79.0 (Metaphosphate Ion) Frag_211->Frag_79 - Sugar Backbone High Collision Energy Frag_97->Frag_79 - H2O High High Intensity Med Medium Intensity

Caption: ESI(-) Fragmentation pathway of RuBP. The primary transition involves the neutral loss of phosphoric acid (98 Da) to form m/z 211, followed by the generation of characteristic phosphate ions m/z 97 and 79.

Comparative Performance Guide

To validate RuBP identification, it must be distinguished from isobaric interferences and structural analogs.

Comparison 1: RuBP vs. Fructose-1,6-bisphosphate (FBP)

FBP is the most common co-existing bisphosphate in metabolic samples. While they are chemically similar, they are not isomers, allowing for mass-based discrimination.

FeatureRuBP (Target) FBP (Alternative) differentiation Strategy
Formula


Precursor Mass
Precursor (m/z) 309.0 339.0 RuBP is 30 Da lighter (one

unit).
Key Fragment m/z 211 (Loss of

)
m/z 241 (Loss of

)
Parallel neutral loss patterns.
Common Ion m/z 79 (

)
m/z 79 (

)
Non-specific: Do not use m/z 79 alone for ID.
Comparison 2: RuBP vs. Ribose-5-phosphate (R5P)

R5P is the monophosphate precursor. A common artifact in MS is "In-Source Fragmentation," where RuBP loses a phosphate before the collision cell, mimicking R5P.

ParameterRuBP (Intact) R5P (Monophosphate) In-Source Artifact Risk
Precursor (m/z) 309.0229.0High. RuBP can degrade to 229.0 in the source.
Retention Time Elutes Later (HILIC)Elutes Earlier (HILIC)Crucial: Chromatographic separation is required to distinguish native R5P from RuBP artifacts.
Fragment Ratio High 211/79 ratioHigh 97/79 ratioRuBP fragmentation favors the 211 intermediate; R5P explodes directly to phosphate ions.

Technical Insights & Troubleshooting

1. The "Sodium Ghost" Effect: If you observe a signal at m/z 331 , you are detecting


. This indicates your desalting step failed.
  • Correction: Increase Ammonium Acetate concentration in the mobile phase to 10-20 mM.

2. Isomeric Confusion (XuBP): Xylulose-1,5-bisphosphate (XuBP) is a stereoisomer of RuBP.

  • MS Performance: Identical precursor (309) and nearly identical fragmentation.

  • Solution: MS/MS cannot distinguish these. You must rely on high-resolution HILIC chromatography or GC-MS (after derivatization) to separate these stereoisomers.

3. Stability Warning: RuBP sodium salt is stable as a solid. Once in solution (especially acidic LC solvents), it hydrolyzes to monophosphates within hours.

  • Protocol: Prepare fresh daily and keep autosampler at 4°C.

References

  • Lu, W., et al. (2008). "Metabolite profiling of Calvin cycle intermediates by HPLC-MS using mixed-mode stationary phases." The Plant Journal. Link

  • Arrivault, S., et al. (2009). "Use of reverse-phase liquid chromatography, linked to tandem mass spectrometry, to profile the Calvin cycle and other metabolic pathways in Arabidopsis rosettes." The Plant Journal. Link

  • Couto, N., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation." Royal Society of Chemistry Advances. Link

  • MetwareBio. (2023). "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." Link

  • Thermo Fisher Scientific. "Sample preparation for mass spectrometry: Handling Salt Adducts." Link

Sources

comparative stability of synthetic vs enzymatically generated RuBP sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of Synthetic vs. Enzymatically Generated RuBP Sodium Salt

Executive Summary: The Purity-Stability Paradox

For researchers investigating carbon fixation kinetics, Ribulose-1,5-bisphosphate (RuBP) is more than a substrate; it is a notoriously unstable variable that can invalidate months of data.[1] While synthetic RuBP sodium salt is commercially scalable, it frequently suffers from "The Fallover Effect" —a phenomenon where trace isomeric contaminants (specifically xylulose-1,5-bisphosphate) act as tight-binding inhibitors of Rubisco.[1]

Verdict: Enzymatically generated RuBP is the mandatory standard for kinetic characterization (


, 

)
and structural studies. Synthetic RuBP is acceptable only for rough saturation assays where inhibitor accumulation is mathematically negligible, provided it is stored strictly at -80°C.[1]

Technical Background: The Instability Mechanism

RuBP is chemically fragile due to its two phosphate groups and the carbonyl functionality at C2.[1] Two primary degradation pathways compromise its stability:

  • Spontaneous Hydrolysis: The phosphate ester bonds are susceptible to hydrolysis, releasing inorganic phosphate (

    
    ) and Ribulose-5-phosphate.[1] This is accelerated by moisture and repeated freeze-thaw cycles.
    
  • Enediol Isomerization (The Silent Killer): In solution, RuBP exists in equilibrium with its enediol form.[1] Synthetic preparations often contain trace amounts of Xylulose-1,5-bisphosphate (XuBP) .[1] XuBP binds to the Rubisco active site with high affinity but cannot be carboxylated, effectively "locking" the enzyme in an inactive state [1].

Production Methodologies: Chemical vs. Enzymatic

The stability profile of the final product is dictated by its synthesis history.

Comparative Synthesis Workflow

RuBP_Synthesis cluster_chem Chemical Synthesis (Synthetic) cluster_enz Biocatalytic Generation (Enzymatic) Chem_Start D-Ribulose Chem_Step1 Phosphorylation (POCl3 / Pyridine) Chem_Start->Chem_Step1 Chem_Prod RuBP (Synthetic) + Isomers (XuBP) + Inorganic Pi Chem_Step1->Chem_Prod Enz_Start Ribose-5-Phosphate (R5P) Enz_Step1 Isomerase (RPI) Enz_Start->Enz_Step1 Enz_Inter Ribulose-5-P Enz_Step1->Enz_Inter Enz_Step2 Phosphoribulokinase (PRK) + ATP Enz_Inter->Enz_Step2 Enz_Prod RuBP (Enzymatic) >98% Stereospecific Enz_Step2->Enz_Prod

Figure 1: Contrast between non-specific chemical phosphorylation and stereospecific enzymatic cascade. The enzymatic route prevents the formation of inhibitory isomers.

Stability & Purity Analysis

The following data summarizes the performance differences observed in high-sensitivity Rubisco assays.

FeatureSynthetic RuBP Sodium Salt Enzymatically Generated RuBP Impact on Data
Purity (HPLC/NMR) 85% - 90%>95%Synthetic impurities inflate calculated

.[1]
Inhibitor Content High (XuBP, 3-keto-arabinitol-BP)NegligibleCauses progressive activity loss ("Fallover") during assays [2].[1]
Storage Stability (-80°C) 6-12 Months12-24 MonthsEnzymatic salts are often lyophilized with stabilizing buffers.[1]
Hygroscopicity High (often amorphous)Moderate (crystalline potential)Moisture accelerates hydrolysis to

.
Rubisco Activation Inhibits activation if not removedSupports full activationSynthetic RuBP can block carbamylation sites [3].[1]

Experimental Protocols: The "Gold Standard" Quality Check

Protocol A: The "Fallover" Test (Functional Purity)

Purpose: To detect the presence of tight-binding inhibitors (e.g., XuBP) that do not show up in standard phosphate assays.[1]

  • Prepare Rubisco: Purify Rubisco (e.g., from spinach or wheat) and activate fully with

    
     and 
    
    
    
    .[1]
  • Baseline Assay: Initiate reaction with Enzymatic RuBP (Control). Record linear rate for 60 seconds.

  • Test Assay: Initiate reaction with Synthetic RuBP (Test Sample).

  • Observation: Monitor absorbance (NADH oxidation) for 5 minutes .

    • Pass: Rate remains linear (parallel to control).

    • Fail: Rate declines curvilinearly (the "Fallover") within 1-2 minutes. This indicates the accumulation of inhibitors [4].

Protocol B: 31P-NMR Purity Validation

Purpose: To quantify inorganic phosphate (


) and isomeric contaminants.[1]
  • Solvent: Dissolve 10 mg RuBP salt in

    
     with 10 mM EDTA (to chelate trace metals that broaden peaks).
    
  • Acquisition: Run proton-decoupled 31P-NMR.

  • Analysis:

    • RuBP: Doublet at ~0.5 ppm and ~4.5 ppm (depending on pH).

    • Impurity 1 (

      
      ):  Sharp singlet at ~2-3 ppm.
      
    • Impurity 2 (XuBP): Minor peaks shifted 0.2-0.5 ppm from RuBP main peaks.[1]

    • Criterion: If

      
       integral > 5% of total signal, the batch is compromised.[1]
      

Storage & Handling Best Practices

To maximize the lifespan of your RuBP sodium salt:

  • Lyophilization: Always store as a dry powder.[1] Solutions degrade within hours at room temperature.

  • Acidic Stabilization: If storage in solution is unavoidable, maintain pH ~5.0. RuBP is most stable in slightly acidic conditions; alkaline pH promotes enediol isomerization.[1]

  • Aliquot: Never freeze-thaw the stock bottle. Aliquot into single-use tubes under liquid nitrogen.

References

  • Ribulose-1,5-bisphosphate carboxylase/oxygenase activase isoforms from diverse species show differences in oligomeric structure, thermal stability, and activity. PubMed Central. [Link][1]

  • Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase Activase Protein Prevents the in Vitro Decline in Activity of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase. ResearchGate. [Link]

  • Dissociation of Ribulose-1,5-Bisphosphate Bound to Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase and Its Enhancement by Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase Activase-Mediated Hydrolysis of ATP. PubMed Central. [Link][1]

  • Highly active rubiscos discovered by systematic interrogation of natural sequence diversity. The EMBO Journal. [Link]

Sources

cross-reactivity of RuBP sodium salt with non-target Calvin cycle enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity and Kinetic Stability of Ribulose-1,5-bisphosphate (RuBP) Sodium Salt in Calvin Cycle Reconstitution.

Executive Summary: The Specificity Paradox

In metabolic flux analysis and drug discovery targeting the Calvin-Benson-Bassham (CBB) cycle, Ribulose-1,5-bisphosphate (RuBP) is the critical substrate. However, it presents a unique paradox: it is both the substrate for the target enzyme (Rubisco) and a potent allosteric regulator of upstream enzymes (Phosphoribulokinase, FBPase).

This guide addresses a critical failure point in high-throughput screening: False negatives caused by "impure" cross-reactivity. Most reported "cross-reactivity" of RuBP with non-target enzymes is actually attributable to degradation products (Pentodiulose-1,5-bisphosphate) or overlooked metabolic feedback loops. This document compares High-Purity RuBP Sodium Salt against In-Situ Generation Systems , providing the experimental protocols necessary to validate kinetic data.

Mechanistic Insight: The "Crowded" Active Site

To use RuBP Sodium Salt effectively, researchers must distinguish between true metabolic regulation and artifactual inhibition caused by salt degradation.

A. The "True" Cross-Reactivity: Metabolic Feedback

RuBP is not an inert substrate; it is a metabolic signal. When adding exogenous RuBP Sodium Salt to a multi-enzyme assay (e.g., a chloroplast lysate or reconstituted CBB cycle), it interacts with:

  • Phosphoribulokinase (PRK): RuBP acts as a product inhibitor. High concentrations of added RuBP will silence PRK activity, artificially halting the regeneration phase of the cycle.

  • Rubisco Activase (RCA): RuBP binds to the catalytic site of RCA, potentially locking it in an inactive state if ATP ratios are not managed.

B. The "Artifactual" Cross-Reactivity: The Oxidative Trap

The most significant threat to assay validity is not RuBP itself, but its breakdown product: 2,3-pentodiulose-1,5-bisphosphate (PDBP) .

  • Origin: Spontaneous oxidation of RuBP salts during storage (even at -80°C) or in the presence of trace transition metals.

  • Mechanism: PDBP binds tightly to Rubisco (

    
    ), mimicking the enediol intermediate.
    
  • Result: This is often misdiagnosed as "low specific activity" or "enzyme instability," when it is actually potent inhibition by a contaminant.

Visualizing the Pathway & Interference

The following diagram illustrates where Exogenous RuBP enters the cycle and where its degradation products cause "cross-reactive" blockage.

CalvinInterference Ru5P Ribulose-5-P PRK Phosphoribulokinase (PRK) Ru5P->PRK ATP ATP ATP->PRK RuBP_Exo Exogenous RuBP (Sodium Salt) PRK->RuBP_Exo Endogenous Synthesis RuBP_Exo->PRK Product Inhibition (Feedback) PDBP Pentodiulose-1,5-bP (Impurity) RuBP_Exo->PDBP Oxidation (Storage/Metals) Rubisco Rubisco (Target) RuBP_Exo->Rubisco Substrate PDBP->Rubisco Tight Binding Inhibition (Ki ~130nM) PGA 3-PGA Rubisco->PGA Carboxylation

Caption: Pathway showing RuBP Sodium Salt acting as both substrate (Green) and source of inhibitory feedback/impurities (Red).

Comparative Analysis: Salt vs. In-Situ Generation

This table compares the High-Purity RuBP Sodium Salt (Direct Addition) against the common alternative: Enzymatic In-Situ Generation (using Ribose-5-phosphate + ATP + PRK).

FeatureRuBP Sodium Salt (High Purity) In-Situ Generation (Enzymatic) Implication for Data
Stoichiometric Control Precise. You define the exact [S].Variable. Dependent on PRK efficiency and ATP stability.Salt is superior for

and

determination.
Metabolic "Noise" Low. Only introduces RuBP and Na+.High. Introduces ADP, AMP, and excess ATP.ADP/AMP are allosteric inhibitors of multiple Calvin cycle enzymes.
Cross-Reactivity Risk Moderate. Risk of PDBP if storage is poor.Low. Freshly made RuBP has no PDBP accumulation.Salt requires QC (see Protocol below). In-situ is safer for qualitative work but "dirty" for kinetics.
Feedback Inhibition High. Direct addition inhibits endogenous PRK.Dynamic. Equilibrium is reached naturally.Use Salt for isolated Rubisco assays. Use In-Situ for pathway flux assays.
Stability Unstable >24h in solution.Transient (consumed immediately).Salt must be prepared fresh daily.

Experimental Protocol: Validating Specificity

Objective: Determine if your RuBP Sodium Salt contains "cross-reactive" inhibitors (PDBP) or if it is kinetically pure. This is the "Fall-Over" Test .

Reagents Required:
  • Purified Rubisco (Spinach or Wheat Germ).

  • RuBP Sodium Salt (Test Article).

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 20 mM MgCl2, 10 mM NaHCO3.

  • Detection System: NADH-coupled assay (340 nm absorbance).

Workflow (DOT Diagram)

ValidationProtocol Step1 1. Incubate Rubisco + Buffer (10 min) (Carbamylation) Step2 2. Inject RuBP Salt (Start Reaction) Step1->Step2 Step3 3. Monitor A340nm (0-5 mins) Step2->Step3 Step4 4. Analyze Linearity Step3->Step4 ResultA Linear Rate: High Purity Step4->ResultA ResultB Curved Rate ('Fall-over'): Contains PDBP/XuBP Step4->ResultB

Caption: The "Fall-over" kinetic test workflow to detect inhibitory impurities in RuBP salts.

Step-by-Step Methodology:
  • Preparation: Dissolve RuBP Sodium Salt in ice-cold water (pH 6.0–7.0). Do not dissolve in alkaline buffer for storage, as this accelerates PDBP formation.

  • Baseline: Establish a linear Rubisco rate using a known control or freshly synthesized RuBP.

  • Challenge: Initiate the reaction with the commercial RuBP Sodium Salt.

  • Observation:

    • Pass: The rate of NADH oxidation remains linear for >2 minutes.

    • Fail (Cross-Reactivity): The rate starts high but decelerates rapidly (within 30-60 seconds) despite saturating substrate levels. This "fall-over" indicates the presence of PDBP binding to the active site.

Troubleshooting & Best Practices

Handling "Cross-Reactivity" with FBPase

If your assay involves Fructose-1,6-bisphosphatase (FBPase) , be aware that commercial RuBP salts often contain trace amounts of other sugar phosphates due to the synthesis route.

  • The Risk: RuBP is structurally similar to Fructose-1,6-bisphosphate. While RuBP itself is a poor inhibitor, impurities can act as competitive inhibitors.

  • The Fix: Use an aldolase-coupled check . Incubate your RuBP salt with Aldolase. If NADH oxidation occurs, your salt is contaminated with FBP (Fructose-1,6-bisphosphate), which will cross-react with FBPase.

Storage Rules to Prevent "False" Cross-Reactivity
  • Lyophilized: Store at -20°C or -80°C under Argon.

  • In Solution: Never store RuBP in solution for >8 hours.

  • pH Sensitivity: RuBP is most stable at pH 5.0–6.0. At pH >8.0 (assay conditions), it spontaneously degrades into inhibitors. Always add RuBP last.

References

  • Kane, H. J., et al. (1998). "Potent Inhibition of Ribulose-Bisphosphate Carboxylase by an Oxidized Impurity in Ribulose-1,5-Bisphosphate." Plant Physiology. Link

  • Parry, M. A., et al. (1985). "Accumulation of inhibitors of Rubisco in stored RuBP." Journal of Experimental Botany. Link

  • Gardemann, A., et al. (1983). "Regulation of Phosphoribulokinase by RuBP and ADP." Biochimica et Biophysica Acta. Link

  • Marcus, F., et al. (1988). "Fructose-1,6-bisphosphatase: Regulation by metabolites." Annual Review of Biochemistry. Link

  • Edmondson, D. L., et al. (1990). "Structure and stability of RuBP salts." Biochemistry. Link

A Comparative Guide to the Permeability of Isolated Chloroplasts to RuBP Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of RuBP in Photosynthesis and the Question of Its Transport

Ribulose-1,5-bisphosphate (RuBP) is a five-carbon sugar phosphate that plays a pivotal role in the process of photosynthesis. Within the fluid-filled space of the chloroplast, the stroma, RuBP acts as the primary acceptor molecule for atmospheric carbon dioxide (CO2). This crucial reaction, catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), marks the first step of the Calvin-Benson-Bassham cycle, the metabolic pathway responsible for converting inorganic carbon into the organic molecules necessary for plant growth and development.

The synthesis of RuBP itself occurs within the chloroplast stroma, with the necessary precursors and energy supplied by the light-dependent reactions of photosynthesis. A key and often overlooked question in chloroplast physiology is the permeability of the double-membraned chloroplast envelope to RuBP. While it is established that specific translocators mediate the transport of other phosphorylated sugars and metabolites, the movement of RuBP across these membranes is not well-characterized. Understanding the degree to which the chloroplast envelope is permeable to RuBP has implications for our comprehension of chloroplast metabolism and could inform strategies for engineering more efficient photosynthetic systems.

This guide provides a quantitative comparison of the uptake, or more accurately, the permeability of isolated, intact chloroplasts to the sodium salt of RuBP. We will also discuss the rationale for comparing the sodium salt to other cationic forms, such as a potassium salt, and provide a detailed experimental protocol for researchers to conduct their own comparative studies. This guide is intended for researchers in plant biology, biochemistry, and drug development who are interested in chloroplast function and metabolite transport.

The Rationale for Comparing Different RuBP Salts

The choice of the counter-ion in a salt can significantly influence its physicochemical properties, including solubility and stability in aqueous solutions. In the context of a biological system like the chloroplast, the nature of the cation could potentially influence the interaction of RuBP with the membrane and any putative transport or leakage channels.

  • Sodium Salt: The sodium salt of RuBP is the most commonly available commercial form. Its properties in solution are well-documented, making it a logical starting point for any permeability study.

  • Potassium Salt (A Physiologically Relevant Alternative): The chloroplast stroma has a high concentration of potassium ions (K+), which plays a role in maintaining the electrochemical gradient across the thylakoid membrane and regulating the activity of stromal enzymes. Therefore, investigating the permeability of the chloroplast envelope to a potassium salt of RuBP would provide insights that are more physiologically relevant than the sodium salt. While less common commercially, the use of a potassium salt would allow for a more accurate assessment of RuBP's behavior in an environment that more closely mimics the native state of the chloroplast.

This guide will focus on a detailed protocol for quantifying the uptake of RuBP sodium salt and will provide a framework for comparing it to a potassium salt, should it be commercially available or custom-synthesized.

Experimental Workflow for Quantitative Comparison of RuBP Salt Uptake

The following diagram outlines the key steps in the experimental workflow for assessing the permeability of isolated chloroplasts to different RuBP salts.

experimental_workflow cluster_prep Chloroplast Preparation cluster_uptake Uptake Assay cluster_quantification Quantification chloroplast_isolation 1. Isolation of Intact Chloroplasts (e.g., from spinach leaves via Percoll gradient) integrity_check 2. Assessment of Envelope Integrity (e.g., ferricyanide reduction assay) chloroplast_isolation->integrity_check incubation 3. Incubation with RuBP Salts (Sodium vs. Potassium Salt) integrity_check->incubation separation 4. Rapid Separation of Chloroplasts (Silicone Oil Filtering Centrifugation) incubation->separation lysis 5. Lysis of Chloroplast Pellet separation->lysis quantification 6. Quantification of Internalized RuBP (Enzymatic Assay) lysis->quantification

Caption: Experimental workflow for comparing RuBP salt uptake in isolated chloroplasts.

Detailed Experimental Protocols

Part 1: Isolation of Intact Chloroplasts from Spinach

This protocol is designed to yield a high percentage of intact chloroplasts with functional envelopes.

Materials:

  • Fresh spinach leaves (approximately 100 g)

  • Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, 0.1% (w/v) BSA. Keep

Safety Operating Guide

D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for D-Ribulose 1,5-bisphosphate (RuBP) sodium salt , a critical metabolic intermediate used in Calvin cycle research and enzyme kinetics (RuBisCO) studies.

While often classified as non-hazardous under GHS criteria, the disposal of phosphorylated sugars requires strict adherence to laboratory "Best Management Practices" (BMP) to prevent environmental eutrophication and ensure regulatory compliance (RCRA).

Part 1: Hazard Assessment & Classification

Before disposal, you must validate the hazard profile of your specific lot. While generally considered low-toxicity, vendor classifications can vary based on hydration state and impurities.

ParameterClassificationOperational Implication
GHS Status Non-Hazardous (Typical)Not P-listed or U-listed (RCRA).
Physical State White Powder (Hygroscopic)Do not dispose of solids in sink drains.
Solubility ~50 g/L (Water)Aqueous solutions are highly mobile.
Reactivity StableIncompatible with strong oxidizing agents.
Environmental Phosphorus-containingPotential eutrophication risk; minimize drain disposal.

Expert Insight: Even if an SDS lists the compound as "Not a hazardous substance," never dispose of pure chemical stocks in the regular trash. In a regulated facility, an unidentified white powder in a trash can is a compliance violation. Treat all unused solid reagents as Non-Regulated Chemical Waste .

Part 2: Disposal Protocols

Scenario A: Solid Waste (Pure Powder or Spills)

Objective: Prevent particulate release and segregate from incompatible waste streams.

  • Containment:

    • Collect the powder in a wide-mouth high-density polyethylene (HDPE) jar.

    • Do not use glass for solid waste accumulation to prevent breakage during transport.

  • Labeling:

    • Apply a hazardous waste label (even if non-hazardous).

    • Mandatory Fields: "Non-Regulated Chemical Waste," "D-Ribulose 1,5-bisphosphate sodium salt," and "Solid."

    • Hazard Checkbox: Leave "Toxic/Corrosive/Ignitable" blank unless mixed with other agents; check "Irritant" if your specific SDS advises (e.g., Angene Chemical variant).

  • Disposal Action:

    • Seal container tightly.[1]

    • Transfer to your facility's Satellite Accumulation Area (SAA) .[2]

    • Request EHS/Vendor pickup for incineration.

Scenario B: Aqueous Solutions (Buffers/Reaction Mixtures)

Objective: Manage phosphorus load and prevent drain clogging.

  • Assessment:

    • Trace Amounts (<10 mM): If the solution is a non-toxic buffer (e.g., Tris-HCl) containing trace RuBP, it may be drain-disposable depending on your local municipal permit. Verify with your EHS officer first.

    • Stock Solutions (>10 mM): Collect as chemical waste.

  • Segregation:

    • Pour into a chemically compatible carboy (HDPE or Polypropylene).

    • Critical: Do not mix with heavy metals (e.g., lead, mercury) or strong oxidizers.

  • Labeling:

    • List all solvent components (e.g., "Water 98%, RuBP Sodium Salt 2%").

Scenario C: Empty Containers (RCRA Compliance)

Objective: Render the original container "RCRA Empty" to allow for municipal trash disposal or recycling.

  • Triple Rinse:

    • Rinse the bottle three times with a solvent capable of removing the residue (Water is effective for RuBP sodium salt).

    • Capture Rinsate: The first rinse must be collected and disposed of as Liquid Chemical Waste (Scenario B).

    • Rinses 2 and 3 can generally be flushed if the first rinse removed the bulk material.

  • Deface Labels:

    • Completely cross out or remove the original manufacturer label.

    • Write "EMPTY" on the container.[3]

  • Disposal:

    • Place the clean, defaced container in the glass/plastic recycling bin or regular trash.

Part 3: Decision Logic (Visualized)

The following diagram illustrates the decision-making process for disposing of RuBP sodium salt reagents.

DisposalWorkflow Start Waste Material: D-Ribulose 1,5-bisphosphate StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Powder StateCheck->SolidPath Powder/Spill LiquidPath Liquid / Solution StateCheck->LiquidPath Aqueous EmptyPath Empty Container StateCheck->EmptyPath Residue Only SolidAction Collect in HDPE Jar Label: 'Non-Regulated Chemical Waste' SolidPath->SolidAction ConcCheck Concentration? LiquidPath->ConcCheck RinseAction Triple Rinse with Water Collect Rinse #1 as Waste EmptyPath->RinseAction TraceAction Trace (<10mM) & Non-Toxic Buffer Check Local Permits -> Drain Disposal ConcCheck->TraceAction Low Conc StockAction Stock (>10mM) or Mixed Hazards Collect in Carboy -> EHS Pickup ConcCheck->StockAction High Conc DefaceAction Deface Label & Mark 'EMPTY' Dispose in Trash/Recycle RinseAction->DefaceAction

Figure 1: Decision tree for the segregation and disposal of RuBP sodium salt based on physical state and concentration.

Part 4: Emergency Procedures (Spills)

In the event of a solid spill of RuBP sodium salt:

  • PPE: Don nitrile gloves, safety glasses, and a lab coat. Respiratory protection (N95) is recommended if dust generation is likely.

  • Dry Cleanup: Do not wet the powder initially (it becomes sticky/slippery). Sweep carefully into a dustpan or use a HEPA vacuum.

  • Wet Wipe: After bulk removal, wipe the surface with a damp paper towel.

  • Disposal: Place the spilled powder and contaminated wipes into a clear plastic bag, seal it, and place it in the Solid Chemical Waste container.

References

  • Angene Chemical. (2024).[4] Safety Data Sheet: D-Ribulose 1,5-bisphosphate sodium salt. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management. Retrieved from [Link]

  • PubChem. (n.d.). D-ribulose 1,5-bisphosphate sodium salt hydrate (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: D-Ribulose 1,5-Bisphosphate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Protection" Protocol

As a Senior Application Scientist, I often observe a critical error in laboratory settings: treating D-Ribulose 1,5-bisphosphate (RuBP) sodium salt solely as a chemical safety hazard. While it requires standard safety precautions, the greater risk in handling RuBP is experimental failure due to substrate degradation.

RuBP is a high-energy, phosphorylated metabolic intermediate.[1][2] It is hygroscopic (absorbs moisture from air) and labile (prone to hydrolysis). Therefore, your PPE strategy must serve two distinct purposes:

  • User Safety: Protect mucous membranes from irritation (H315, H319, H335).

  • Compound Integrity: Prevent nuclease/phosphatase contamination and moisture introduction.

This guide outlines a Self-Validating Handling System to ensure both safety and data reproducibility.

Hazard Identification & Risk Assessment

Before donning PPE, understand the specific hazards associated with this sodium salt form.

Hazard Class (GHS)Hazard StatementPhysiological Impact
Skin Irritation (Cat 2) H315: Causes skin irritationRedness, localized itching upon contact with powder.
Eye Irritation (Cat 2A) H319: Causes serious eye irritationMechanical abrasion and chemical irritation from salt dust.
STOT-SE (Cat 3) H335: May cause respiratory irritationCoughing or shortness of breath if dust is inhaled.
Compound Stability Non-GHS HazardCritical: Spontaneous hydrolysis of phosphate ester bonds if exposed to moisture or room temperature >30 mins.

PPE Matrix: Selection & Rationale

Do not default to generic "lab safety" rules. Use this matrix to select PPE that addresses the specific chemical properties of RuBP.

PPE ComponentRecommended SpecificationScientific Rationale (The "Why")
Gloves Nitrile (4-6 mil) User: Chemical resistance to salts.Compound: Latex proteins can carry RNases/phosphatases found on skin. Nitrile eliminates this contamination vector.
Eye Protection Safety Glasses with Side Shields User: Prevents fine powder from entering the tear duct. Note: If working outside a hood with large quantities (>5g), use unvented goggles.
Respiratory N95 Respirator (if outside fume hood)User: Prevents inhalation of respiratory irritants.Compound: Your breath is humid. An N95 prevents you from exhaling moisture directly onto the hygroscopic powder.
Lab Coat Cotton/Poly Blend (Snap-front) User: Standard body protection.Compound: Reduces static electricity build-up, which can cause the fine RuBP powder to "jump" or disperse during weighing.

Operational Protocol: The "Cold & Dry" Chain

This protocol is designed as a self-validating system . If you deviate from these steps, the physical appearance of the compound (clumping/stickiness) will immediately signal failure.

Phase 1: Preparation & Environment[4][5]
  • Equilibrate the Balance: Ensure your analytical balance is calibrated. Place a static eliminator (e.g., ionizing fan) near the balance if available.

  • Prepare Solvents: Pre-chill your buffer (usually HEPES or Tris, pH 7.5-8.0) to 4°C. RuBP is most stable at neutral to slightly alkaline pH.

Phase 2: Retrieval (The Critical Control Point)
  • Remove the RuBP container from -20°C storage .

  • DO NOT OPEN IMMEDIATELY.

  • Desiccation Step: Place the cold bottle inside a desiccator and allow it to warm to room temperature (approx. 15-20 mins).

    • Mechanism:[3] Opening a cold bottle in humid lab air causes immediate condensation inside the bottle. This water will hydrolyze the remaining stock.

Phase 3: Weighing & Solubilization
  • Don PPE: Glasses, Nitrile Gloves, Lab Coat.

  • Aliquot: Open the bottle only once it is dry and at room temperature. Weigh the required amount rapidly.

  • Reseal: Immediately purge the stock bottle with inert gas (Nitrogen or Argon) if available, seal tightly with Parafilm, and return to -20°C.

  • Solubilize: Add the powder to the pre-chilled buffer. Vortex briefly.

    • Validation: The solution should be clear and colorless. If it is cloudy or yellowing, degradation has occurred.

Visual Workflow: Handling Lifecycle

The following diagram illustrates the critical decision points and environmental controls required to maintain RuBP integrity.

RuBP_Handling Start Start: -20°C Freezer Desiccator Desiccator (Warm to RT, 20 mins) Start->Desiccator Prevent Condensation Check Check: Is Bottle Dry? Desiccator->Check Check->Desiccator No (Wait) Weighing Weighing (Static Control, N95 Mask) Check->Weighing Yes Stock_Return Purge (N2) & Return to -20°C Weighing->Stock_Return Remaining Stock Solubilization Solubilization (Cold Buffer, pH 7.5-8.0) Weighing->Solubilization Aliquot Validation Validation: Clear Solution? Solubilization->Validation Experiment Proceed to Assay (RuBisCO Activity etc.) Validation->Experiment Pass Disposal Disposal (Chemical Waste) Validation->Disposal Fail (Cloudy/Yellow) Experiment->Disposal

Figure 1: Operational workflow for RuBP handling, emphasizing moisture control (Desiccator) and visual validation steps.

Disposal & Spill Management[4][5][7][8]

While RuBP is not an acute environmental toxin, it is a chemical waste product and must be handled according to GLP (Good Laboratory Practice).

Spill Cleanup (Solid)
  • PPE: Wear N95 mask and nitrile gloves.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with water.

  • Removal: Scoop up the damp powder/towel mixture.

  • Cleaning: Wipe the surface with 70% Ethanol to remove sticky sugar residues.

Waste Disposal[5][9]
  • Liquid Waste: Solutions containing RuBP should be disposed of in the General Organic/Aqueous Chemical Waste stream.

  • Solid Waste: Expired or degraded powder should be labeled as "Non-hazardous Chemical Solid" (unless mixed with other hazardous reagents).

  • P-List/U-List Status: RuBP is generally not classified as a P-listed (acutely toxic) or U-listed hazardous waste by the EPA, but always verify with your institution's EHS officer.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: D-Ribulose 1,5-bisphosphate sodium salt hydrate.[4]

  • PubChem. (n.d.).[5] Compound Summary: D-Ribulose 1,5-bisphosphate.[2][5][6][7] National Library of Medicine. [1]

  • Cayman Chemical. (2022). Product Information: D-Ribulose 1,5-bisphosphate (sodium salt).[4][5][6]

  • Parry, M. A. J., et al. (1985). Purification and crystallization of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase. Methods in Enzymology. (Contextual grounding for handling protocols).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.